Product packaging for Fluopicolide(Cat. No.:CAS No. 239110-15-7)

Fluopicolide

Número de catálogo: B166169
Número CAS: 239110-15-7
Peso molecular: 383.6 g/mol
Clave InChI: GBOYJIHYACSLGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fluopicolide is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2,6-dichlorobenzoic acid with the amino group of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine. A fungicide used for the control of a range of diseases including downy mildew and blight. It has a role as an antifungal agrochemical. It is a member of benzamides, an organofluorine compound, a monochloropyridine, a dichlorobenzene and a benzamide fungicide.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl3F3N2O B166169 Fluopicolide CAS No. 239110-15-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9(16)12(8)13(23)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYJIHYACSLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7034624
Record name Fluopicolide
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Molecular Weight

383.6 g/mol
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Solubility

In water, 2.80 mg/L at 20 °C, Solvent solubility (g/L at 20 °C): n-hexane 0.20; ethanol 19.2; toluene 20.5; ethyl acetate 37.7; acetone 74.7; dichloromethane 126; dimethyl sulfoxide 183
Record name Fluopicolide
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Density

1.65 g/cu cm
Record name Fluopicolide
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Vapor Pressure

6.0X10-9 mm Hg at 25 °C
Record name Fluopicolide
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Color/Form

Beige solid

CAS No.

239110-15-7
Record name Fluopicolide
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Record name Fluopicolide [ISO]
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Record name Fluopicolide
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Record name Benzamide, 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]
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Record name FLUOPICOLIDE
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Melting Point

149 °C
Record name Fluopicolide
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Fluopicolide's Disruption of Spectrin-Like Proteins in Phytophthora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopicolide is a potent oomyceticide with a unique mode of action targeting the cytoskeleton of Phytophthora species. This technical guide provides an in-depth analysis of this compound's effect on spectrin-like proteins, crucial components for maintaining cell membrane integrity in these destructive plant pathogens. Through a comprehensive review of existing literature, this document consolidates quantitative data on this compound's efficacy, details key experimental protocols for studying its mechanism of action, and visualizes the proposed signaling and structural disruption pathways. This guide is intended to serve as a valuable resource for researchers in plant pathology, mycology, and fungicide development, offering a foundational understanding of this compound's molecular interactions and providing methodologies for further investigation.

Introduction

Phytophthora species are devastating plant pathogens responsible for significant economic losses in agriculture worldwide. The development of effective and specific fungicides is crucial for managing the diseases caused by these oomycetes. This compound represents a distinct class of fungicides that exhibit high efficacy against a broad spectrum of oomycetes, including strains resistant to other commercially available fungicides.[1][2] This suggests a novel mode of action, which has been identified as the disruption of the cellular localization of spectrin-like proteins.[3][4]

Spectrin-like proteins are essential components of the cytoskeleton, forming a network that supports the plasma membrane and maintains cell shape and integrity.[5] In Phytophthora, these proteins are vital for various developmental stages, including mycelial growth, sporulation, and zoospore motility. This compound's primary fungicidal activity stems from its ability to induce the rapid delocalization of these spectrin-like proteins from the plasma membrane into the cytoplasm, leading to a loss of membrane integrity, cell swelling, and eventual lysis. This guide delves into the technical details of this interaction, providing researchers with the necessary information to understand and investigate this unique mechanism.

Quantitative Data: Efficacy of this compound against Phytophthora

The efficacy of this compound has been quantified across various Phytophthora species and developmental stages. The 50% effective concentration (EC50) is a standard measure of a fungicide's potency. The following tables summarize the reported EC50 values for this compound.

Table 1: EC50 Values of this compound for Inhibition of Mycelial Growth in Phytophthora Species

Phytophthora SpeciesEC50 (µg/mL)Reference(s)
P. capsici0.05 - 0.39
P. infestansNot specified
P. nicotianae0.12 ± 0.06
P. litchii0.131 ± 0.037
P. erythroseptica0.08 - 0.35
P. citrophthora0.04
P. syringae0.045

Table 2: EC50 Values of this compound for Inhibition of Other Developmental Stages in Phytophthora Species

Phytophthora SpeciesDevelopmental StageEC50 (µg/mL)Reference(s)
P. capsiciZoospore Germination1.1 - 4.5
P. capsiciSporangium Production0.3 - 9.0
P. nicotianaeSporangial Formation0.15
P. nicotianaeZoospore Germination0.16
P. capsiciZoospore Motility0.1 - 1.0 (causes swelling and bursting)

Experimental Protocols

This section details the key experimental methodologies used to investigate the effect of this compound on spectrin-like proteins in Phytophthora.

Immunolocalization of Spectrin-Like Proteins

Immunofluorescence microscopy is a critical technique to visualize the delocalization of spectrin-like proteins in Phytophthora cells upon treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Grow Phytophthora hyphae or produce zoospores under standard laboratory conditions. Treat the cells with a desired concentration of this compound (e.g., 10 ppm) for various time points (e.g., 3 minutes to 24 hours). Include an untreated control.

  • Fixation: Fix the cells with 4% paraformaldehyde in a stabilizing buffer for 30-60 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with phosphate-buffered saline (PBS) and then permeabilize the cell wall and membrane using a solution containing a cell wall-degrading enzyme (e.g., cellulase, β-1,3-glucanase) and a detergent (e.g., Triton X-100) for 15-30 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that recognizes spectrin or spectrin-like proteins. The choice of antibody is critical, and it has been noted that some commercial anti-spectrin antibodies may cross-react with other proteins like Hsp70 in P. infestans. Therefore, antibody specificity must be carefully validated. Incubation is typically performed overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS to remove unbound primary antibody. Incubate with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) that specifically binds to the primary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Visualization: Wash the cells again to remove unbound secondary antibody. Mount the cells on a microscope slide with an anti-fade mounting medium. Visualize the localization of the fluorescently labeled proteins using a confocal laser scanning microscope.

Western Blotting for Spectrin-Like Protein Detection

Western blotting is used to detect the presence and relative abundance of spectrin-like proteins in Phytophthora extracts.

Protocol:

  • Protein Extraction: Harvest Phytophthora mycelia or zoospores (treated with this compound and untreated controls). Disrupt the cells by grinding in liquid nitrogen or using a bead beater in the presence of an ice-cold extraction buffer containing protease inhibitors to prevent protein degradation.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of total protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Also, load a molecular weight marker. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against spectrin-like proteins (as used in immunofluorescence) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system. The intensity of the bands can be quantified using densitometry software.

Visualization of Pathways and Workflows

Proposed Mechanism of this compound Action

This compound's mode of action involves a direct or indirect interaction that leads to the delocalization of spectrin-like proteins. This disruption of the sub-membrane cytoskeletal network results in compromised plasma membrane integrity.

Fluopicolide_Action This compound This compound Target Molecular Target (Spectrin-like protein or associated factor) This compound->Target Interacts with Spectrin_Membrane Spectrin-like Protein (Localized at Plasma Membrane) Target->Spectrin_Membrane Triggers delocalization of Spectrin_Cytoplasm Spectrin-like Protein (Delocalized in Cytoplasm) Spectrin_Membrane->Spectrin_Cytoplasm Moves to Membrane_Integrity Loss of Plasma Membrane Integrity Spectrin_Membrane->Membrane_Integrity Disruption leads to Cell_Lysis Cell Swelling and Lysis Membrane_Integrity->Cell_Lysis

Proposed mechanism of this compound action.
Experimental Workflow for Immunolocalization

The following diagram illustrates the key steps in the immunofluorescence protocol to visualize the effect of this compound.

Immunolocalization_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Culture Phytophthora Culture Treatment This compound Treatment Culture->Treatment Fixation Fixation (Paraformaldehyde) Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (anti-spectrin) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Microscopy Confocal Microscopy Secondary_Ab->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

Immunofluorescence experimental workflow.
Experimental Workflow for Western Blotting

This diagram outlines the process for detecting spectrin-like proteins in Phytophthora extracts via Western blotting.

Western_Blot_Workflow cluster_extraction Protein Extraction cluster_separation Separation & Transfer cluster_detection Detection Harvest Harvest Cells Lysis Cell Lysis Harvest->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking_WB Blocking Transfer->Blocking_WB Primary_Ab_WB Primary Antibody Blocking_WB->Primary_Ab_WB Secondary_Ab_WB HRP-Secondary Antibody Primary_Ab_WB->Secondary_Ab_WB Detection Chemiluminescent Detection Secondary_Ab_WB->Detection

Western blotting experimental workflow.

Discussion and Future Directions

The delocalization of spectrin-like proteins by this compound is a rapid and potent mechanism of action against Phytophthora species. This disruption of the cytoskeleton provides a clear explanation for the observed loss of plasma membrane integrity and subsequent cell death. The quantitative data presented in this guide highlight the effectiveness of this compound at various life stages of the pathogen.

However, several key areas require further investigation. The precise molecular target of this compound remains to be definitively identified. While spectrin-like proteins are clearly affected, it is not yet known if this compound binds directly to these proteins or to an associated regulatory protein. Further research is also needed to fully elucidate the signaling pathways in which spectrin-like proteins participate in oomycetes. Understanding these pathways could reveal additional targets for novel fungicides.

The development of resistance to this compound is a potential concern, and continued monitoring of Phytophthora populations is essential. Investigating the molecular basis of any emerging resistance will be critical for the long-term sustainable use of this important fungicide.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of this compound's effect on spectrin-like proteins in Phytophthora. The compiled quantitative data, detailed experimental protocols, and visual representations of the mechanism and workflows offer a valuable resource for researchers. Further exploration into the precise molecular target of this compound and the intricate signaling networks involving spectrin-like proteins will undoubtedly pave the way for the development of next-generation oomyceticides.

References

The Discovery and Chemical Synthesis of Fluopicolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluopicolide is a pioneering fungicide belonging to the acylpicolide chemical class, renowned for its exceptional efficacy against a broad spectrum of oomycete pathogens. These destructive organisms, including species of Phytophthora, Plasmopara, Pythium, and downy mildews, are responsible for significant economic losses in agriculture worldwide. Developed by Bayer CropScience and first commercialized in 2006, this compound introduced a novel mode of action that sets it apart from existing fungicides, making it a valuable tool in disease management and resistance mitigation strategies.[1] This technical guide provides an in-depth exploration of the discovery, chemical synthesis, biological activity, and unique mode of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

This compound, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, emerged from extensive research efforts to identify new chemical entities with potent and specific activity against oomycetes.[1] Its development was driven by the need to combat the growing issue of fungicide resistance to established chemical classes like phenylamides and strobilurins. This compound's distinct mode of action ensures it does not exhibit cross-resistance with these other fungicides, allowing for its effective use in integrated pest management (IPM) programs.[2]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that involves the careful construction of its two key structural components: a 2,6-dichlorobenzoyl moiety and a substituted pyridine ring, which are ultimately linked via an amide bond.[3] The overall synthetic strategy is outlined below, followed by detailed experimental protocols for each key stage.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into the preparation of two key intermediates, which are then coupled in the final step.

G cluster_0 Synthesis of 2,6-Dichlorobenzoyl Chloride cluster_1 Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine 2,6-Dichlorobenzoic Acid 2,6-Dichlorobenzoic Acid 2,6-Dichlorobenzoyl Chloride 2,6-Dichlorobenzoyl Chloride 2,6-Dichlorobenzoic Acid->2,6-Dichlorobenzoyl Chloride Thionyl Chloride (SOCl2) This compound This compound 2,6-Dichlorobenzoyl Chloride->this compound 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine->2-Cyano-3-chloro-5-(trifluoromethyl)pyridine NaCN 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine->2-Aminomethyl-3-chloro-5-trifluoromethylpyridine Catalytic Hydrogenation (e.g., Raney Nickel) 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine->this compound

Caption: General synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of 2,6-Dichlorobenzoyl Chloride

  • Materials: 2,6-Dichlorobenzoic acid, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2,6-dichlorobenzoic acid.

    • Slowly add an excess of thionyl chloride (approximately 2-3 equivalents).

    • Heat the reaction mixture to reflux (around 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2,6-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

2. Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine

This synthesis involves a two-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Step 2a: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

    • Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, Sodium cyanide (NaCN), a suitable solvent (e.g., propionitrile), and a phase-transfer catalyst (e.g., 4-(dimethylamino)pyridine).

    • Procedure:

      • Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile in a reaction vessel.

      • Heat the mixture to reflux and stir overnight.

      • Cool the reaction mixture to ambient temperature.

      • Prepare an aqueous solution of sodium cyanide and add it to the reaction mixture.

      • Stir the mixture for several hours at room temperature.

      • Dilute the reaction with water and separate the organic phase.

      • Wash the organic phase with water and dilute acid (e.g., 2M HCl), then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

      • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation.[4]

  • Step 2b: Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine

    • Materials: 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine, Acetic acid, Raney Nickel catalyst, Hydrogen gas.

    • Procedure:

      • In a hydrogenation reactor, dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in acetic acid.

      • Add Raney Nickel catalyst to the solution.

      • Pressurize the reactor with hydrogen gas to a low pressure.

      • Maintain the reaction at a specific temperature with stirring until the uptake of hydrogen ceases.

      • After the reaction is complete, filter off the catalyst.

      • The resulting solution contains 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, which can be used directly in the next step or further processed to isolate the free amine.

3. Synthesis of this compound (2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide)

  • Materials: 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine (or its acetate salt), 2,6-Dichlorobenzoyl chloride, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., toluene and water).

  • Procedure:

    • Prepare a biphasic solution of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate in water and toluene.

    • At a controlled temperature (e.g., 20°C), add 2,6-dichlorobenzoyl chloride and an aqueous solution of sodium hydroxide in parallel over a period of time, keeping the internal temperature between 38°C and 43°C.

    • After the addition is complete, allow the reaction to proceed for a short period, then raise the temperature to approximately 80°C and stir.

    • Acidify the reaction mixture with hydrochloric acid to a pH of less than 1.

    • Separate the aqueous phase and wash the organic phase with water.

    • Adjust the pH of the organic phase to 5-5.5 with an aqueous sodium hydroxide solution and separate the aqueous phase again.

    • Cool the organic solution slowly to induce crystallization.

    • Filter the solid product, wash with pre-cooled toluene, and dry under vacuum to obtain this compound with high purity and yield.

Biological Activity and Fungicidal Spectrum

This compound is highly effective against a wide range of oomycete pathogens. Its activity has been demonstrated against various developmental stages of these pathogens, including mycelial growth, sporangium production, zoospore release, and cyst germination.

Quantitative Biological Data

The efficacy of this compound is often quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits a biological process by 50%.

Pathogen SpeciesDevelopmental StageEC₅₀ (µg/mL)Reference(s)
Phytophthora capsiciMycelial Growth0.05 - 0.35
Zoospore Germination1.1 - 4.5
Sporangium Production0.3 - 9.0
Phytophthora infestansMycelial Growth~0.2
Pythium violaeMycelial Growth0.4 - 1.7
Pythium ultimumMycelial Growth~0.4
Pythium sylvaticumMycelial Growth~0.16
Pseudoperonospora cubensisSporulation InhibitionMedian EC₅₀ ~1.55
Bremia lactucaeDisease SeverityED₅₀ 0.000115 - 0.003318
Experimental Protocol for In Vitro Fungicidal Activity (Mycelial Growth Inhibition)
  • Materials: Pure culture of the target oomycete pathogen, appropriate culture medium (e.g., V8 juice agar or potato dextrose agar), this compound stock solution (dissolved in a suitable solvent like DMSO), sterile petri dishes.

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration.

    • Prepare a series of dilutions of the this compound stock solution.

    • Incorporate the different concentrations of this compound into the molten culture medium before pouring it into petri dishes. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

    • A control plate with the solvent alone should also be prepared.

    • Place a mycelial plug (of a standard diameter, e.g., 5 mm) from the edge of an actively growing culture of the target pathogen onto the center of each agar plate.

    • Incubate the plates at the optimal growth temperature for the pathogen in the dark.

    • Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mode of Action: Delocalization of Spectrin-Like Proteins

The unique mode of action of this compound involves the disruption of the cellular cytoskeleton, specifically by affecting spectrin-like proteins. In healthy oomycete cells, these proteins are typically localized at the cell periphery, contributing to the stability of the plasma membrane.

Upon treatment with this compound, these spectrin-like proteins become delocalized from the cell membrane and redistribute into the cytoplasm. This disruption of the cytoskeleton leads to a loss of membrane integrity, causing the cells, particularly the motile zoospores and growing hyphal tips, to swell and burst.

Signaling Pathway

G This compound This compound Spectrin-like Proteins (at cell membrane) Spectrin-like Proteins (at cell membrane) This compound->Spectrin-like Proteins (at cell membrane) Delocalized Spectrin-like Proteins (in cytoplasm) Delocalized Spectrin-like Proteins (in cytoplasm) Spectrin-like Proteins (at cell membrane)->Delocalized Spectrin-like Proteins (in cytoplasm) Disruption of localization Loss of Membrane Integrity Loss of Membrane Integrity Delocalized Spectrin-like Proteins (in cytoplasm)->Loss of Membrane Integrity Cell Swelling and Bursting Cell Swelling and Bursting Loss of Membrane Integrity->Cell Swelling and Bursting Cell Death Cell Death Cell Swelling and Bursting->Cell Death

Caption: Proposed mode of action of this compound.

Experimental Workflow: Immunolocalization of Spectrin-Like Proteins

The delocalization of spectrin-like proteins can be visualized using immunofluorescence microscopy.

G cluster_0 Cell Culture and Treatment cluster_1 Fixation and Permeabilization cluster_2 Immunostaining cluster_3 Microscopy Oomycete Culture Oomycete Culture Treatment with this compound Treatment with this compound Oomycete Culture->Treatment with this compound Control (no treatment) Control (no treatment) Oomycete Culture->Control (no treatment) Fixation (e.g., with paraformaldehyde) Fixation (e.g., with paraformaldehyde) Treatment with this compound->Fixation (e.g., with paraformaldehyde) Control (no treatment)->Fixation (e.g., with paraformaldehyde) Permeabilization (e.g., with Triton X-100) Permeabilization (e.g., with Triton X-100) Fixation (e.g., with paraformaldehyde)->Permeabilization (e.g., with Triton X-100) Blocking Blocking Permeabilization (e.g., with Triton X-100)->Blocking Primary Antibody (anti-spectrin) Primary Antibody (anti-spectrin) Blocking->Primary Antibody (anti-spectrin) Secondary Antibody (fluorescently labeled) Secondary Antibody (fluorescently labeled) Primary Antibody (anti-spectrin)->Secondary Antibody (fluorescently labeled) Fluorescence Microscopy Fluorescence Microscopy Secondary Antibody (fluorescently labeled)->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Conclusion: Delocalization of Spectrin-like Proteins Conclusion: Delocalization of Spectrin-like Proteins Image Analysis->Conclusion: Delocalization of Spectrin-like Proteins

Caption: Experimental workflow for immunolocalization.

Detailed Protocol for Immunolocalization
  • Materials: Oomycete culture (e.g., Phytophthora infestans), this compound, paraformaldehyde, Triton X-100, blocking solution (e.g., bovine serum albumin in phosphate-buffered saline), primary antibody (anti-spectrin), fluorescently labeled secondary antibody, mounting medium with an anti-fade agent, microscope slides and coverslips.

  • Procedure:

    • Cell Culture and Treatment: Grow the oomycete culture under appropriate conditions. Treat the culture with a specific concentration of this compound for a defined period. A control culture without this compound treatment should be processed in parallel.

    • Fixation: Fix the cells by adding a solution of paraformaldehyde in a suitable buffer and incubating for a specific time at room temperature.

    • Permeabilization: Wash the fixed cells with buffer and then permeabilize them with a solution containing a detergent like Triton X-100 to allow antibodies to access intracellular structures.

    • Blocking: Incubate the cells in a blocking solution to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., a rabbit anti-spectrin antibody) diluted in the blocking solution overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells to remove unbound primary antibody and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) in the dark.

    • Mounting and Microscopy: Wash the cells to remove unbound secondary antibody. Mount the cells on a microscope slide with a mounting medium.

    • Imaging: Observe the cells under a fluorescence microscope using the appropriate filter sets for the chosen fluorophore. In control cells, fluorescence should be localized at the cell periphery, while in this compound-treated cells, a diffuse cytoplasmic fluorescence is expected.

Conclusion

This compound represents a significant advancement in the control of oomycete diseases in agriculture. Its novel mode of action, targeting the delocalization of spectrin-like proteins, provides an effective tool for managing pathogen populations, including those resistant to other fungicides. The chemical synthesis of this compound, while complex, has been optimized for large-scale production. A thorough understanding of its biological activity and the underlying molecular mechanisms is crucial for its responsible and sustainable use in crop protection. This technical guide provides a comprehensive overview of the key scientific and technical aspects of this compound, serving as a valuable resource for researchers and professionals in the agrochemical and life sciences sectors.

References

Unveiling the Molecular Target of Fluopicolide in Oomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluopicolide is a potent fungicide widely employed in agriculture for the control of diseases caused by oomycetes, a group of destructive plant pathogens. Its unique mode of action and efficacy against strains resistant to other fungicides have made it a valuable tool in disease management. This technical guide provides an in-depth exploration of the molecular target identification of this compound in oomycetes, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fungicides and oomycete biology.

The Evolving Understanding of this compound's Mode of Action

The journey to pinpoint the precise molecular target of this compound has been a compelling example of scientific inquiry, evolving from an initial hypothesis to a more definitive identification.

The Initial Hypothesis: Disruption of Spectrin-Like Proteins

Initial investigations into the mode of action of this compound suggested its involvement with the oomycete cytoskeleton. Biochemical and microscopy studies revealed that this compound treatment led to the delocalization of spectrin-like proteins.[1][2][3] Spectrin proteins are crucial components of the membrane skeleton, responsible for maintaining cell shape and integrity.[4] The observed disruption of these proteins in both hyphae and zoospores after this compound exposure led to the initial classification of the fungicide as a disruptor of spectrin-like protein localization.[3] This hypothesis was supported by the observed morphological changes in treated oomycetes, such as the swelling and rapid lysis of zoospores.

However, the existence of true spectrin homologs in oomycetes has been questioned, as genomic data has not revealed genes encoding for high-molecular-weight αβ-spectrin in these organisms. Further research using commercial anti-spectrin antibodies showed cross-reactivity with other proteins like elongation factor 2 and Hsp70 in Phytophthora infestans, suggesting that the initial immunolocalization results might have been misinterpreted.

The Current Understanding: Inhibition of Vacuolar H+-ATPase (V-ATPase)

More recent and definitive evidence has identified the vacuolar H+-ATPase (V-ATPase) as the primary molecular target of this compound in oomycetes. This discovery was the result of a combination of genetic and biochemical approaches.

The key breakthrough came from the analysis of this compound-resistant oomycete strains. By sequencing the genomes of resistant mutants of Phytophthora nicotianae and P. litchii, researchers identified consistent point mutations in the gene encoding subunit 'a' of the V-ATPase (VHA-a). Genetic transformation experiments, where the mutated VHA-a gene was introduced into sensitive wild-type strains, conferred resistance to this compound, thus confirming that this protein is the direct target.

V-ATPase is a highly conserved proton pump responsible for acidifying intracellular compartments, a process vital for numerous cellular functions, including protein trafficking, ion homeostasis, and nutrient uptake. By inhibiting V-ATPase, this compound disrupts these essential processes, leading to cell death.

Quantitative Data on this compound Efficacy and Resistance

The efficacy of this compound varies among different oomycete species. The following tables summarize key quantitative data regarding its activity and the levels of resistance observed in laboratory-generated mutants.

Table 1: In Vitro Efficacy of this compound against Various Oomycete Species

Oomycete SpeciesEC50 (µg/mL) for Mycelial Growth InhibitionReference
Phytophthora nicotianae0.12 ± 0.06
Phytophthora capsici0.08 - 0.24
Phytophthora erythroseptica0.08 - 0.35
Phytophthora infestansMean: 2.7 - 5.0 (detached leaf assay)
Phytophthora cinnamomi0.046 - 0.330
Phytophthora litchii0.131 ± 0.037
Pythium violaeMean: 0.9

Table 2: Resistance Factors of this compound-Resistant Oomycete Mutants

Oomycete SpeciesMethod of Resistance InductionResistance Factor (RF)Reference
Phytophthora litchiiFungicide adaptation>600
Phytophthora capsiciScreening of zoospores on amended mediaIntermediate: 3.53 - 77.91; High: 2481.40 - 7034.79
Phytophthora capsiciFungicide adaptation6.21 - 559.90

Experimental Protocols for Target Identification and Validation

The identification and validation of V-ATPase as the molecular target of this compound involved a series of sophisticated experimental procedures. This section provides a detailed overview of the key methodologies employed.

Generation of this compound-Resistant Mutants

The generation of resistant mutants is a critical first step in identifying the molecular target of a fungicide. Two primary methods have been successfully used for this compound:

  • Fungicide Adaptation: This method involves the continuous cultivation of oomycete mycelia on media containing gradually increasing concentrations of this compound. This selection pressure allows for the emergence and isolation of resistant individuals.

  • Screening of Zoospores on Fungicide-Amended Media: A large population of zoospores is plated on a medium containing a selective concentration of this compound (e.g., 5 µg/mL or 100 µg/mL). Only zoospores with spontaneous mutations conferring resistance will be able to germinate and grow, allowing for their isolation and further characterization.

Identification of Resistance-Conferring Mutations

Once stable resistant mutants are obtained, the next step is to identify the genetic basis of the resistance.

  • Genomic DNA Sequencing: The entire genomes or specific candidate genes of both the wild-type sensitive strains and the resistant mutants are sequenced. By comparing the sequences, researchers can identify single nucleotide polymorphisms (SNPs) or other mutations that are consistently present in the resistant strains. In the case of this compound, this approach led to the identification of point mutations in the VHA-a gene.

Target Validation through Genetic Transformation

To definitively prove that a specific mutation in a candidate gene is responsible for resistance, the mutated gene is introduced into a sensitive wild-type strain.

  • Oomycete Transformation: Oomycete transformation can be achieved through several methods, with Agrobacterium-mediated transformation (AMT) and polyethylene glycol (PEG)-mediated protoplast transformation being the most common.

    • Vector Construction: A plasmid vector is constructed containing the mutated candidate gene (e.g., VHA-a with the identified point mutation) and a selectable marker gene (e.g., conferring resistance to an antibiotic like G418 or hygromycin B).

    • Transformation: The vector is introduced into oomycete protoplasts or zoospores.

    • Selection and Verification: Transformed individuals are selected on a medium containing the appropriate antibiotic. Successful transformation and expression of the mutated gene are then verified. If the transformed strain exhibits resistance to this compound, it confirms that the mutated gene is indeed the target.

Biochemical Assays

Biochemical assays are crucial for demonstrating the direct inhibitory effect of this compound on the activity of the target protein.

  • V-ATPase Activity Assay: The activity of V-ATPase can be measured by quantifying the rate of ATP hydrolysis. A common method is a coupled spectrophotometric assay.

    • Membrane Vesicle Isolation: Vacuolar membrane vesicles enriched in V-ATPase are isolated from oomycete mycelia.

    • Assay Principle: The hydrolysis of ATP by V-ATPase is coupled to the oxidation of NADH through the enzymes pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

    • Inhibition Measurement: The assay is performed in the presence and absence of various concentrations of this compound to determine its inhibitory effect on V-ATPase activity and to calculate the IC50 value.

Molecular Docking

Computational methods like molecular docking can provide insights into the binding interaction between this compound and its target protein.

  • Homology Modeling: A three-dimensional model of the oomycete VHA-a protein is generated based on the known structures of homologous proteins.

  • Docking Simulation: this compound is computationally "docked" into the predicted binding site of the VHA-a model. The simulation calculates the binding energy and identifies the key amino acid residues involved in the interaction. This can help to explain why specific mutations in VHA-a lead to resistance by altering the binding affinity of this compound.

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, the experimental workflow for target identification, and the logical relationships involved.

Fluopicolide_Mechanism_of_Action cluster_inhibition This compound This compound VATPase Vacuolar H+-ATPase (VHA-a subunit) This compound->VATPase Binds to and inhibits ProtonPumping Proton Pumping VATPase->ProtonPumping Drives VATPase->ProtonPumping Inhibition VacuolarAcidification Vacuolar Acidification ProtonPumping->VacuolarAcidification Leads to ProtonPumping->VacuolarAcidification CellularProcesses Essential Cellular Processes (e.g., protein trafficking, ion homeostasis) VacuolarAcidification->CellularProcesses Regulates VacuolarAcidification->CellularProcesses Disruption CellDeath Oomycete Cell Death CellularProcesses->CellDeath

Figure 1: Proposed mechanism of action of this compound in oomycetes.

Target_Identification_Workflow start Start: Sensitive Oomycete Strain generate_mutants Generate Resistant Mutants (Fungicide Adaptation or Zoospore Screening) start->generate_mutants sequence_dna Genomic DNA Sequencing (Wild-type vs. Resistant) generate_mutants->sequence_dna identify_mutation Identify Point Mutation in VHA-a Gene sequence_dna->identify_mutation validate_target Target Validation via Genetic Transformation identify_mutation->validate_target biochemical_assay Biochemical Assay (V-ATPase Activity) identify_mutation->biochemical_assay molecular_docking Molecular Docking (In Silico Analysis) identify_mutation->molecular_docking confirm_target Conclusion: V-ATPase is the Target validate_target->confirm_target biochemical_assay->confirm_target molecular_docking->confirm_target

Figure 2: Experimental workflow for the identification and validation of this compound's molecular target.

Logical_Relationship_Diagram This compound This compound Binding Binding Affinity This compound->Binding Exhibits VATPase V-ATPase (VHA-a) VATPase->Binding Provides Site for Mutation Point Mutation in VHA-a Mutation->VATPase Alters Mutation->Binding Reduces Inhibition V-ATPase Inhibition Binding->Inhibition Leads to Resistance This compound Resistance Binding->Resistance Loss of affinity leads to Efficacy Fungicidal Efficacy Inhibition->Efficacy Results in

Figure 3: Logical relationship between this compound, its target, and the development of resistance.

Conclusion

The identification of vacuolar H+-ATPase as the molecular target of this compound represents a significant advancement in our understanding of this important fungicide. This knowledge not only clarifies its mode of action but also provides a molecular basis for the observed resistance mechanisms. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers working on the development of new fungicides, the management of fungicide resistance, and the fundamental biology of oomycetes. The continued study of the interaction between this compound and V-ATPase will undoubtedly lead to further insights and innovations in the field of crop protection.

References

An In-depth Technical Guide to Fluopicolide: Chemical Structure, Properties, and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopicolide is a novel fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens. Its unique mode of action, involving the disruption of spectrin-like proteins and inhibition of V-ATPase, makes it a valuable tool in disease management strategies, particularly against pathogens resistant to other fungicide classes. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, fungicidal activity, and experimental protocols for its synthesis, analysis, and efficacy evaluation.

Chemical Structure and Properties

This compound, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, possesses a distinct molecular architecture responsible for its biological activity.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide[1][2]
CAS Number 239110-15-7[1]
Molecular Formula C₁₄H₈Cl₃F₃N₂O
Molecular Weight 383.58 g/mol
Appearance Beige solid/Fine crystalline beige powder
Odor No particular odor
Melting Point 149-150 °C
Boiling Point Decomposes at ~320 °C
Density 1.65 g/cm³
Vapor Pressure 6.0 x 10⁻⁹ mm Hg at 25 °C
Water Solubility 2.80 mg/L at 20 °C (pH 7)
logP (Kow) 3.26 (pH 7.8, 22 °C)
pKa No evidence of ionization in the pH range of 1.9 to 9.8

Table 2: Solubility of this compound in Organic Solvents at 20 °C

SolventSolubility (g/L)
Acetone74.7
Dichloromethane126
Dimethyl sulfoxide183
Ethyl acetate37.7
Ethanol19.2
n-Hexane0.20
Toluene20.5

Fungicidal Properties

Mode of Action

This compound exhibits a novel mode of action, distinguishing it from other oomycete fungicides. It primarily targets the cytoskeleton of the pathogen by affecting spectrin-like proteins. This interaction leads to the delocalization of these proteins from the cell membrane, disrupting cell structure and integrity, which ultimately results in cell lysis. More recent studies have also identified the vacuolar H+-ATPase (V-ATPase) as a specific target of this compound in oomycetes. The inhibition of V-ATPase disrupts proton transport and pH homeostasis, further contributing to the fungicidal effect. This dual-site action contributes to its high efficacy and low risk of cross-resistance with other fungicide classes.

Fluopicolide_Mode_of_Action cluster_disruption Disruption This compound This compound Spectrin Spectrin-like Proteins This compound->Spectrin Binds to & delocalizes V_ATPase V-ATPase This compound->V_ATPase Inhibits Cell_Membrane Oomycete Cell Membrane Cytoskeleton Cytoskeleton Integrity Spectrin->Cytoskeleton Maintains Cell_Lysis Cell Lysis Spectrin->Cell_Lysis Disruption leads to V_ATPase->Cytoskeleton Supports function V_ATPase->Cell_Lysis Inhibition leads to Cytoskeleton->Cell_Membrane Supports Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate Reaction_Vessel Reaction at 38-43 °C Reactant1->Reaction_Vessel Reactant2 2,6-Dichlorobenzoylchloride Reactant2->Reaction_Vessel Solvent Toluene and Water Solvent->Reaction_Vessel Base Aqueous NaOH Base->Reaction_Vessel Phase_Separation Phase Separation at 82 °C Reaction_Vessel->Phase_Separation Crystallization Cool to 5 °C for Crystallization Phase_Separation->Crystallization Filtration Filtration Crystallization->Filtration Washing Wash with cold Toluene Filtration->Washing Drying Dry under vacuum at 65 °C Washing->Drying Product This compound Drying->Product

References

Fluopicolide's Impact on Zoospore Motility and Cyst Germination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopicolide is a potent oomyceticide with a unique mode of action that disrupts critical stages of the pathogen's life cycle, including zoospore motility and cyst germination. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound's efficacy. Recent research has identified the vacuolar H+-ATPase (V-ATPase) subunit a as the primary molecular target of this compound. Inhibition of V-ATPase leads to a cascade of downstream effects, most notably the delocalization of spectrin-like proteins, which are essential for maintaining the integrity of the cytoskeleton and plasma membrane. This disruption culminates in the rapid cessation of zoospore motility, abnormal swelling, lysis, and the inhibition of cyst germination. This guide summarizes the key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Quantitative Impact of this compound on Oomycete Development

This compound demonstrates significant inhibitory activity against various developmental stages of oomycetes, particularly Phytophthora species. The following table summarizes the effective concentration (EC50) values of this compound required to inhibit mycelial growth, zoospore germination, and zoospore production by 50%.

Oomycete SpeciesDevelopmental StageEC50 (mg/L)Reference(s)
Phytophthora capsiciMycelial Growth0.22[1]
Zoospore Germination2.08[1]
Zoospore Production0.10[2]
Phytophthora capsici (metalaxyl-sensitive)Mycelial Growth0.245[1]
Phytophthora capsici (metalaxyl-resistant)Mycelial Growth0.222[1]
Phytophthora infestansMycelial Growth (Mean)0.53 - 2.57

Note: EC50 values can vary between different isolates and experimental conditions.

Mechanism of Action: From V-ATPase Inhibition to Cytoskeletal Collapse

The primary mode of action of this compound is the inhibition of the vacuolar H+-ATPase (V-ATPase) subunit a. This enzyme is crucial for maintaining intracellular pH homeostasis and energizing various transport processes across vacuolar and endosomal membranes.

Proposed Signaling and Mechanistic Pathway

Inhibition of V-ATPase by this compound is hypothesized to trigger a series of events leading to the observed effects on zoospores and cysts. The disruption of proton transport across vacuolar membranes likely leads to an ionic imbalance and pH dysregulation within the cytoplasm. This, in turn, affects the stability and localization of spectrin-like proteins, which are critical components of the cytoskeleton that anchor it to the plasma membrane. The delocalization of these proteins results in a loss of membrane integrity and cytoskeletal structure, causing the rapid swelling and lysis of zoospores and preventing the successful germination of cysts.

Fluopicolide_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Phenotypic Outcomes This compound This compound VATPase Vacuolar H+-ATPase (Subunit a) This compound->VATPase Inhibition ProtonTransport Proton Transport Disruption VATPase->ProtonTransport Leads to IonImbalance Ionic Imbalance & pH Dysregulation ProtonTransport->IonImbalance SpectrinDelocalization Delocalization of Spectrin-like Proteins IonImbalance->SpectrinDelocalization CytoskeletonDisruption Cytoskeleton & Plasma Membrane Disruption SpectrinDelocalization->CytoskeletonDisruption MotilityLoss Loss of Zoospore Motility CytoskeletonDisruption->MotilityLoss Lysis Zoospore Swelling & Lysis CytoskeletonDisruption->Lysis GerminationInhibition Inhibition of Cyst Germination CytoskeletonDisruption->GerminationInhibition Zoospore_Motility_Workflow Zoospores 1. Prepare Zoospore Suspension (e.g., Phytophthora spp.) Treatment 2. Add this compound at Varying Concentrations Zoospores->Treatment Incubation 3. Incubate at Room Temperature Treatment->Incubation Observation 4. Observe under Microscope at Time Intervals (e.g., 0, 5, 15, 30 min) Incubation->Observation Quantification 5. Quantify Motile vs. Non-motile Zoospores (e.g., using a hemocytometer or image analysis software) Observation->Quantification Analysis 6. Calculate Percentage Motility and EC50 Value Quantification->Analysis Cyst_Germination_Workflow Zoospores 1. Prepare Zoospore Suspension Encystment 2. Induce Encystment (e.g., by vortexing) Zoospores->Encystment Treatment 3. Add this compound-amended Growth Medium Encystment->Treatment Incubation 4. Incubate in the Dark (e.g., 24 hours at 20-25°C) Treatment->Incubation Observation 5. Observe under Microscope Incubation->Observation Quantification 6. Count Germinated vs. Non-germinated Cysts Observation->Quantification Analysis 7. Calculate Percentage Germination Inhibition and EC50 Value Quantification->Analysis Immunofluorescence_Workflow Cells 1. Prepare Zoospores or Mycelia Treatment 2. Treat with this compound Cells->Treatment Fixation 3. Fix Cells (e.g., with paraformaldehyde) Treatment->Fixation Permeabilization 4. Permeabilize Cell Walls (e.g., with enzymes) and Membranes (e.g., Triton X-100) Fixation->Permeabilization Blocking 5. Block Non-specific Binding (e.g., with BSA) Permeabilization->Blocking PrimaryAb 6. Incubate with Primary Antibody (anti-spectrin) Blocking->PrimaryAb SecondaryAb 7. Incubate with Fluorophore-conjugated Secondary Antibody PrimaryAb->SecondaryAb Mounting 8. Mount on Slide with Antifade Reagent SecondaryAb->Mounting Imaging 9. Visualize with Fluorescence Microscope Mounting->Imaging

References

A Technical Guide to the Systemic and Translaminar Activity of Fluopicolide in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Fluopicolide is a modern fungicide belonging to the acylpicolide chemical class, specifically targeting oomycete pathogens, which are responsible for devastating plant diseases like late blight and downy mildew.[1][2] Its efficacy is rooted in a combination of a unique biochemical mode of action and favorable mobility characteristics within the plant. This compound exhibits both translaminar and acropetal systemic activity, allowing for the protection of untreated leaf surfaces and new growth.[2][3] The primary mode of action involves the rapid delocalization of spectrin-like proteins from the cell membrane, leading to a loss of membrane integrity and cell lysis, particularly in motile zoospores.[4] This guide provides an in-depth analysis of the mobility, metabolism, and fungicidal activity of this compound, supported by quantitative data and detailed experimental methodologies, to serve as a comprehensive resource for researchers and plant protection professionals.

Introduction to this compound

This compound, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, is a specialized fungicide developed for the control of a wide spectrum of oomycete diseases. It is effective against pathogens such as Phytophthora, Plasmopara, Pseudoperonospora, and Bremia species. A key feature of this compound is its mobility within plant tissues. It is classified as a locally systemic and translaminar fungicide. Upon application, it penetrates the leaf cuticle and moves through the xylem to distal parts of the plant in an acropetal (upward) direction, but it does not translocate basipetally towards the roots. This ensures the protection of newly developing tissues post-application.

Biochemical Mode of Action

This compound's efficacy stems from a novel mode of action that disrupts the cellular integrity of oomycetes. This mechanism is distinct from other major fungicide classes, making it a valuable tool for resistance management programs.

Delocalization of Spectrin-Like Proteins

The most well-documented effect of this compound is its ability to interfere with the cytoskeleton of the pathogen. Specifically, it causes a rapid delocalization of spectrin-like proteins. In healthy oomycete cells, these proteins are typically located at the cell periphery, where they are believed to form a network that stabilizes the plasma membrane.

Upon treatment with this compound, a swift redistribution of these spectrin-like proteins from the membrane into the cytoplasm is observed, occurring within minutes. This disruption of the membrane-stabilizing network leads to a loss of membrane integrity. The consequence is particularly dramatic in zoospores, which swell rapidly and lyse (burst). This action effectively halts crucial stages of the pathogen's life cycle, including zoospore motility and release, cyst germination, and mycelial growth.

cluster_0 Healthy Oomycete Cell cluster_1 This compound-Treated Cell Spectrin_Healthy Spectrin-like Proteins Membrane_Healthy Plasma Membrane Spectrin_Healthy->Membrane_Healthy Localized at periphery, provides stability Spectrin_Treated Spectrin-like Proteins Cytoplasm_Treated Cytoplasm Spectrin_Treated->Cytoplasm_Treated Delocalized into cytoplasm Membrane_Treated Compromised Membrane Cytoplasm_Treated->Membrane_Treated Leads to loss of integrity Lysis Cell Swelling & Lysis Membrane_Treated->Lysis This compound This compound Application This compound->Spectrin_Treated

Caption: Proposed mode of action of this compound via spectrin-like protein delocalization.

Plant Mobility and Translocation

The movement of this compound within the plant is a critical aspect of its protective capabilities. It combines translaminar and systemic properties to provide thorough coverage.

Translaminar Activity

Translaminar, or "local systemic," activity describes the process where a fungicide is absorbed by the leaf surface it contacts and moves through the leaf tissue to the opposite, untreated surface. This ensures that pathogens feeding or attempting to germinate on the underside of the leaf are controlled even if only the top surface was sprayed. This compound is recognized for its translaminar properties.

Systemic Activity

This compound is also systemic, meaning it is absorbed and translocated within the plant's vascular system. Its movement is primarily acropetal, through the xylem, which transports water and nutrients upwards from the roots. This means that after foliar application, this compound moves towards the tips of stems and leaves, protecting new growth that emerges after treatment. Studies have also shown that when applied to the soil, this compound can be absorbed by the roots and translocated to the stems and leaves. However, it does not exhibit significant basipetal (downward) movement in the phloem.

cluster_plant Plant Cross-Section Upper_Leaf Upper Leaf Surface (Treated) Leaf_Tissue Leaf Mesophyll Upper_Leaf->Leaf_Tissue Penetration Lower_Leaf Lower Leaf Surface (Untreated) Leaf_Tissue->Lower_Leaf Translaminar Movement Xylem Xylem (Vascular Tissue) Leaf_Tissue->Xylem Enters Vasculature New_Growth New Growth (Apex) Xylem->New_Growth Xylem->New_Growth Acropetal Systemic Movement Roots Roots Roots->Xylem Roots->Xylem Foliar_App Foliar Application Foliar_App->Upper_Leaf Spray Soil_App Soil Drench Soil_App->Roots Uptake

Caption: Visualization of this compound's translaminar and systemic movement in a plant.

Quantitative Analysis of this compound in Planta

Metabolism and dissipation studies provide quantitative insights into the behavior of this compound following application.

Uptake and Metabolism

Studies using radiolabeled this compound have shown that after foliar application, the parent compound remains the major component of the total radioactive residue (TRR) in various crops. Metabolism occurs slowly, primarily through the hydrolysis of the amide bond to form metabolites M-01 (2,6-dichlorobenzamide, also known as BAM) and M-02 (3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid), and to a lesser extent, hydroxylation to form M-06. Higher levels of metabolites are generally observed following soil application, indicating uptake from the soil.

Table 1: Metabolism of this compound in Various Crops

Crop Application Method Plant Part % TRR as Parent this compound Major Metabolites (% TRR)
Grapes Foliar Berries 87 - 95% M-01 (1.3-2.8%), M-02 (0.6-2.0%), M-06 (0.1-1.0%)
Lettuce Foliar Leaves 96% M-01 (1.3%), M-02 (0.6%)
Lettuce Soil Drench Leaves 72% M-01 (up to 25%), M-02 (up to 26%)

| Potato | Foliar | Tubers | 51 - 70% | M-01 (up to 25.4%), M-02 (up to 2.0%) |

Dissipation and Residues

The persistence of this compound on and in plant tissues is described by its dissipation half-life. This value can vary depending on the crop, environmental conditions, and application method.

Table 2: Dissipation Half-Life of this compound in Plants

Crop Half-Life (days)
General (reported) 8.16
Cucumber 2.0 - 3.3

| Tomato | 2.31 - 2.58 |

In Vitro Efficacy Data

The biological activity of this compound has been quantified against various developmental stages of key oomycete pathogens. It is particularly potent against the motile zoospore stage.

Table 3: In Vitro Efficacy of this compound against Phytophthora capsici

Life Stage Parameter Concentration / Value
Mycelial Growth Mean EC₅₀ 0.17 µg/mL
Zoospore Motility Inhibition observed As low as 0.01 µg/mL
Zoospore Lysis Occurs after motility loss 0.1 - 10 µg/mL
Zoospore Production Median EC₅₀ 0.10 mg/L

| Zoospore Germination | Sensitivity | ≤10 mg/L |

Key Experimental Protocols

Reproducible and standardized methods are essential for evaluating the activity of fungicides. The following sections outline protocols for key experiments related to this compound's mode of action and mobility.

Protocol for Plant Metabolism Study using Radiotracers

This protocol is designed to quantify the uptake, translocation, and metabolism of this compound in a target plant species.

  • Synthesis of Radiolabeled Compound: Synthesize this compound with a ¹⁴C label, typically in either the phenyl or pyridyl ring, to allow for the tracking of metabolites from either part of the molecule.

  • Plant Cultivation: Grow test plants (e.g., potato, lettuce) under controlled, simulated field conditions.

  • Application: Apply the ¹⁴C-Fluopicolide, formulated as a suspension concentrate (SC), to the foliage or soil at a rate equivalent to the desired field application rate.

  • Sample Collection: Harvest plant tissues at various time intervals post-application (e.g., 0, 7, 14, and 21 days).

  • Sample Processing:

    • Perform a surface wash of the harvested tissue using a solvent like acetonitrile to recover unabsorbed residues.

    • Homogenize the washed tissue and perform an exhaustive extraction with acetonitrile/water.

    • Determine total radioactivity in washes, extracts, and the remaining plant matrix (non-extractable residues) using Liquid Scintillation Counting (LSC).

  • Analysis and Identification:

    • Profile the radioactive components in the extracts using High-Performance Liquid Chromatography (HPLC) with a radiometric detector.

    • Identify the parent compound and metabolites by co-chromatography with reference standards and confirm structures using Liquid Chromatography-Mass Spectrometry (LC-MS).

Start Synthesize ¹⁴C-Fluopicolide Step1 Apply to Test Plants in Controlled Environment Start->Step1 Step2 Harvest Plant Samples at Timed Intervals Step1->Step2 Step3 Surface Wash with Acetonitrile Step2->Step3 Step4 Homogenize & Extract Washed Tissue Step3->Step4 Step5 Quantify Radioactivity (LSC) in Wash, Extract, & Solids Step3->Step5 Washate Step4->Step5 Extract & Solids Step6 Profile Extracts via Radio-HPLC Step5->Step6 Step7 Identify Metabolites via LC-MS & Standards Step6->Step7 End Determine Metabolic Profile & Distribution Step7->End

Caption: Experimental workflow for a radiotracer plant metabolism study.
Protocol for Immunofluorescence Staining of Spectrin-Like Proteins

This method visualizes the subcellular localization of spectrin-like proteins in oomycetes in response to this compound treatment.

  • Pathogen Culture: Grow the oomycete (e.g., Phytophthora infestans) in a suitable liquid or solid medium to produce mycelia and zoospores.

  • Treatment: Treat the fungal cells with a working concentration of this compound (e.g., 10 µg/mL) and an untreated control for a short duration (e.g., 3 to 30 minutes).

  • Fixation: Fix the cells with a solution like 4% paraformaldehyde in a phosphate-buffered saline (PBS) to preserve cellular structures.

  • Permeabilization: Gently permeabilize the cell walls and membranes using an enzyme cocktail (e.g., cellulase, driselase) and a detergent (e.g., Triton X-100) to allow antibody access.

  • Blocking: Incubate the cells in a blocking buffer (e.g., PBS with Bovine Serum Albumin) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody raised against a spectrin-like protein.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that specifically binds to the primary antibody.

  • Microscopy: Mount the stained cells on a microscope slide and visualize using a fluorescence or confocal microscope. Compare the localization of the fluorescent signal in treated versus untreated cells.

Start Culture Oomycete Cells (e.g., P. infestans) Step1 Treat Cells with this compound (vs. Untreated Control) Start->Step1 Step2 Fix Cells with Paraformaldehyde Step1->Step2 Step3 Permeabilize Cell Wall & Membrane Step2->Step3 Step4 Block Non-Specific Binding Sites Step3->Step4 Step5 Incubate with Primary Antibody (anti-spectrin) Step4->Step5 Step6 Incubate with Fluorescent Secondary Antibody Step5->Step6 Step7 Mount and Visualize via Fluorescence Microscopy Step6->Step7 End Compare Protein Localization in Treated vs. Control Step7->End

Caption: Workflow for immunofluorescence staining of spectrin-like proteins.

Conclusion

This compound stands out as a highly effective oomycete fungicide due to its dual attributes of a unique biochemical target and advantageous plant mobility. Its translaminar and xylem-systemic properties ensure comprehensive protection of plant tissues, including those not directly sprayed and new apical growth. The mode of action, characterized by the rapid delocalization of spectrin-like proteins and subsequent loss of membrane integrity, is potent against multiple stages of the pathogen life cycle. This distinct mechanism provides an essential tool for managing oomycete populations and mitigating the development of resistance to other fungicide classes. The detailed data and protocols presented in this guide offer a foundational resource for further research and the strategic deployment of this compound in integrated pest management programs.

References

Fluopicolide's Fate in Soil: A Technical Examination of Degradation Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of fluopicolide, a systemic fungicide, in the soil environment. It details the formation and decline of its principal metabolites under various conditions, summarizes key quantitative data from laboratory and field studies, and outlines the experimental protocols employed in these assessments. This information is critical for environmental risk assessment and the development of sustainable agricultural practices.

Aerobic Soil Degradation Pathway

Under aerobic conditions, the primary route of this compound degradation in soil is initiated by microbial activity. The proposed pathway involves an initial oxidation step, followed by cleavage of the molecule. This compound is oxidized to form the metabolite M-03, which is then cleaved to yield two primary metabolites: 2,6-dichlorobenzamide (BAM or M-01), containing the phenyl ring, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA or M-02), containing the pyridyl ring.[1] Ultimately, the degradation process can lead to the mineralization of these metabolites into carbon dioxide (CO2).[2]

The degradation of this compound itself is a slow process, leading to its classification as persistent in soil.[2] The half-life for the disappearance of the parent compound in soil under aerobic laboratory conditions is estimated to be greater than 200 days.[2] However, field studies have shown a wider range of dissipation times.

Below is a diagram illustrating the aerobic degradation pathway of this compound in soil.

Fluopicolide_Aerobic_Degradation This compound This compound M03 M-03 (Oxidized Intermediate) This compound->M03 Oxidation M01 M-01 (BAM) 2,6-dichlorobenzamide M03->M01 Cleavage M02 M-02 (PCA) 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid M03->M02 Cleavage Mineralization Mineralization (CO2) M01->Mineralization M02->Mineralization

Figure 1: Aerobic degradation pathway of this compound in soil.

Quantitative Analysis of Aerobic Degradation

The dissipation of this compound and the formation and decline of its metabolites have been quantified in numerous laboratory and field studies. The following tables summarize the dissipation time (DT50) values for this compound and its major metabolites.

Table 1: Laboratory Aerobic Soil DT50 Values for this compound and its Metabolites [1]

CompoundCommon NameDT50 Range (days)Geometric Mean DegT50 (days) (normalized to 20°C & pF2)
This compound-47.7 - 1290181.6
M-01BAM135.9 - 3461569.5
M-02PCA0.7 - 4.41.6
M-03-0.1 - 62.617.9 (pH <6) / 0.19 (pH ≥ 6)
M-05-5.6 - 172.125.2
M-10-3.6 - 100035.4
M-11/M-12-31.7 - 242.587.6
M-13-13.3 - 48.420.7
M-14-4.9 - 21.79.4
M-15-102.7 - 113.2144.8
M-20-2.0 - 144.76.1

Table 2: Field Soil DT50 Values for this compound and Metabolite M-01

CompoundCommon NameDT50 Range (days)
This compound-28 - 403
M-01BAM133 - 344

Anaerobic Soil Degradation

Information on the anaerobic degradation of this compound in soil is less abundant. However, studies suggest that degradation also proceeds under anaerobic conditions, although the rate may differ from aerobic conditions. The primary metabolites, M-01 and M-02, are also expected to be formed under anaerobic conditions. Further research is required to fully elucidate the anaerobic degradation pathway and kinetics.

Abiotic Degradation: Hydrolysis and Photolysis

Hydrolysis: this compound is considered to be stable to hydrolysis in soil, indicating that this abiotic degradation process does not significantly contribute to its breakdown.

Experimental Protocols

The methodologies employed in studying this compound degradation in soil generally follow established guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Aerobic and Anaerobic Soil Metabolism Studies (based on OECD 307)

A typical experimental setup for these studies is as follows:

  • Test System: Soil samples are collected from relevant agricultural areas, characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: Radiolabeled ([14C]) this compound is applied to the soil samples at a concentration relevant to typical agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded, and the system is maintained under an inert atmosphere (e.g., nitrogen).

  • Sampling: Samples are collected at various time intervals over the study period (e.g., up to 120 days or longer).

  • Extraction: this compound and its metabolites are extracted from the soil samples using appropriate organic solvents (e.g., acetonitrile, methanol).

  • Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Mineralization and Bound Residues: Evolved 14CO2 is trapped to quantify mineralization. Non-extractable (bound) residues remaining in the soil are determined by combustion analysis.

Below is a workflow diagram for a typical soil metabolism study.

Soil_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Characterization Radiolabeling Radiolabeled this compound Application Soil_Collection->Radiolabeling Aerobic Aerobic Incubation (Controlled Temp & Moisture) Radiolabeling->Aerobic Anaerobic Anaerobic Incubation (Flooded, Inert Atmosphere) Radiolabeling->Anaerobic Extraction Solvent Extraction Aerobic->Extraction Time-course sampling Mineralization 14CO2 Trapping Aerobic->Mineralization Anaerobic->Extraction Time-course sampling Anaerobic->Mineralization Quantification HPLC & LC-MS/MS Analysis Extraction->Quantification Bound_Residues Combustion Analysis Extraction->Bound_Residues

Figure 2: General workflow for a this compound soil metabolism study.
Sample Preparation and Analytical Methods

A common and effective method for the extraction and cleanup of this compound and its metabolites from soil samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Typical QuEChERS and LC-MS/MS Protocol:

  • Extraction: A representative soil sample is homogenized and extracted with acetonitrile. For soil samples, the addition of water may be necessary to improve extraction efficiency.

  • Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and other interfering matrix components, and C18 to remove nonpolar interferences.

  • Analysis by LC-MS/MS: The final extract is analyzed by LC-MS/MS.

    • Chromatographic Separation: A C18 reversed-phase column is commonly used for separation.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of this compound and its metabolites.

Table 3: Example LC-MS/MS Parameters for this compound and Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound383.0175.0347.0
M-01 (BAM)190.0155.077.0
M-02 (PCA)226.0182.0162.0

Conclusion

The degradation of this compound in soil is a complex process influenced by microbial activity, soil properties, and environmental conditions. The primary aerobic pathway leads to the formation of the main metabolites M-01 (BAM) and M-02 (PCA) via an oxidized intermediate (M-03). This compound and its metabolite M-01 are considered persistent in the soil environment. While abiotic processes like hydrolysis are not significant, photolysis on the soil surface can contribute to its degradation. Standardized experimental protocols, such as OECD Guideline 307, coupled with advanced analytical techniques like LC-MS/MS, are essential for accurately assessing the environmental fate of this compound and ensuring its safe and sustainable use in agriculture. Further research into the anaerobic degradation pathway and the photolysis on soil surfaces will provide a more complete understanding of its environmental behavior.

References

Fluopicolide: A Comprehensive Technical Guide on its Environmental Fate and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class. It is effective against a range of oomycete pathogens, which cause diseases such as late blight and downy mildew in various crops.[1][2] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining membrane stability in these pathogens.[1][3] This guide provides an in-depth technical overview of the environmental fate and toxicological profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating important pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for predicting its environmental transport and partitioning.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide
CAS Number239110-15-7
Molecular FormulaC₁₄H₈Cl₃F₃N₂O
Molecular Weight383.59 g/mol
AppearanceBeige solid
Melting Point149 °C
Water Solubility (20 °C)2.80 mg/L (at pH 7)
Vapor Pressure (25 °C)6.0 x 10⁻⁹ mm Hg
Log Kₒw (Octanol-Water Partition Coefficient)3.26 (at pH 7.8, 22 °C)
Henry's Law Constant1.1 x 10⁻⁹ atm·m³/mol (estimated)
pKaNo evidence of ionization between pH 1.9 and 9.8

Environmental Fate

The environmental fate of this compound is characterized by its persistence in soil and its degradation into several metabolites.

Degradation

This compound is stable to hydrolysis but is susceptible to photolytic and microbial degradation. The primary degradation pathway in soil is aerobic metabolism, leading to the formation of two major metabolites: 2,6-dichlorobenzamide (M-01 or BAM) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02). The half-life of this compound in soil can be quite long, with estimates often exceeding 200 days, indicating its persistence. In aerobic aquatic systems, this compound tends to partition from the water to the sediment, where it degrades slowly.

Figure 1: Proposed Degradation Pathway of this compound

This compound This compound M01 M-01 (BAM) 2,6-dichlorobenzamide This compound->M01 Hydrolysis of amide bond M02 M-02 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid This compound->M02 Hydrolysis of amide bond M06 M-06 3-hydroxy-fluopicolide This compound->M06 Hydroxylation

Caption: Proposed metabolic degradation pathway of this compound.

Mobility

With Koc values ranging from 83 to 373, this compound is expected to have moderate to high mobility in soil. However, its low water solubility can limit its potential for leaching. The major degradate, M-01 (BAM), is more mobile than the parent compound.

Table 2: Environmental Fate Data for this compound

ParameterValueConditionsReference
Soil Metabolism
Aerobic Half-Life (DT₅₀)> 200 days (persistent)Laboratory studies
Aerobic Half-Life (DT₅₀)413 days (mean)Laboratory studies
Field Half-Life (DT₅₀)35 - 63 daysCucumber field ecosystem
Major MetabolitesM-01 (BAM), M-02Aerobic soil
Aquatic Fate
HydrolysisStablepH 5, 7, 9
Aqueous Photolysis Half-LifeSlow degradation, 83.6% remaining after 31 dayspH 7 buffer, artificial light
Water-Sediment System DT₅₀699 - 866 days (aerobic)Laboratory study
Mobility
Kₒc83 - 373
Log Kₒw3.26pH 7.8, 22 °C
Bioconcentration
BCF (whole fish)111x

Toxicology Profile

This compound generally exhibits low acute toxicity to mammals but can be toxic to aquatic organisms.

Mammalian Toxicology

The acute oral LD₅₀ of this compound in rats is greater than 5000 mg/kg body weight, indicating low acute toxicity. Subchronic and chronic studies have identified the liver as a primary target organ in rats, mice, and dogs, with effects including increased liver weights and microscopic changes. Kidney and thyroid effects have also been observed in rats. This compound is not considered to be neurotoxic, carcinogenic, or mutagenic.

The metabolite M-01 (BAM) has shown higher acute toxicity than the parent compound in some studies.

Table 3: Mammalian Toxicology of this compound

Study TypeSpeciesEndpointValueReference
Acute Oral LD₅₀RatLD₅₀> 5000 mg/kg bw
Acute Dermal LD₅₀RatLD₅₀> 5000 mg/kg bw
Acute Inhalation LC₅₀ (4h)RatLC₅₀> 5.16 mg/L
90-day Oral ToxicityRatNOAEL15.0 mg/kg bw/day
2-year Chronic Toxicity/CarcinogenicityRatNOAEL31.5 mg/kg/day
Developmental ToxicityRabbitMaternal NOAEL20 mg/kg/day
Developmental ToxicityRabbitDevelopmental LOAEL60 mg/kg/day
2-Generation ReproductionRatParental NOAEL25.5 mg/kg bw/day
Ecotoxicology

This compound is classified as highly to moderately toxic to freshwater and estuarine/marine fish. It is moderately toxic to freshwater invertebrates.

Table 4: Ecotoxicology of this compound

OrganismTest TypeEndpointValueReference
Fish
Rainbow Trout (Oncorhynchus mykiss)96h AcuteLC₅₀349 µg/L
Aquatic Invertebrates
Daphnia magna48h AcuteEC₅₀> 1700 µg/L
Daphnia magna21-day ChronicNOAEC (reproduction)0.19 mg a.i./L
Algae
Marine DiatomMost sensitive non-vascular aquatic plant
Birds
Bobwhite QuailChronic ReproductionSignificant reductions in multiple reproductive endpoints at 1020 mg a.i./kg diet
Mallard Duck5-day DietaryLC₅₀> 5790 mg a.i./kg diet

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the typical methodologies used in the environmental fate and toxicology studies of this compound.

Environmental Fate Studies

Figure 2: Workflow for Soil Degradation Study

A Soil Collection and Characterization B Application of ¹⁴C-Fluopicolide A->B C Incubation under Controlled Conditions (Aerobic, 20°C, darkness) B->C D Sampling at Intervals C->D E Extraction with Acetonitrile/Water D->E F Analysis by LC-MS/MS E->F G Identification and Quantification of Parent and Metabolites F->G H Calculation of DT₅₀ G->H

Caption: A typical experimental workflow for an aerobic soil metabolism study.

Aerobic Soil Metabolism (based on OECD Guideline 307)

  • Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance: ¹⁴C-labeled this compound (either phenyl or pyridyl ring labeled) is used to trace its degradation.

  • Application: The test substance is applied to the soil samples at a concentration relevant to field application rates.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.

  • Sampling: Duplicate or triplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Extraction: Soil samples are extracted with a suitable solvent, typically acetonitrile/water.

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to separate, identify, and quantify this compound and its degradation products.

  • Data Analysis: The dissipation kinetics of this compound and the formation and decline of metabolites are modeled to calculate the half-life (DT₅₀).

Toxicology Studies

Figure 3: Workflow for Acute Fish Toxicity Test

A Test Organism Acclimation (e.g., Rainbow Trout) B Preparation of Test Concentrations (geometric series) A->B C Exposure for 96 hours (semi-static or flow-through) B->C D Observation for Mortality and Sub-lethal Effects at 24, 48, 72, 96h C->D E Water Quality Monitoring (pH, DO, Temp) C->E F Statistical Analysis to Determine LC₅₀ D->F

Caption: A generalized workflow for a fish acute toxicity test.

Fish Acute Toxicity Test (based on OECD Guideline 203)

  • Test Species: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in a controlled environment with respect to temperature, light cycle, and water quality (pH, dissolved oxygen).

  • Test Concentrations: A range of concentrations of this compound, typically in a geometric series, and a control group are used.

  • Exposure: Fish are exposed to the test concentrations for a period of 96 hours. The test can be static, semi-static (with renewal of the test solution), or flow-through.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that is lethal to 50% of the test population (LC₅₀) is calculated using appropriate statistical methods.

Chronic Toxicity Test on Daphnia magna (based on OECD Guideline 211)

  • Test Organism: The freshwater invertebrate Daphnia magna is used.

  • Test Duration: The test is conducted over a 21-day period, covering a significant portion of the daphnid lifespan.

  • Endpoints: The primary endpoints are survival and reproduction (number of offspring produced per surviving adult).

  • Test Conditions: The test is performed under controlled laboratory conditions (temperature, photoperiod, and feeding regime).

  • Test Concentrations: A range of this compound concentrations and a control are tested.

  • Data Analysis: The No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for the most sensitive endpoint (typically reproduction) are determined.

Mode of Action

This compound has a novel mode of action that differs from other oomycete fungicides. It disrupts the normal cellular organization of the pathogen by affecting spectrin-like proteins. These proteins are components of the cytoskeleton and are believed to be involved in maintaining the integrity of the cell membrane, particularly during hyphal tip growth. The delocalization of these proteins leads to a cascade of events that ultimately inhibit the pathogen's growth and development.

Figure 4: Proposed Mode of Action of this compound

This compound This compound Spectrin Spectrin-like proteins This compound->Spectrin Targets Cytoskeleton Cytoskeleton Disorganization Spectrin->Cytoskeleton Leads to Membrane Loss of Membrane Integrity Cytoskeleton->Membrane Growth Inhibition of Hyphal Growth Membrane->Growth Pathogen Pathogen Death Growth->Pathogen

References

Fluopicolide: A Technical Guide to its FRAC Classification and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopicolide is a highly effective fungicide belonging to the chemical class of pyridinylmethyl-benzamides.[1][2][3][4] It exhibits potent and specific activity against a broad spectrum of oomycete pathogens, which are responsible for devastating plant diseases such as late blight and downy mildew.[5] This technical guide provides an in-depth analysis of this compound's classification by the Fungicide Resistance Action Committee (FRAC), its complex mode of action, and the experimental evidence that has shaped our current understanding.

FRAC Group and Resistance Management

The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to facilitate effective resistance management strategies.

This compound is classified under FRAC Group 43 .

FRAC Classification for this compound
FRAC Group 43
Chemical Group Pyridinylmethyl-benzamides
Mode of Action Group B: Cytoskeleton and motor proteins
Target Site and Code B5: Delocalisation of spectrin-like proteins
Resistance Risk Medium

Due to its specific mode of action, the risk of resistance development is considered medium. Resistance to this compound has been observed in some oomycete populations, such as Plasmopara viticola and Pseudoperonospora cubensis. Resistance management strategies are therefore crucial and typically involve rotation or co-application with fungicides from different FRAC groups.

Mode of Action: A Dual Perspective

The mode of action of this compound is unique and has been the subject of evolving research. Initially, its effects were attributed to the disruption of the cytoskeleton. However, more recent evidence has identified a specific molecular target, leading to a more refined understanding of its mechanism.

Delocalization of Spectrin-Like Proteins

The initial and currently official FRAC classification is based on this compound's ability to induce the delocalization of spectrin-like proteins. Spectrin and similar proteins are crucial components of the membrane skeleton, responsible for maintaining cell membrane integrity and stability.

Key Observations:

  • Rapid Cellular Effects: Upon treatment with this compound, oomycete zoospores exhibit rapid swelling and lysis.

  • Cytoskeletal Disruption: Immunofluorescence studies have demonstrated that this compound causes a rapid redistribution of spectrin-like proteins from their normal location at the plasma membrane into the cytoplasm. This delocalization occurs within minutes of exposure.

  • Impact on Multiple Life Stages: This disruption of the cytoskeleton affects various stages of the oomycete life cycle, including zoospore motility and release, cyst germination, and mycelial growth.

The delocalization of these structural proteins is believed to compromise the integrity of the cell membrane, leading to the observed swelling and bursting of the fungal cells.

Inhibition of Vacuolar H+-ATPase (V-ATPase)

More recent and compelling research has identified the vacuolar H+-ATPase (V-ATPase) as the primary and direct target of this compound. V-ATPase is a proton pump essential for regulating intracellular pH and energizing various transport processes across vacuolar and other endomembranes.

Key Findings:

  • Genetic Evidence: Studies on this compound-resistant isolates of oomycetes, such as Plasmopara viticola and Phytophthora infestans, have consistently identified point mutations in the gene encoding subunit 'a' of the V-ATPase (VHA-a).

  • Biochemical Confirmation: Biochemical assays have confirmed that this compound directly inhibits the activity of oomycete V-ATPase. This inhibition is specific to oomycetes, with no significant activity observed against the V-ATPase of true fungi or insects.

  • Proposed Re-classification: These findings have led to a proposal to re-classify the mode of action of this compound as a V-ATPase inhibitor.

The inhibition of V-ATPase disrupts the proton gradient across membranes, leading to a cascade of downstream effects that ultimately result in cell death, consistent with the observed physiological responses of oomycetes to this compound.

Experimental Methodologies

The elucidation of this compound's mode of action has relied on a combination of cytological, biochemical, and genetic approaches.

Experiment Type Methodology Key Findings
Immunolocalization Studies Oomycete cells (zoospores and hyphae) are treated with this compound. Cells are then fixed, permeabilized, and incubated with primary antibodies specific to spectrin-like proteins, followed by fluorescently labeled secondary antibodies. The subcellular localization of the proteins is then visualized using fluorescence microscopy.Revealed the rapid delocalization of spectrin-like proteins from the cell membrane to the cytoplasm upon this compound treatment.
Western Blotting Protein extracts from treated and untreated oomycete cells are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies against spectrin-like proteins to detect their presence and abundance.Confirmed the presence of spectrin-like proteins in oomycetes.
Genomic Analysis of Resistant Mutants Oomycete isolates resistant to this compound are generated in the laboratory or collected from the field. The genomes of these resistant isolates are sequenced and compared to the genomes of sensitive isolates to identify mutations that correlate with resistance.Identified point mutations in the gene encoding the V-ATPase subunit 'a' as the basis for resistance.
Biochemical Inhibition Assays V-ATPase is isolated from oomycetes. The enzymatic activity of the isolated V-ATPase is measured in the presence and absence of this compound to determine its inhibitory effect.Demonstrated that this compound directly and specifically inhibits the activity of oomycete V-ATPase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mode of action of this compound and a typical experimental workflow for identifying its molecular target.

Fluopicolide_MoA cluster_Initial_MoA Initial Hypothesis: Cytoskeletal Disruption cluster_Current_MoA Current Understanding: V-ATPase Inhibition Fluopicolide_1 This compound Delocalization Delocalization Fluopicolide_1->Delocalization induces Spectrin Spectrin-like Proteins (at Plasma Membrane) Spectrin->Delocalization Membrane_Instability Membrane Instability Delocalization->Membrane_Instability Cell_Lysis Cell Swelling & Lysis Membrane_Instability->Cell_Lysis Fluopicolide_2 This compound Inhibition Inhibition Fluopicolide_2->Inhibition directly binds to VATPase Vacuolar H+-ATPase (VHA-a subunit) VATPase->Inhibition Proton_Gradient_Disruption Disruption of Proton Gradient Inhibition->Proton_Gradient_Disruption Cell_Death Cell Death Proton_Gradient_Disruption->Cell_Death

Caption: Dual mode of action hypotheses for this compound.

Experimental_Workflow start Start: Observe Fungicidal Activity generate_mutants Generate/Isolate Resistant Mutants start->generate_mutants sequence_genomes Whole Genome Sequencing of Resistant & Sensitive Strains generate_mutants->sequence_genomes identify_mutations Identify Candidate Resistance Mutations (e.g., in VHA-a gene) sequence_genomes->identify_mutations biochemical_assays Biochemical Assays: In vitro Inhibition of Candidate Target Protein identify_mutations->biochemical_assays guides confirmation Confirmation of Molecular Target biochemical_assays->confirmation

Caption: Workflow for identifying this compound's molecular target.

Conclusion

This compound is a potent oomyceticide with a complex and fascinating mode of action. While its FRAC classification points to the delocalization of spectrin-like proteins, a significant body of recent evidence has firmly established the vacuolar H+-ATPase as its primary molecular target. This dual understanding highlights the intricate cellular processes affected by this fungicide. For researchers and professionals in drug development, this compound serves as a compelling case study in the evolution of our understanding of fungicide mode of action and underscores the importance of continuous investigation to refine our knowledge and develop sustainable disease management strategies.

References

Methodological & Application

Application Notes and Protocols for Greenhouse Efficacy Testing of Fluopicolide on Downy Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the greenhouse efficacy testing of Fluopicolide against various downy mildew pathogens. The included protocols are synthesized from published research to guide the setup and execution of robust greenhouse trials.

Introduction to this compound

This compound is a systemic fungicide belonging to the acylpicolide chemical class.[1] It is effective against a wide range of Oomycete pathogens, which cause devastating downy mildew diseases in various crops.[1] this compound exhibits protective, curative, eradicative, and antisporulant activities. Its mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining the integrity of the pathogen's cell membrane.[2][3] This disruption leads to the rapid lysis of zoospores and inhibits mycelial growth.[2]

Quantitative Efficacy Data

The following tables summarize the greenhouse efficacy of this compound against different downy mildew species, as reported in various studies.

Table 1: Efficacy of this compound against Cucumber Downy Mildew (Pseudoperonospora cubensis)

TreatmentApplication RateDisease Control (%)Reference
This compound + Propamocarb Hydrochloride1250 ml/ha75.48Vegetable Science
This compound + Propamocarb Hydrochloride1500 ml/ha82.43Vegetable Science
This compound (Presidio)Not specifiedIneffective in 4 of 9 bioassaysPlant Health Progress

Table 2: Efficacy of this compound against Lettuce Downy Mildew (Bremia lactucae)

TreatmentApplication RateObservationReference
This compound + PropamocarbNot specifiedEffective controlResearchGate
This compoundNot specifiedSignificantly reduced severityUniversity of Arizona

Table 3: In Vitro Efficacy (EC50) of this compound against Phytophthora infestans

| Genotype | Mean EC50 (µg/ml) | Reference | |---|---|---|---| | 36_A2 | Statistically higher than other genotypes but within expected range | NET | | Other genotypes | In line with baseline sensitivity | NET |

Experimental Protocols

The following are detailed protocols for conducting greenhouse efficacy testing of this compound against common downy mildew pathogens.

Protocol 1: Efficacy Testing on Cucumber Downy Mildew (Pseudoperonospora cubensis)

1. Plant Material and Growth Conditions:

  • Cucumber Cultivar: Use a susceptible cultivar (e.g., 'Vlaspik' or another locally relevant susceptible variety).

  • Growth Medium: Plant seeds in a standard greenhouse potting mix in 10-cm pots.

  • Greenhouse Conditions: Maintain a temperature of 20-25°C with a 16-hour photoperiod. Water plants as needed to avoid drought stress.

  • Plant Stage: Use plants at the 2- to 4-leaf stage for inoculation.

2. Inoculum Preparation:

  • Source: Collect fresh sporangia from infected cucumber leaves showing active sporulation.

  • Suspension: Wash sporangia from the abaxial surface of the leaves using sterile distilled water.

  • Concentration: Adjust the spore suspension to a concentration of 1 x 10^5 sporangia/mL using a hemocytometer.

  • Viability Check: Confirm spore viability before inoculation.

3. Fungicide Application:

  • Product: Prepare a solution of this compound (e.g., Presidio® 4SC) at the desired concentrations. Include a non-ionic surfactant if recommended by the product label.

  • Application Method: Apply the fungicide solution as a foliar spray to the point of runoff using a handheld sprayer. Ensure thorough coverage of all leaf surfaces.

  • Timing: Apply the fungicide preventatively, typically 24 hours before inoculation.

  • Controls: Include a water-sprayed (negative) control and a commercial standard (positive) control.

4. Inoculation:

  • Method: Spray the spore suspension onto the adaxial and abaxial leaf surfaces of the cucumber plants until runoff.

  • Incubation: Place the inoculated plants in a dew chamber or a high-humidity environment (>95% RH) at 20°C in the dark for 24 hours to facilitate infection.

  • Post-Incubation: Return plants to the greenhouse benches.

5. Disease Assessment:

  • Timing: Assess disease severity 7 to 10 days after inoculation.

  • Rating Scale: Use a 0-100% scale to estimate the percentage of leaf area covered with lesions. Alternatively, a 0-5 or 0-10 rating scale can be used, where 0 = no symptoms and the highest number represents severe disease.

  • Parameters: Record disease incidence (percentage of infected plants) and disease severity (average percentage of leaf area affected).

  • Efficacy Calculation: Calculate the percentage of disease control using the following formula: % Control = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Protocol 2: Efficacy Testing on Grapevine Downy Mildew (Plasmopara viticola) using Detached Leaf Assay

1. Plant Material:

  • Grapevine Cultivar: Use a susceptible Vitis vinifera cultivar (e.g., 'Chardonnay' or 'Riesling').

  • Source: Collect young, fully expanded leaves from healthy, greenhouse-grown grapevines.

2. Inoculum Preparation:

  • Source: Collect sporangia from freshly sporulating lesions on infected grapevine leaves.

  • Suspension: Prepare a sporangial suspension in chilled sterile distilled water with a concentration of 1 x 10^5 sporangia/mL.

3. Fungicide Treatment:

  • Method: Prepare different concentrations of this compound. Dip the detached leaves in the fungicide solutions for a set period (e.g., 30 seconds) or spray the adaxial surface to runoff.

  • Controls: Include leaves treated with water as a negative control.

4. Inoculation and Incubation:

  • Inoculation: Place the treated leaves abaxial side up on a moist filter paper in a petri dish or a tray. Apply droplets of the sporangial suspension onto the leaf surface.

  • Incubation: Incubate the petri dishes or trays in a controlled environment at 20-22°C with a photoperiod of 16 hours of light. Maintain high humidity by sealing the containers or placing them in a humidity chamber.

5. Disease Assessment:

  • Timing: Evaluate disease development 5 to 7 days after inoculation.

  • Parameters: Assess the percentage of the leaf disc area covered by sporulation. A rating scale can be used to score the intensity of sporulation.

  • Efficacy Calculation: Calculate the percent inhibition of sporulation compared to the untreated control.

Visualizations

Mode of Action of this compound

Fluopicolide_Mode_of_Action cluster_0 Normal Oomycete Cell cluster_1 Oomycete Cell Treated with this compound Plasma_Membrane Plasma Membrane Spectrin Spectrin-like Proteins Spectrin->Plasma_Membrane Anchored Cytoskeleton Cytoskeleton Spectrin->Cytoskeleton Linked Cytoplasm Cytoplasm Plasma_Membrane_Treated Plasma Membrane Cell_Lysis Cell Swelling and Lysis Plasma_Membrane_Treated->Cell_Lysis Loss of Integrity Spectrin_Delocalized Delocalized Spectrin-like Proteins Cytoplasm_Treated Cytoplasm Spectrin_Delocalized->Cytoplasm_Treated Dispersed This compound This compound This compound->Spectrin_Delocalized Targets

Caption: this compound's mode of action on spectrin-like proteins.

Experimental Workflow for Greenhouse Efficacy Testing

Greenhouse_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Inoculation cluster_assessment Data Collection and Analysis Plant_Growth 1. Grow susceptible host plants Fungicide_Application 4. Apply fungicide (preventative) Plant_Growth->Fungicide_Application Inoculum_Prep 2. Prepare downy mildew inoculum Inoculation 5. Inoculate plants with pathogen Inoculum_Prep->Inoculation Fungicide_Prep 3. Prepare this compound solutions Fungicide_Prep->Fungicide_Application Fungicide_Application->Inoculation Incubation 6. Incubate under high humidity Inoculation->Incubation Disease_Assessment 7. Assess disease severity/incidence Incubation->Disease_Assessment Data_Analysis 8. Analyze data and calculate efficacy Disease_Assessment->Data_Analysis

Caption: Greenhouse efficacy testing workflow for this compound.

References

Application Notes and Protocols for Field Trial Evaluation of Fluopicolide on Late Blight

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive guidelines are designed for researchers, scientists, and professionals in drug development to conduct field trials evaluating the efficacy of fluopicolide against late blight, caused by Phytophthora infestans.

Introduction

Late blight, incited by the oomycete pathogen Phytophthora infestans, remains a significant threat to potato and tomato production worldwide.[1][2][3] Effective management of this devastating disease heavily relies on the strategic application of fungicides. This compound is a modern fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against oomycete pathogens.[4][5] It possesses a unique mode of action, targeting spectrin-like proteins within the pathogen, which disrupts the cytoskeleton. This novel mechanism makes it a valuable tool in fungicide resistance management programs.

These protocols outline a detailed framework for designing and executing field trials to assess the efficacy of this compound in controlling late blight. The subsequent sections provide in-depth methodologies for trial design, treatment application, disease assessment, and data analysis, ensuring the generation of robust and comparable results.

Experimental Design and Setup

A robust experimental design is crucial for obtaining statistically significant and reliable data. The following protocol is based on a Randomized Complete Block Design (RCBD), a standard approach for agricultural field trials.

Site Selection and Land Preparation
  • Site History: Select a field with a history of late blight or one where environmental conditions are conducive to disease development (cool, moist conditions). Avoid fields with recent applications of long-residual fungicides that could interfere with the trial.

  • Soil Type and Preparation: Ensure uniform soil type and fertility across the experimental area. Conduct standard soil preparation practices, including plowing and harrowing, to create a suitable seedbed.

  • Isolation: To prevent interference from external inoculum sources, maintain a sufficient distance from other potato or tomato fields.

Plot Establishment
  • Plot Dimensions: Establish individual plots of a standard size, for example, 4 rows wide and 20 feet long.

  • Replication: Replicate each treatment at least four times to account for field variability.

  • Spreader Rows: Plant highly susceptible potato varieties, such as 'Atlantic' or 'King Edward', in spreader rows surrounding the trial area to ensure a uniform source of inoculum. These rows should not receive any fungicide treatments.

Plant Material
  • Cultivar Selection: Use a potato cultivar that is susceptible to late blight to ensure adequate disease pressure for evaluating fungicide efficacy. 'King Edward' or 'Snowden' are commonly used susceptible varieties.

  • Seed Quality: Utilize certified, disease-free seed tubers to minimize the introduction of other pathogens.

Treatment Application

Accurate and timely application of treatments is critical for a successful field trial.

Fungicide Treatments
  • This compound Formulation: this compound is often co-formulated with other active ingredients, such as propamocarb (e.g., Infinito®). The specific formulation and application rates should be clearly defined.

  • Treatment Groups: Include the following treatment groups as a minimum:

    • Untreated Control: To assess natural disease progression.

    • This compound Treatment(s): One or more rates and/or application timings of the this compound-based product.

    • Standard Fungicide Control: A commercially available and effective fungicide for late blight as a positive control for comparison.

Application Method and Timing
  • Application Equipment: Use a calibrated sprayer, such as a CO2-powered backpack sprayer, to ensure uniform coverage.

  • Spray Volume: Apply fungicides at a consistent spray volume, for example, 15-30 gallons per acre, to ensure thorough foliage coverage.

  • Application Schedule: Fungicide applications can be preventative or curative. For preventative trials, applications typically commence before the onset of disease and continue at regular intervals (e.g., 7-10 days). Curative trials involve applying the fungicide after infection has occurred but before symptoms are visible.

Inoculation and Disease Development

To ensure consistent disease pressure, artificial inoculation is often necessary.

Inoculum Preparation and Application
  • Isolate Selection: Use recent, locally sourced isolates of Phytophthora infestans. It is advisable to use a mixture of isolates to represent the local pathogen population.

  • Inoculum Suspension: Prepare a sporangial suspension with a known concentration (e.g., 3.6 x 10^3 spores/mL).

  • Inoculation Timing and Method: Inoculate the spreader rows in the evening to take advantage of cooler temperatures and higher humidity. A backpack sprayer can be used for application.

  • Environmental Conditions: To promote infection and disease development, use overhead sprinklers or misting systems to maintain high humidity and leaf wetness.

Data Collection and Assessment

Systematic data collection is essential for evaluating the efficacy of the treatments.

Disease Assessment
  • Disease Incidence: Record the percentage of plants in each plot showing late blight symptoms.

  • Disease Severity: Visually estimate the percentage of leaf area affected by late blight on a representative sample of plants within each plot. This is often done on a 0-100% scale or using a standardized rating scale.

  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from sequential disease severity assessments to provide an integrated measure of disease development over time.

Yield Assessment
  • Harvest: At the end of the growing season, harvest the tubers from the central two rows of each plot to minimize edge effects.

  • Tuber Blight Assessment: Assess the incidence and severity of late blight on the harvested tubers.

  • Marketable Yield: Grade the harvested tubers and record the weight of marketable tubers for each plot.

Data Presentation

Organize all quantitative data into clearly structured tables for easy comparison and interpretation.

Table 1: Fungicide Treatment Protocol

Treatment No.Active Ingredient(s)Product NameApplication Rate (a.i./ha)Application Timing
1Untreated---
2This compound + Propamocarb HClInfinito®100 g + 1000 g7-day intervals, preventative
3Standard Fungicide (e.g., Fluazinam)Shirlan®(Specify rate)7-day intervals, preventative

Table 2: Disease Severity Assessment Scale

Rating% Leaf Area AffectedDescription
00No visible symptoms
11-5A few small lesions
26-15Lesions present on several leaflets
316-30Lesions common on leaves, some stem lesions
431-50Extensive leaf and stem lesions
5>50Majority of foliage and stems affected

Table 3: Efficacy Data Summary

TreatmentFinal Disease Severity (%)AUDPCTuber Blight Incidence (%)Marketable Yield (t/ha)
Untreated Control
This compound
Standard Fungicide

Experimental Protocols: Detailed Methodologies

Protocol for Inoculum Preparation
  • Culture Phytophthora infestans on a suitable medium (e.g., rye A agar) for 10-14 days in the dark at 18°C.

  • Flood the culture plates with sterile distilled water and gently scrape the surface with a sterile glass rod to dislodge the sporangia.

  • Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Adjust the concentration of the sporangial suspension to the desired level (e.g., 3.6 x 10^3 spores/mL) using a hemocytometer.

  • Keep the inoculum on ice until application.

Protocol for Disease Severity Assessment
  • Begin disease assessments 7-10 days after inoculation or upon the first appearance of symptoms in the untreated control plots.

  • Conduct assessments weekly throughout the epidemic.

  • In each plot, randomly select 10 plants from the central two rows.

  • For each selected plant, visually estimate the percentage of leaf area affected by late blight using the scale provided in Table 2.

  • Calculate the average disease severity for each plot at each assessment date.

Protocol for AUDPC Calculation

The Area Under the Disease Progress Curve (AUDPC) is calculated using the following formula:

AUDPC = Σ [((y_i + y_(i+1))/2) * (t_(i+1) - t_i)]

Where:

  • y_i = disease severity at the i-th assessment

  • y_(i+1) = disease severity at the (i+1)-th assessment

  • t_i = time of the i-th assessment (in days)

  • t_(i+1) = time of the (i+1)-th assessment (in days)

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_data Data Collection & Analysis Site_Selection Site Selection & Land Prep Plot_Establishment Plot Establishment (RCBD) Site_Selection->Plot_Establishment Planting Planting Susceptible Cultivar Plot_Establishment->Planting Inoculation Inoculation of Spreader Rows Planting->Inoculation Treatment_Application Fungicide Application Inoculation->Treatment_Application Preventative/Curative Disease_Assessment Disease Assessment (Severity, Incidence) Treatment_Application->Disease_Assessment Yield_Assessment Yield & Tuber Blight Assessment Disease_Assessment->Yield_Assessment Data_Analysis Statistical Analysis (AUDPC, ANOVA) Yield_Assessment->Data_Analysis

Caption: Experimental workflow for this compound field trial evaluation.

This compound Mode of Action Signaling Pathway

Fluopicolide_Mode_of_Action cluster_cell Phytophthora infestans Cell Spectrin_Protein Spectrin-like Protein Cell_Membrane Cell Membrane Integrity Spectrin_Protein->Cell_Membrane Maintains Cytoskeleton Cytoskeleton Structure Spectrin_Protein->Cytoskeleton Stabilizes Cell_Lysis Cell Swelling & Lysis Spectrin_Protein->Cell_Lysis Disruption leads to This compound This compound This compound->Spectrin_Protein Delocalizes

Caption: this compound's mode of action on P. infestans.

References

Application Notes and Protocols for Calculating EC50 Values of Fluopicolide on Oomycete Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopicolide is a fungicide belonging to the acylpicolide chemical class, demonstrating potent and specific activity against oomycete pathogens.[1] It is a valuable tool for managing diseases such as late blight of potato and downy mildew.[1] Its unique mode of action involves the disruption of spectrin-like proteins within the oomycete cytoskeleton, leading to impaired cell integrity and ultimately, cell death.[1][2] This mechanism of action is distinct from other oomycete fungicides, making it an important component in fungicide resistance management programs.[1] The following application notes provide detailed protocols for determining the half-maximal effective concentration (EC50) of this compound against various oomycete isolates, a critical parameter for monitoring sensitivity and understanding its efficacy.

Data Presentation

The efficacy of this compound varies across different oomycete species. The following table summarizes the EC50 values for mycelial growth inhibition from various studies.

Oomycete SpeciesNo. of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Phytophthora infestans (Genotype 36_A2)MultipleStatistically higher than other genotypes-
Phytophthora infestans (Various Genotypes)--0.25 - 16.40
Phytophthora cinnamomi710.1330.046 - 0.330
Phytophthora erythroseptica34-0.08 - 0.35
Phytophthora capsici (Sensitive isolates)500.24 ± 0.060.11 - 0.39
Phytophthora capsici126-0.08 - 0.24
Peronophythora litchii1250.131 ± 0.037-
Pythium violae1070.90.4 - 1.7
Pythium ultimum-0.4-
Pythium sylvaticum-0.16-

Experimental Protocols

Two primary methods are presented for determining the EC50 values of this compound: the traditional agar medium dilution method and a high-throughput microtiter-based assay.

Protocol 1: Agar Medium Dilution Method

This method is considered the gold standard for assessing fungicide sensitivity.

1. Materials:

  • Pure-grade this compound (analytical standard)

  • Acetone or Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Appropriate culture medium for the target oomycete (e.g., V8 juice agar, rye sucrose agar, potato dextrose agar)

  • Sterile Petri dishes (9 cm)

  • Cultures of oomycete isolates

  • Cork borer (5-mm diameter)

  • Incubator set to the optimal temperature for the oomycete species

  • Calipers or a ruler for measuring colony diameter

2. Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in acetone or DMSO.

  • Working Solutions: Create a series of working solutions by diluting the stock solution. The final concentrations in the agar should typically range from 0.01 to 100 µg/mL.

  • Medium Amendment: While the agar medium is molten and cooled to approximately 45-50°C, add the appropriate volume of each this compound working solution to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing oomycete culture, take a 5-mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete isolate (e.g., 18°C for P. infestans).

  • Data Collection: After a set incubation period (e.g., 7 days), when the colony on the control plate has reached a sufficient diameter, measure two perpendicular diameters of the mycelial growth on each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • EC50 Determination: Use statistical software (e.g., GraphPad Prism, IBM SPSS) to perform a non-linear regression analysis of the inhibition data versus the logarithm of the this compound concentration to determine the EC50 value.

Protocol 2: High-Throughput Microtiter-Based Assay

This method allows for the rapid screening of a large number of isolates or compounds.

1. Materials:

  • Same as Protocol 1, with the addition of:

  • Sterile 96-well microtiter plates

  • Liquid culture medium appropriate for the oomycete

  • Spectrophotometer (microplate reader) capable of reading absorbance at ~600 nm

  • Source of inoculum (mycelial suspension or zoospores)

2. Procedure:

  • Preparation of Fungicide Plate: Prepare a serial dilution of this compound in the liquid medium directly in the 96-well plate. Include wells with medium and solvent only as controls.

  • Inoculum Preparation:

    • Mycelial Suspension: Grow the oomycete in liquid culture, then homogenize the mycelium to create a fine suspension.

    • Zoospore Suspension: Induce zoospore release from sporangia following established protocols for the specific oomycete. Quantify the zoospore concentration using a hemocytometer.

  • Inoculation: Add a standardized volume of the mycelial or zoospore suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature and light/dark) for a set period.

  • Data Collection: Measure the optical density (OD) at ~600 nm using a microplate reader. The OD correlates with mycelial growth.

  • EC50 Determination: Calculate the percent inhibition of growth for each this compound concentration compared to the control. Use a non-linear regression analysis to determine the EC50 value as described in Protocol 1.

Visualizations

Mode of Action and Experimental Workflows

fluopicolide_mode_of_action cluster_cell Oomycete Cell cluster_processes Cellular Processes This compound This compound spectrin Spectrin-like Proteins This compound->spectrin Disrupts cytoskeleton Cytoskeleton Integrity spectrin->cytoskeleton Maintains zoospore_motility Zoospore Motility spectrin->zoospore_motility Inhibition cyst_germination Cyst Germination spectrin->cyst_germination Inhibition mycelial_growth Mycelial Growth spectrin->mycelial_growth Inhibition sporulation Sporulation spectrin->sporulation Inhibition cytoskeleton->zoospore_motility cytoskeleton->cyst_germination cytoskeleton->mycelial_growth cytoskeleton->sporulation

Caption: Mode of action of this compound on oomycete cells.

agar_dilution_workflow prep_stock 1. Prepare this compound Stock Solution prep_media 2. Prepare Amended Agar Media prep_stock->prep_media pour_plates 3. Pour Plates prep_media->pour_plates inoculate 4. Inoculate with Mycelial Plugs pour_plates->inoculate incubate 5. Incubate inoculate->incubate measure 6. Measure Colony Diameters incubate->measure calculate 7. Calculate % Inhibition and EC50 Value measure->calculate

Caption: Workflow for the Agar Medium Dilution Method.

microtiter_workflow prep_plate 1. Prepare Serial Dilutions in 96-Well Plate inoculate_plate 3. Inoculate Wells prep_plate->inoculate_plate prep_inoculum 2. Prepare Mycelial or Zoospore Suspension prep_inoculum->inoculate_plate incubate 4. Incubate inoculate_plate->incubate read_plate 5. Measure Optical Density (OD) incubate->read_plate calculate 6. Calculate % Inhibition and EC50 Value read_plate->calculate

Caption: Workflow for the High-Throughput Microtiter-Based Assay.

References

Fluopicolide Application Methods for Soil-Borne Pathogen Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens, which are responsible for devastating soil-borne diseases in numerous crops.[1][2][3] Its unique mode of action involves the disruption of spectrin-like proteins within the pathogen's cytoskeleton, leading to cell lysis and death.[1][3] This novel mechanism makes this compound a valuable tool in integrated pest management (IPM) and resistance management programs. This compound exhibits both preventative and curative properties and is translocated through the xylem to protect new plant growth. This document provides detailed application notes and protocols for the use of this compound in controlling soil-borne pathogens, intended for research and development purposes.

Physicochemical and Toxicological Profile

PropertyValueReference
Chemical Name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide
CAS Number 239110-15-7
Mode of Action Disruption of spectrin-like proteins in the oomycete cytoskeleton
FRAC Group 43
Systemicity Acropetal (moves upwards through the xylem)
Soil Half-Life (t1/2) 4.75 - 5.42 days (in specific greenhouse tomato studies)
Persistence in Soil Considered persistent, with a half-life potentially exceeding 200 days in some environments. May carry over to the following season.
Mobility in Soil Weakly binds to soil initially, but adsorption may increase over time. The major metabolite, 2,6-dichlorobenzamide (BAM), is mobile in soils and has the potential to reach groundwater.
Log Kow 2.9 (pH 7)

Efficacy Against Key Soil-Borne Pathogens

This compound has demonstrated significant efficacy against a range of economically important soil-borne oomycete pathogens.

PathogenCropApplication MethodEfficacy/Control ValueReference
Phytophthora capsiciPepperSoil Drench (14-day interval)98.3% control value
Phytophthora capsiciPepperFoliar Spray (4 applications, 10-day interval)88.5% control value
Phytophthora capsiciGreenhouse TomatoesSoil Application (1.5 L/ha)93.02% inhibition ratio (at 21 days)
Phytophthora capsiciGreenhouse TomatoesSoil Application (3 L/ha)97.67% inhibition ratio (at 21 days)
Phytophthora capsiciGreenhouse TomatoesSoil Application (6 L/ha)100% inhibition ratio (at 21 days)
Phytophthora capsiciSquashDrip Irrigation or Foliar Spray (86.6 or 115.4 g/ha)Significant disease reduction and increased yield
Pythium spp.Creeping BentgrassPreventive ApplicationEffective control

Signaling Pathway and Mode of Action

This compound's mode of action is distinct from many other fungicides, providing a critical tool for resistance management. It targets spectrin-like proteins, which are essential for maintaining the integrity of the pathogen's cell membrane and cytoskeleton.

fluopicolide_mode_of_action cluster_pathogen Within Pathogen Cell This compound This compound pathogen_cell Oomycete Pathogen Cell This compound->pathogen_cell Enters Cell spectrin_proteins Spectrin-like Proteins This compound->spectrin_proteins Disrupts & Delocalizes cytoskeleton Cytoskeleton Assembly & Stability spectrin_proteins->cytoskeleton Leads to instability of cell_membrane Cell Membrane Integrity cytoskeleton->cell_membrane Compromises cell_lysis Cell Lysis & Death cell_membrane->cell_lysis Results in

Caption: Mode of action of this compound on oomycete pathogens.

Experimental Protocols

Protocol 1: Soil Drench Application for Efficacy Testing

This protocol is designed to evaluate the efficacy of this compound applied as a soil drench for the control of soil-borne pathogens like Phytophthora and Pythium.

1. Materials:

  • This compound formulation (e.g., 4 SC)
  • Pathogen inoculum (e.g., zoospore suspension of Phytophthora capsici)
  • Susceptible host plants (e.g., pepper or tomato seedlings)
  • Pots with sterilized potting mix
  • Graduated cylinders and beakers
  • Watering cans or automated drenching equipment
  • Controlled environment growth chamber or greenhouse

2. Experimental Design:

  • Use a randomized complete block design with a minimum of 4-5 replicates per treatment.
  • Treatments should include:
  • Untreated, uninoculated control
  • Untreated, inoculated control
  • This compound at various application rates (e.g., 1, 10, 100 µg/ml)
  • A positive control with a standard fungicide (e.g., dimethomorph or metalaxyl).

3. Procedure:

  • Plant Propagation: Grow host plants to a susceptible stage (e.g., 4-6 true leaves).
  • Fungicide Preparation: Prepare the desired concentrations of this compound in water.
  • Application:
  • Apply the this compound solution as a soil drench to each pot, ensuring thorough wetting of the root zone. The volume applied should be consistent for each pot.
  • For preventative trials, apply the fungicide 1-7 days before pathogen inoculation.
  • For curative trials, apply the fungicide after the appearance of initial disease symptoms.
  • Inoculation:
  • Prepare the pathogen inoculum to a known concentration (e.g., 1 x 10^5 zoospores/ml).
  • Pour a standardized volume of the inoculum into the soil of each pot (excluding the uninoculated control).
  • Incubation: Maintain the plants in a growth chamber or greenhouse with conditions favorable for disease development (e.g., high humidity, optimal temperature).
  • Data Collection: Assess disease severity at regular intervals (e.g., 3, 6, 9, and 12 days after inoculation) using a disease rating scale (e.g., 0 = no symptoms, 5 = plant death).
  • Analysis: Calculate the control efficacy for each treatment compared to the inoculated control.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plant_prop [label="Propagate Host Plants"]; prep_fungicide [label="Prepare this compound Solutions"]; apply_drench [label="Apply Soil Drench"]; inoculate [label="Inoculate with Pathogen"]; incubate [label="Incubate under Favorable Conditions"]; assess_disease [label="Assess Disease Severity"]; analyze [label="Analyze Data & Calculate Efficacy"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> plant_prop; plant_prop -> prep_fungicide; prep_fungicide -> apply_drench; apply_drench -> inoculate; inoculate -> incubate; incubate -> assess_disease; assess_disease -> analyze; analyze -> end; }

Caption: Experimental workflow for soil drench application.

Protocol 2: Drip Irrigation Application in a Research Setting

This protocol outlines a method for applying this compound through a drip irrigation system to assess its efficacy against soil-borne pathogens in a simulated field or greenhouse environment.

1. Materials:

  • This compound formulation
  • Drip irrigation system with emitters, mainlines, and an injection port
  • Chemical injection pump (e.g., venturi or diaphragm pump)
  • Flow meter
  • Pressure gauge
  • Pathogen inoculum
  • Susceptible crop planted in rows or beds

2. Experimental Design:

  • Establish experimental plots, each with an independent drip irrigation line.
  • Treatments should include an untreated control and various rates of this compound (e.g., 57.7, 86.6, 115.4 g a.i./ha).
  • Replicate treatments across multiple plots in a randomized design.

3. Procedure:

  • System Calibration: Calibrate the drip irrigation system to ensure uniform water and fungicide distribution.
  • Fungicide Stock Solution: Prepare a stock solution of this compound based on the injector pump's draw rate and the total volume of water to be applied to the treatment area.
  • Injection:
  • Begin the irrigation cycle with water only to charge the system.
  • Inject the this compound stock solution into the irrigation system over a predetermined time to achieve the target application rate.
  • Following injection, continue to run water through the system to flush all the fungicide from the lines and into the soil.
  • Inoculation: Introduce the pathogen into the soil of the plots either before or after the fungicide application, depending on the preventative or curative nature of the trial.
  • Data Collection:
  • Monitor plant health and disease incidence over time.
  • At the end of the trial, assess plant mortality, root rot severity, and crop yield.
  • Analysis: Compare the disease levels and yield data between the this compound-treated plots and the untreated controls.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Set up Experimental Plots with Drip Lines"]; calibrate [label="Calibrate Irrigation System"]; prep_stock [label="Prepare this compound Stock Solution"]; irrigate_water [label="Start Irrigation with Water"]; inject_fungicide [label="Inject Fungicide into System"]; flush_lines [label="Flush Lines with Water"]; collect_data [label="Collect Disease & Yield Data"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> calibrate; calibrate -> prep_stock; prep_stock -> irrigate_water; irrigate_water -> inject_fungicide; inject_fungicide -> flush_lines; flush_lines -> collect_data; collect_data -> end; }

Caption: Workflow for drip irrigation application of this compound.

Protocol 3: In-Furrow Application at Planting

This protocol is for evaluating the efficacy of this compound applied in-furrow at the time of planting for early-season disease control.

1. Materials:

  • This compound formulation suitable for in-furrow application
  • Planter equipped with a liquid in-furrow application system
  • Seeds of a susceptible crop
  • Field or plots with a history of the target soil-borne disease

2. Experimental Design:

  • Design the experiment with replicated strips of treated and untreated rows.
  • The application rate should be calculated based on the product label for the specific row spacing being used.

3. Procedure:

  • System Calibration: Calibrate the in-furrow application system to deliver the correct volume of fungicide per unit length of the row (e.g., fl oz/1,000 linear ft).
  • Application:
  • Fill the applicator tank with the appropriate mixture of this compound and water.
  • During the planting operation, the system will spray a continuous band of the fungicide solution directly into the open seed furrow.
  • The furrow is then closed, covering the seed and the fungicide band.
  • Data Collection:
  • Assess seedling emergence and stand count.
  • Monitor for early-season disease symptoms (e.g., damping-off, root rot).
  • Collect root samples to assess root health and pathogen colonization.
  • Measure final crop yield.
  • Analysis: Compare stand count, disease ratings, and yield between the in-furrow treated and untreated areas.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; calibrate [label="Calibrate In-Furrow Applicator"]; prepare_mix [label="Prepare Fungicide Tank Mix"]; plant_and_apply [label="Plant Seeds & Apply In-Furrow Simultaneously"]; monitor_emergence [label="Monitor Seedling Emergence & Stand Count"]; assess_disease [label="Assess Early-Season Disease"]; measure_yield [label="Measure Final Yield"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> calibrate; calibrate -> prepare_mix; prepare_mix -> plant_and_apply; plant_and_apply -> monitor_emergence; monitor_emergence -> assess_disease; assess_disease -> measure_yield; measure_yield -> end; }

Caption: Workflow for in-furrow application during planting.

Conclusion

This compound is a potent and versatile fungicide for the management of soil-borne oomycete pathogens. The application methods described—soil drench, drip irrigation, and in-furrow—provide researchers with multiple strategies to effectively deliver the active ingredient to the root zone for disease control. The choice of application method will depend on the specific research objectives, crop, and production system. Adherence to detailed protocols and careful data collection are essential for accurately evaluating the efficacy and optimal use patterns of this compound in various agricultural settings.

References

Application Notes: Analytical Methods for Detecting Fluopicolide Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluopicolide is a widely used fungicide for controlling Oomycete diseases in various crops. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. These application notes provide detailed protocols for the determination of this compound residues in agricultural products using modern analytical techniques. The primary methods discussed are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC), offering high sensitivity and selectivity.

Target Audience

These protocols and notes are intended for researchers, analytical scientists, and professionals involved in pesticide residue analysis and food safety testing.

Method 1: Analysis of this compound Residues using LC-MS/MS

This method is suitable for a wide range of fruit and vegetable matrices. It utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection, which is highly selective and sensitive for this compound and its metabolite, 2,6-dichlorobenzamide.

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10-20 g of a representative portion of the crop sample into a blender and homogenize. For grains, legumes, and seeds, add 20 mL of water to 10 g of sample and let it stand for 2 hours before homogenization. For tea leaves, add 20 mL of water to 5 g of sample and let it stand for 2 hours.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (for grape and soil samples, a 2% aqueous solution of formic acid can be added for better extraction).[1]

    • For certain vegetables, ethyl acetate can also be used as the extraction solvent.[2][3]

    • Add 6 g of anhydrous sodium chloride to facilitate phase separation.[1]

    • Vortex the tube vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge the tube at 3800 rpm for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1-2 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The specific amount of sorbent may vary depending on the matrix.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Solution:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • This solution is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary mobile phase consisting of 0.1% formic acid in water and methanol or acetonitrile is common. For example, an isocratic elution with methanol and 0.1% formic acid in water (65:35, v/v) can be used.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Parameters:

      • Capillary Voltage: 4 kV.

      • Gas Temperature: 350 °C.

      • Gas Flow (N2): 8.0 L/min.

      • Nebulizer Pressure: 35 psi.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its metabolites for quantification and confirmation.

3. Calibration

Prepare matrix-matched calibration standards by spiking blank crop extracts with known concentrations of this compound standard solutions (e.g., 0.0005–0.01 mg/L) to compensate for matrix effects.

Method 2: Analysis of this compound Residues using GC

Gas chromatography-based methods, particularly with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), are also effective for the analysis of this compound in certain matrices like vegetables and soil.

Experimental Protocol

1. Sample Preparation

The sample preparation can follow a similar QuEChERS or ethyl acetate-based extraction as described for the LC-MS/MS method.

2. GC Instrumental Analysis

  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column suitable for pesticide analysis (e.g., HP-5).

    • Injector Temperature: 290 °C.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.

    • Carrier Gas: Helium or Nitrogen.

  • Detector Conditions:

    • ECD Detector Temperature: 300 °C.

    • MS Detector: If using GC-MS, operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative performance data for different analytical methods used for this compound residue analysis in various crops.

Crop MatrixAnalytical MethodSample PreparationLOQ (mg/kg)Recovery (%)RSD (%)Reference
Vegetables (Cabbage, Cauliflower, Cucumber)GC, GC-MSQuEChERS0.0168.72 - 97.804.8 - 13.8
Vegetables (Cabbage, Cauliflower, Cucumber)GC, GC-MSEthyl Acetate Extraction0.0162.22 - 99.404.5 - 13.0
TomatoGLC, GC-MSQuEChERS0.01--
Grapes and SoilLC-MS/MSModified QuEChERS0.001 - 0.002100 - 1080.8 - 4.6
CitrusLC-MS/MSRapid Extraction (QuEChERS)0.01106.1 - 117.50.3 - 10.6
Cucumber and SoilGC-ECD-0.0178 - 1111.6 - 10.2
Grapes and SoilGC-MSQuEChERS0.0294 - 1010.2 - 4.4

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow for this compound Residue Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Crop Sample homogenize Homogenization sample->homogenize extraction Solvent Extraction (e.g., Acetonitrile) homogenize->extraction cleanup Dispersive SPE Cleanup (d-SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lc_msms LC-MS/MS Analysis final_extract->lc_msms Liquid Injection gc_ms GC-MS/ECD Analysis final_extract->gc_ms Gas Injection quantification Quantification lc_msms->quantification gc_ms->quantification confirmation Confirmation quantification->confirmation reporting Reporting confirmation->reporting method_selection start Start: Need to Analyze This compound Residue matrix_type Determine Crop Matrix Type start->matrix_type lc_suitable LC-MS/MS is Generally Suitable and Preferred matrix_type->lc_suitable Fruits, Vegetables, Complex Matrices gc_suitable GC-MS or GC-ECD is a Viable Alternative matrix_type->gc_suitable Some Vegetables, Soil sample_prep Select Appropriate Sample Preparation (e.g., QuEChERS) lc_suitable->sample_prep gc_suitable->sample_prep validation Method Validation sample_prep->validation analysis Perform Analysis validation->analysis

References

Application Notes and Protocols: Fluopicolide as a Chemical Probe for Studying V-ATPase Function and its Downstream Effects on the Oomycete Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluopicolide is a potent fungicide with significant activity against oomycetes, a group of destructive plant pathogens. For years, its mode of action was attributed to the delocalization of spectrin-like proteins, leading to cytoskeletal disruption and cell lysis. However, recent groundbreaking research has redefined our understanding of this compound's mechanism. The primary target has now been identified as the vacuolar H+-ATPase (V-ATPase), a crucial proton pump involved in maintaining cellular pH homeostasis and driving various membrane-associated processes. The previously observed delocalization of a "spectrin-like" protein is now understood to be a significant downstream consequence of V-ATPase inhibition.[1][2]

This paradigm shift opens up new avenues for research. This compound can now be utilized as a valuable chemical probe to investigate the multifaceted roles of V-ATPase in oomycete biology. By inhibiting the primary target, researchers can dissect the signaling pathways that link V-ATPase function to the integrity of the cytoskeleton and other cellular processes. These application notes provide detailed protocols for using this compound to study both the primary effect on V-ATPase activity and the secondary, downstream effects on the cytoskeleton in oomycetes.

It is important to note that the identity of the "spectrin-like" protein in oomycetes is a subject of ongoing investigation. Studies have shown that commercial anti-spectrin antibodies may cross-react with other proteins, such as Hsp70 and elongation factor 2, in these organisms.[1] Therefore, when studying the cytoskeletal effects of this compound, it is crucial to consider the potential identity of the protein being observed.

Data Presentation

The following tables summarize the in vitro activity of this compound against various developmental stages of different Phytophthora species. This data provides a baseline for determining appropriate experimental concentrations.

Organism Developmental Stage Assay EC50 (µg/mL) Reference
Phytophthora capsiciMycelial GrowthFungicide-amended media0.17 (mean of 146 isolates)[3]
Phytophthora capsiciZoospore Germination-2.08 (median)[4]
Phytophthora capsiciSporangia Production-0.048 (median)
Phytophthora cactorumMycelial GrowthFungicide-amended media0.7048 - 3.999
Phytophthora citrophthoraMycelial GrowthFungicide-amended media0.04 (mean)
Phytophthora infestans----
Pythium violaeMycelial GrowthFungicide-amended media0.4 - 1.7

Mandatory Visualization

Fluopicolide_MoA This compound This compound V_ATPase Vacuolar H+-ATPase (Primary Target) This compound->V_ATPase Inhibition proton_pumping Proton Pumping V_ATPase->proton_pumping Blocks pH_homeostasis Disruption of pH Homeostasis proton_pumping->pH_homeostasis vesicle_trafficking Impaired Vesicle Trafficking proton_pumping->vesicle_trafficking cytoskeleton_disruption Delocalization of 'Spectrin-like' Protein (Hsp70/EF-2) pH_homeostasis->cytoskeleton_disruption Downstream Effect vesicle_trafficking->cytoskeleton_disruption Downstream Effect cell_lysis Cell Swelling and Lysis cytoskeleton_disruption->cell_lysis

Caption: Updated mechanism of action of this compound in oomycetes.

Experimental_Workflow cluster_primary Primary Target Analysis cluster_secondary Secondary Effect Analysis V_ATPase_assay V-ATPase Activity Assay data_analysis_primary Analyze Primary Effects V_ATPase_assay->data_analysis_primary Quantify Inhibition DARTS_assay DARTS Assay DARTS_assay->data_analysis_primary Identify Binding Partners immunofluorescence Immunofluorescence of 'Spectrin-like' Protein data_analysis_secondary Analyze Secondary Effects immunofluorescence->data_analysis_secondary Visualize Delocalization phenotypic_assays Phenotypic Assays (Mycelial Growth, etc.) phenotypic_assays->data_analysis_secondary Measure EC50 start Treat Oomycete Culture with this compound start->V_ATPase_assay start->DARTS_assay start->immunofluorescence start->phenotypic_assays

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: In Vitro V-ATPase Activity Assay

This protocol is adapted from general ATPase activity assays and should be optimized for the specific oomycete species and protein preparation. The principle is to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Oomycete mycelia

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitor cocktail)

  • Reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% DDM)

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., PiColorLock™ ATPase Assay Kit or similar malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Protein Extraction: Harvest fresh oomycete mycelia and grind to a fine powder in liquid nitrogen. Resuspend the powder in ice-cold lysis buffer and sonicate briefly on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, prepare a set of phosphate standards according to the manufacturer's instructions. For the experimental wells, add the reaction buffer.

  • Inhibitor Treatment: Add varying concentrations of this compound (and a DMSO vehicle control) to the experimental wells. It is recommended to perform a dose-response curve.

  • Enzyme Addition: Add the oomycete protein extract to each well to a final concentration that allows for a linear rate of phosphate release over the assay time. This needs to be determined empirically.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25-30°C) for a fixed time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the reaction and measure the released phosphate by adding the phosphate detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Subtract the background absorbance (no enzyme control) from all readings. Create a standard curve from the phosphate standards and use it to determine the amount of Pi released in each experimental well. Calculate the specific activity of the V-ATPase (e.g., in nmol Pi/min/mg protein) and the percent inhibition by this compound. Determine the EC50 value from the dose-response curve.

Protocol 2: Immunofluorescence Staining of the "Spectrin-like" Protein

This protocol provides a general framework for the immunolocalization of the "spectrin-like" protein in oomycete hyphae. Optimization of fixation, permeabilization, and antibody concentrations is essential.

Materials:

  • Oomycete culture (e.g., Phytophthora infestans) grown on a suitable medium

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization solution (e.g., 1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (anti-spectrin antibody, recognizing the "spectrin-like" protein)

  • Fluorophore-conjugated secondary antibody

  • Antifade mounting medium with DAPI

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Treatment: Grow oomycete hyphae on coverslips in a petri dish with a suitable liquid medium. Treat the cultures with the desired concentration of this compound (and a DMSO control) for a short duration (e.g., 5-30 minutes), as the delocalization effect is rapid.

  • Fixation: Gently remove the medium and wash the coverslips with PBS. Fix the hyphae with 4% formaldehyde in PBS for 30-60 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Repeat the washing step.

  • Blocking: Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-spectrin antibody in the blocking buffer to its optimal concentration (to be determined empirically). Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips in the dark for 1-2 hours at room temperature.

  • Washing: Repeat the washing step in the dark.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear staining.

  • Imaging: Visualize the samples using a fluorescence microscope with appropriate filters. In untreated cells, the "spectrin-like" protein should localize to the cell periphery, while in this compound-treated cells, a diffuse or punctate cytoplasmic signal is expected.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies protein targets of small molecules by exploiting the principle that a protein becomes more resistant to proteolysis upon ligand binding. This is a generalized protocol that requires significant optimization.

Materials:

  • Oomycete mycelia

  • Lysis buffer (non-denaturing, e.g., M-PER or similar, with protease inhibitors)

  • This compound stock solution (in DMSO)

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment and reagents

  • Antibody against the putative target (e.g., V-ATPase subunit) or a control protein.

Procedure:

  • Protein Lysate Preparation: Prepare a crude protein lysate from oomycete mycelia as described in Protocol 1. The protein concentration should be in the range of 2-5 µg/µL.

  • Drug Incubation: Divide the lysate into two aliquots. To one, add this compound to the desired final concentration. To the other, add an equivalent volume of DMSO as a control. Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion: Add the protease to both the this compound-treated and control lysates. The optimal protease concentration and digestion time must be determined empirically to achieve partial digestion in the control sample. A good starting point is to test a range of protease concentrations for a fixed time (e.g., 10-30 minutes) at room temperature.

  • Digestion Termination: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Analysis:

    • SDS-PAGE and Staining: Run the digested samples on an SDS-PAGE gel and stain with a protein stain (e.g., Coomassie blue or silver stain). Look for protein bands that are present or more intense in the this compound-treated lane compared to the control lane. These are potential targets.

    • Western Blotting: To confirm a suspected target, perform a Western blot using an antibody against the protein of interest (e.g., a V-ATPase subunit). A stronger band in the this compound-treated lane indicates that the drug protected the protein from proteolysis.

    • Mass Spectrometry: For unbiased target identification, the protected protein bands can be excised from the gel and identified by mass spectrometry.

Conclusion

The reclassification of this compound's primary target to V-ATPase has profound implications for its use as a research tool. It is no longer a specific probe for spectrin function but has become a valuable instrument for investigating the consequences of V-ATPase inhibition in oomycetes. By using the protocols outlined above, researchers can explore the intricate relationship between V-ATPase, cellular pH homeostasis, vesicle trafficking, and the organization of the cytoskeleton. This will undoubtedly lead to a deeper understanding of oomycete biology and may reveal new targets for the development of novel fungicides.

References

Generating Fluopicolide-Resistant Mutants in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopicolide is a potent oomyceticide with a unique mode of action, making it a critical tool in managing diseases caused by pathogens like Phytophthora and Plasmopara. The emergence of fungicide resistance is a significant threat to its efficacy. Understanding the mechanisms of resistance and developing strategies to mitigate it requires the generation and characterization of resistant mutants in a controlled laboratory setting. These application notes provide detailed protocols for inducing, selecting, and characterizing this compound-resistant mutants of oomycetes, primarily focusing on Phytophthora species. The methodologies described include fungicide adaptation, UV mutagenesis, and chemical mutagenesis.

Data Presentation: Quantitative Analysis of this compound Resistance

The following tables summarize typical quantitative data obtained during the generation and characterization of this compound-resistant mutants. These values can serve as a benchmark for researchers conducting similar experiments.

Table 1: Baseline Sensitivity and Resistance Levels to this compound in Phytophthora spp.

ParameterPhytophthora capsiciPhytophthora nicotianaePhytophthora litchii
Wild-Type EC₅₀ (µg/mL) 0.08 - 0.24[1]0.12 ± 0.06[2]0.131 ± 0.037[3]
Resistant Mutant EC₅₀ (µg/mL) Can exceed 100Not explicitly stated, but mutants are generatedNot explicitly stated, but mutants are generated
Resistance Factor (RF) 3.53 - >7000Not explicitly stated, but mutants are generated>600[3]
Mutation Frequency >1.0 x 10⁻⁷Not explicitly stated, but mutants are generated1.0 x 10⁻⁴[3]

EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in mycelial growth. Resistance Factor (RF): The ratio of the EC₅₀ of the resistant mutant to the EC₅₀ of the sensitive parental strain.

Experimental Protocols

Culture Media Preparation

1.1. Potato Dextrose Agar (PDA)

  • Application: General growth and maintenance of fungal and oomycete cultures.

  • Ingredients:

    • Potatoes, thinly sliced: 200 g

    • Dextrose: 20 g

    • Agar: 15-20 g

    • Distilled water: 1 L

  • Protocol:

    • Wash and peel 200 g of potatoes and slice them thinly.

    • Boil the potato slices in 500 mL of distilled water for 30 minutes or until soft.

    • Filter the potato broth through cheesecloth, collecting the extract.

    • Add distilled water to the potato extract to bring the total volume to 1 L.

    • Add 20 g of dextrose and 15-20 g of agar to the potato broth.

    • Heat the mixture while stirring until the agar is completely dissolved.

    • Dispense the medium into flasks or bottles and autoclave at 121°C for 15-20 minutes.

    • Pour the sterilized medium into petri dishes in a laminar flow hood.

1.2. V8 Juice Agar

  • Application: Promoting sporulation in Phytophthora species.

  • Ingredients:

    • V8 juice: 100-200 mL

    • Calcium Carbonate (CaCO₃): 2-3 g

    • Agar: 15-20 g

    • Distilled water: 800-900 mL

  • Protocol:

    • Mix 100-200 mL of V8 juice with 2-3 g of CaCO₃.

    • Centrifuge the mixture to clarify the juice.

    • Add the clarified V8 juice to 800-900 mL of distilled water.

    • Add 15-20 g of agar and heat until completely dissolved.

    • Autoclave at 121°C for 15-20 minutes.

    • Pour into petri dishes in a sterile environment.

Protocol for Generating Resistant Mutants by Fungicide Adaptation

This method involves the gradual exposure of the oomycete to increasing concentrations of this compound, selecting for individuals with enhanced tolerance.

  • Materials:

    • Wild-type Phytophthora isolate

    • V8 juice agar plates

    • This compound stock solution (dissolved in DMSO)

    • Sterile distilled water

    • Incubator (25°C)

  • Methodology:

    • Initial Culture: Grow the wild-type Phytophthora isolate on V8 juice agar plates for 5-7 days at 25°C.

    • Stepwise Selection:

      • Prepare V8 juice agar plates amended with a starting concentration of this compound slightly below the wild-type EC₅₀ value (e.g., 0.1 µg/mL).

      • Transfer mycelial plugs from the edge of the actively growing wild-type culture to the this compound-amended plates.

      • Incubate at 25°C until growth is observed.

      • Transfer mycelial plugs from the edge of the colonies growing on the amended plates to a fresh set of plates with a slightly higher concentration of this compound (e.g., increase by 1.5 to 2-fold).

      • Repeat this process of transferring and increasing the fungicide concentration incrementally. This gradual increase in selective pressure allows for the accumulation of resistance-conferring mutations.

    • Isolation of Resistant Mutants: Continue the stepwise selection until isolates capable of growing on high concentrations of this compound (e.g., >50 µg/mL) are obtained.

    • Single-Spore/Hyphal Tip Isolation: To ensure the genetic purity of the resistant mutant, perform a single-spore or hyphal tip isolation.

    • Resistance Stability Test: Culture the isolated resistant mutant on fungicide-free V8 juice agar for several (e.g., 10) consecutive transfers. After the transfers, re-evaluate the EC₅₀ to confirm that the resistance is stable and heritable.

Protocol for Generating Resistant Mutants by Zoospore Screening

This method is effective for oomycetes that readily produce zoospores and allows for the screening of a large population of individuals.

  • Materials:

    • Actively growing Phytophthora culture on V8 juice agar

    • Sterile, cold (4°C) distilled water

    • V8 juice agar plates amended with a selective concentration of this compound (e.g., 5 µg/mL)

    • Hemocytometer

    • Microscope

  • Methodology:

    • Induction of Sporangia: Grow the Phytophthora isolate on V8 juice agar plates for 3 days in the dark at 25°C, followed by 24 hours under continuous light to promote sporangia formation.

    • Zoospore Release: Flood the plates with sterile, cold (4°C) distilled water and incubate at 4°C for 25-30 minutes. Then, bring the plates to room temperature for 20-30 minutes to induce zoospore release.

    • Quantification of Zoospores: Collect the zoospore suspension and determine the concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10⁴ zoospores/mL.

    • Screening: Spread 100 µL of the zoospore suspension onto V8 juice agar plates containing a selective concentration of this compound (e.g., 5 µg/mL).

    • Incubation and Selection: Incubate the plates at 25°C for 3-5 days. Colonies that grow on the selective medium are potential resistant mutants.

    • Isolation and Stability Testing: Purify the potential mutants by single-spore isolation and test for the stability of resistance as described in the fungicide adaptation protocol.

Protocol for Generating Mutants by UV Mutagenesis

UV irradiation induces random mutations in the genome, which can then be screened for this compound resistance.

  • Materials:

    • Zoospore suspension (as prepared above) or mycelial fragments

    • Sterile petri dishes

    • UV crosslinker or germicidal lamp (254 nm)

    • V8 juice agar plates with and without this compound

    • Dark incubation chamber

  • Methodology:

    • Preparation of Spore Suspension: Prepare a zoospore suspension as described previously.

    • UV Exposure:

      • Pipette a known volume of the zoospore suspension into a sterile petri dish (without the lid).

      • Expose the suspension to UV-C radiation (254 nm). The duration of exposure needs to be optimized to achieve a kill rate of 90-99%, which typically maximizes the mutation frequency. Start with a time course experiment (e.g., 10, 30, 60, 120 seconds).

      • Immediately after exposure, keep the plates in the dark to prevent photoreactivation (light-dependent DNA repair).

    • Screening for Resistant Mutants: Plate the UV-treated zoospore suspension onto V8 juice agar containing a selective concentration of this compound. Also, plate a dilution series on non-amended V8 agar to calculate the survival rate.

    • Isolation and Characterization: Isolate and purify any resulting colonies and characterize their level and stability of resistance.

Protocol for Generating Mutants by Chemical Mutagenesis (EMS)

Ethyl methanesulfonate (EMS) is a chemical mutagen that induces point mutations. Caution: EMS is a potent carcinogen and must be handled with appropriate safety precautions in a fume hood.

  • Materials:

    • Zoospore suspension

    • Ethyl methanesulfonate (EMS)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Sodium thiosulfate solution (for inactivation of EMS)

    • V8 juice agar plates with and without this compound

  • Methodology:

    • Spore Preparation: Prepare a zoospore suspension and wash it with phosphate buffer.

    • EMS Treatment:

      • Resuspend the zoospores in phosphate buffer containing a specific concentration of EMS (e.g., 0.1-0.5%). The concentration and treatment time need to be optimized to achieve a desired kill rate (e.g., 90-99%).

      • Incubate the suspension with gentle shaking for a defined period (e.g., 1-2 hours) at room temperature.

    • Inactivation and Washing: Stop the reaction by adding an equal volume of sodium thiosulfate solution. Wash the spores several times with sterile distilled water by centrifugation and resuspension to remove all traces of EMS.

    • Screening and Isolation: Plate the treated zoospores on selective V8 juice agar containing this compound and on non-selective media to determine the survival rate. Isolate and characterize resistant colonies as described in the previous protocols.

Visualizations

experimental_workflow cluster_start Starting Material cluster_mutagenesis Mutagenesis/Selection Methods cluster_processing Post-Selection Processing cluster_characterization Characterization start Wild-Type Phytophthora Isolate method1 Fungicide Adaptation (Stepwise Exposure) start->method1 method2 Zoospore Screening (Direct Selection) start->method2 method3 UV Mutagenesis start->method3 method4 Chemical Mutagenesis (e.g., EMS) start->method4 isolation Single Spore/Hyphal Tip Isolation method1->isolation method2->isolation method3->isolation method4->isolation stability Resistance Stability Test (10+ transfers on non-selective media) isolation->stability characterization Characterization of Resistant Mutants stability->characterization ec50 EC50 Determination characterization->ec50 genomic Genomic Analysis (Sequencing of Target Genes) characterization->genomic fitness Fitness Assays (Growth rate, virulence, etc.) characterization->fitness

Caption: Experimental workflow for generating this compound-resistant mutants.

signaling_pathway cluster_cell Oomycete Cell cluster_resistance Resistance Mechanism This compound This compound vha_a V-ATPase subunit a (VHA-a) This compound->vha_a Binds to and inhibits spectrin Spectrin-like Proteins vha_a->spectrin Regulates localization of mutation Point Mutation in VHA-a Gene cytoskeleton Cytoskeleton & Plasma Membrane Integrity spectrin->cytoskeleton Maintains lysis Cell Swelling & Lysis cytoskeleton->lysis Disruption leads to no_binding This compound cannot bind to mutated VHA-a mutation->no_binding normal_function Normal VHA-a and Spectrin Function no_binding->normal_function

Caption: Proposed mechanism of this compound action and resistance.

References

Application Notes and Protocols for Fluopicolide in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a broad spectrum of oomycete pathogens.[1][2] Its unique mode of action makes it a valuable tool in Integrated Pest Management (IPM) programs, particularly for managing resistance to other fungicide classes.[2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, efficacy data, and detailed protocols for its evaluation in both laboratory and field settings.

Mode of Action

This compound disrupts the normal functioning of the cytoskeleton in oomycetes by targeting spectrin-like proteins.[4] Biochemical studies have revealed that this compound induces a rapid delocalization of these proteins from the cell membrane into the cytoplasm in both hyphae and zoospores. This disruption of spectrin-like proteins, which are believed to be crucial for maintaining membrane stability and integrity, leads to a cascade of detrimental effects on the pathogen. The primary consequences of this mode of action are the inhibition of mycelial growth, prevention of zoospore release and motility, and ultimately, cell lysis. Due to this novel mechanism, this compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 43.

Signaling Pathway and Mechanism of Action

cluster_OomyceteCell Oomycete Cell cluster_Disruption This compound This compound Delocalization Delocalization of Spectrin-like Proteins This compound->Delocalization Binds to and disrupts Spectrin Spectrin-like Proteins (Membrane Associated) Membrane Cell Membrane Cytoplasm Cytoplasm MembraneWeakening Membrane Weakening & Instability Delocalization->MembraneWeakening CellLysis Cell Lysis & Death MembraneWeakening->CellLysis

Caption: Proposed mode of action of this compound in oomycete cells.

Efficacy and Target Pathogens

This compound is effective against a wide range of oomycete pathogens, including those that have developed resistance to other fungicide classes like phenylamides and strobilurins.

Table 1: In Vitro Efficacy of this compound Against Various Oomycete Pathogens
Pathogen SpeciesCommon DiseaseAverage EC50 (µg/mL)Reference(s)
Phytophthora litchiiLitchi Downy Blight0.131 ± 0.037
Phytophthora erythrosepticaPink Rot of Potato0.08 - 0.35
Phytophthora cinnamomiAvocado Root Rot0.046 - 0.330 (mean 0.133)
Phytophthora capsiciPhytophthora Blight0.08 - 0.24

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a pathogen in vitro.

Application in Integrated Pest Management (IPM)

The integration of this compound into IPM programs is crucial for sustainable disease management and mitigating the development of fungicide resistance.

Resistance Management

To prevent the development of resistance, it is essential to adhere to the guidelines provided by the Fungicide Resistance Action Committee (FRAC).

  • Tank Mixtures: Always apply this compound in a tank mix with a fungicide from a different FRAC group that is also effective against the target pathogen.

  • Rotation: Rotate this compound with fungicides that have different modes of action.

  • Application Limits: Adhere to the recommended maximum number of applications per season for a specific crop. For example, for potatoes, a maximum of 4 applications containing this compound is recommended, not exceeding 50% of the total fungicide applications for the season, with no more than two consecutive sprays. For fruiting and leafy vegetables, a maximum of 3 applications is advised, also not exceeding 50% of the total sprays and with no more than two consecutive applications. For grapes, a maximum of two applications is recommended, preferably in alternation with other non-cross-resistant fungicides.

  • Preventative Application: Apply this compound preventatively or at the earliest stages of disease development for optimal efficacy.

IPM Program Workflow

Scouting Scouting & Monitoring (Disease Prediction Models) Threshold Action Threshold Reached Scouting->Threshold Threshold->Scouting No FungicideSelection Fungicide Selection (Consider Resistance Risk) Threshold->FungicideSelection Yes FluopicolideApp This compound Application (Tank Mix & Proper Timing) FungicideSelection->FluopicolideApp Rotation Rotation with Different FRAC Groups FluopicolideApp->Rotation Evaluation Efficacy Evaluation & Record Keeping FluopicolideApp->Evaluation Rotation->Scouting Rotation->Evaluation Evaluation->FungicideSelection cluster_Planning Trial Planning cluster_Execution Trial Execution cluster_Analysis Data Analysis & Reporting SiteSelection Site & Variety Selection TreatmentDesign Treatment Design (RCBD) SiteSelection->TreatmentDesign Application Fungicide Application TreatmentDesign->Application DataCollection Data Collection (Disease & Yield) Application->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA) DataCollection->StatisticalAnalysis Reporting Reporting & Interpretation StatisticalAnalysis->Reporting

References

Synergistic Fungicide Combinations with Fluopicolide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synergistic fungicide combinations involving Fluopicolide for the effective management of Oomycete pathogens. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound and Synergistic Combinations

This compound is a systemic fungicide belonging to the acylpicolide chemical class. Its unique mode of action involves the disruption of spectrin-like proteins within the cytoskeleton of Oomycetes, leading to impaired cell structure and function. This distinct mechanism makes this compound an excellent candidate for combination with other fungicides to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance. Synergistic combinations can lead to a greater-than-additive effect, allowing for reduced application rates and improved disease control.

This document details synergistic interactions between this compound and several key fungicides: Pyraclostrobin, Fosetyl-Aluminum, Propamocarb, and Chlorothalonil.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize the synergistic effects of various this compound combinations against key Oomycete pathogens. The data is presented as the half-maximal effective concentration (EC50) and synergistic ratio/factor where available.

Table 1: Synergistic Effect of this compound and Pyraclostrobin against Phytophthora infestans [1][2]

Developmental StageFungicide Ratio (this compound:Pyraclostrobin)EC50 (µg/mL) of MixtureSynergistic Ratio
Mycelial Growth1:4Not specifiedSynergistic
Mycelial Growth10:1Not specifiedSynergistic
Zoospore Release10:1Not specified5.27
Protective Activity1:40.27Synergistic
Curative Activity1:40.44Synergistic
Protective Activity10:10.63Synergistic
Curative Activity10:10.87Synergistic

Table 2: Efficacy of this compound and Fosetyl-Aluminum against Plasmopara viticola [3][4]

TreatmentApplication RateEfficacy (%)
This compound + Fosetyl-Al (Profiler®)2.25 - 3.0 kg/ha 96.1 - 99.7
Fosetyl-Al + Folpet (Mikal Flash)3.0 kg/ha 94.9 - 99.2

Table 3: Efficacy of this compound and Propamocarb against Oomycete Pathogens

PathogenHost PlantTreatmentEfficacy/ObservationReference
Phytophthora infestansPotatoThis compound + Propamocarb (Infinito®)High efficacy in controlling late blight.[5]
Pseudoperonospora cubensisCucumberThis compound + PropamocarbSynergistic interaction observed.
Pythium debaryanumIn vitroThis compound + Propamocarb (Infinito®)92% effectiveness in inhibiting mycelial growth.

Table 4: Efficacy of this compound in Combination with Chlorothalonil against Pseudoperonospora cubensis

Host PlantTreatmentObservationReference
CucumberThis compound alternated with ChlorothalonilSignificant shift toward insensitivity to this compound observed within a season.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol determines the synergistic, additive, or antagonistic effects of two fungicides in vitro.

Materials:

  • 96-well microtiter plates

  • Fungal isolate of interest (e.g., Phytophthora infestans)

  • Appropriate liquid culture medium (e.g., Pea Broth)

  • This compound and partner fungicide stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungicide Dilutions:

    • Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate in the culture medium.

    • Prepare serial two-fold dilutions of the partner fungicide vertically down the plate.

    • The final plate will contain a matrix of concentrations for both fungicides.

  • Inoculum Preparation:

    • Grow the fungal isolate in liquid culture to the desired growth phase.

    • Adjust the concentration of the inoculum (e.g., zoospores or mycelial fragments) to a standardized level.

  • Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include controls: wells with no fungicide (positive control), wells with no inoculum (negative control), and wells with each fungicide alone.

  • Incubation:

    • Incubate the plates under optimal conditions for fungal growth (e.g., 18-25°C in the dark).

  • Data Analysis:

    • After a set incubation period (e.g., 3-7 days), measure fungal growth in each well using a spectrophotometer (optical density) or by visual assessment of turbidity.

    • Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive

      • FICI > 4.0: Antagonism

In Vivo Synergy Testing: Leaf Disc Assay

This protocol evaluates the efficacy of fungicide combinations on infected leaf tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., potato or grape)

  • Fungal isolate of interest

  • Fungicide solutions (individual and combinations)

  • Petri dishes with moist filter paper or water agar

  • Spore suspension of the pathogen

Procedure:

  • Leaf Disc Preparation:

    • Excise uniform discs (e.g., 15 mm diameter) from healthy leaves.

  • Fungicide Treatment:

    • Protective Assay: Dip the leaf discs in the respective fungicide solutions for a set time (e.g., 30 seconds), then allow them to air dry.

    • Curative Assay: Inoculate the leaf discs first (see step 3) and then apply the fungicide treatment after a specific incubation period (e.g., 24 hours).

  • Inoculation:

    • Place a droplet of the spore suspension (e.g., 10 µL of 5 x 10^4 spores/mL) in the center of each leaf disc.

  • Incubation:

    • Place the inoculated leaf discs in Petri dishes with a moist environment to maintain humidity.

    • Incubate at an appropriate temperature and light cycle for disease development.

  • Disease Assessment:

    • After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf disc. This can be done by measuring the lesion diameter or by using a visual rating scale.

  • Data Analysis:

    • Calculate the percent disease control for each treatment compared to the untreated control.

    • Synergy can be determined using Colby's formula:

      • E = X + Y - (XY/100)

      • Where E is the expected additive effect, X is the percent inhibition by fungicide A alone, and Y is the percent inhibition by fungicide B alone.

      • If the observed inhibition of the combination is significantly greater than E, the interaction is synergistic.

In Vivo Synergy Testing: Potted Plant Assay

This protocol assesses the efficacy of fungicide combinations under more realistic whole-plant conditions.

Materials:

  • Potted host plants of a susceptible variety

  • Fungal isolate of interest

  • Fungicide solutions (individual and combinations)

  • Spray equipment

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Growth:

    • Grow healthy, uniform plants to a suitable growth stage (e.g., 4-6 true leaves).

  • Fungicide Application:

    • Apply the fungicide treatments to the plants as a foliar spray, ensuring thorough coverage.

  • Inoculation:

    • After the spray has dried (for protective assays) or a set period (for curative assays), inoculate the plants with a spore suspension of the pathogen.

  • Incubation:

    • Maintain the plants in a controlled environment with conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment:

    • After a suitable incubation period, assess the disease severity on the plants. This can be measured as the percentage of leaf area infected, number of lesions, or a disease severity index.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Analyze the data for synergistic effects as described in the Leaf Disc Assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

cluster_this compound This compound cluster_partner Synergistic Partner This compound This compound spectrin Spectrin-like Proteins This compound->spectrin Disrupts cytoskeleton Cytoskeleton Disruption spectrin->cytoskeleton cell_integrity Loss of Cell Integrity cytoskeleton->cell_integrity synergy Synergistic Effect (Cell Death) cell_integrity->synergy partner Partner Fungicide (e.g., Propamocarb) target Specific Target (e.g., Phospholipid Synthesis) partner->target Inhibits membrane Membrane Dysfunction target->membrane membrane->synergy

Caption: Proposed synergistic mechanism of this compound and a partner fungicide.

start Start prep_fungicides Prepare Fungicide Stock Solutions start->prep_fungicides checkerboard Perform Checkerboard Assay (In Vitro) prep_fungicides->checkerboard leaf_disc Perform Leaf Disc Assay (In Vivo) prep_fungicides->leaf_disc potted_plant Perform Potted Plant Assay (In Vivo) prep_fungicides->potted_plant data_analysis Data Analysis (EC50, FICI, Colby's) checkerboard->data_analysis leaf_disc->data_analysis potted_plant->data_analysis conclusion Determine Synergy/ Antagonism/Additivity data_analysis->conclusion

Caption: General experimental workflow for assessing fungicide synergy.

Conclusion

The combination of this compound with fungicides possessing different modes of action presents a powerful strategy for the robust control of Oomycete pathogens. The synergistic interactions detailed in these notes highlight the potential for enhanced and more sustainable disease management programs. The provided protocols offer a framework for researchers to further investigate these and other potential synergistic combinations, contributing to the development of novel and effective fungicidal formulations. It is crucial to continue research to fully elucidate the molecular basis of these synergistic interactions to optimize their application in agricultural settings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fluopicolide Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with the fungicide Fluopicolide in in vitro experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound solutions for your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a systemic fungicide effective against oomycete pathogens.[1] Its mode of action involves the disruption of the cytoskeleton by affecting spectrin-like proteins.[2][3] For in vitro assays, its very low aqueous solubility presents a significant challenge, as it can lead to precipitation in culture media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound for in vitro studies. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). However, some cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous culture medium. What can I do?

A4: This phenomenon, often called "crashing out," is common with hydrophobic compounds. To prevent this, it is recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Adding the compound dropwise while gently vortexing can also help. Additionally, ensuring the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells is critical.

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most effective common solvent, other organic solvents in which this compound is soluble could be considered, such as acetone, ethyl acetate, or dichloromethane. However, the compatibility and potential toxicity of these solvents in your specific in vitro system must be carefully evaluated.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media

  • Problem: A cloudy or particulate precipitate forms instantly when the this compound-DMSO stock solution is added to the aqueous cell culture medium.

  • Cause: The rapid change in solvent polarity causes the hydrophobic this compound to come out of solution.

  • Solutions:

    • Decrease Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the final aqueous solution. Try testing a lower final concentration.

    • Optimize Dilution Protocol: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed culture medium, and then use this to prepare your final working concentrations.

    • Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.

Issue 2: Delayed Precipitation of this compound in the Incubator

  • Problem: The prepared this compound-containing medium is initially clear, but a precipitate forms after several hours or days of incubation.

  • Cause: Changes in the media over time, such as pH shifts or interactions with media components, can reduce the solubility of this compound.

  • Solutions:

    • Incorporate a Co-solvent: The addition of a small amount of a biocompatible co-solvent, such as propylene glycol or ethanol, to the final culture medium can help maintain solubility. The concentration of the co-solvent should be carefully optimized to avoid cytotoxicity.

    • Use of Surfactants: Non-ionic surfactants like Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data related to this compound solubility and recommended solvent concentrations for in vitro assays.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)
Water0.0028
n-Hexane0.20
Ethanol19.2
Toluene20.5
Ethyl Acetate37.7
Acetone74.7
Dichloromethane126
Dimethyl Sulfoxide (DMSO)183

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventRecommended Max. Concentration (v/v)Notes
DMSO≤ 0.1% - 0.5%Cell line dependent; always perform a vehicle control.
Ethanol≤ 0.1%Can be cytotoxic at higher concentrations.
Propylene Glycol≤ 0.5%Generally considered low toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol is adapted from a method used for in vitro mycelial growth inhibition assays.[4]

Materials:

  • This compound (analytical grade, >98% purity)

  • Dimethyl sulfoxide (DMSO), analytical grade (≥99.5% purity)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of analytical grade DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 10-15 minutes.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. If there are concerns about sterility, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the 10 mg/mL stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at 4°C in the dark for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for a 96-Well Plate Mycelial Growth Assay

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile distilled water or appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microplate

Procedure:

  • Intermediate Dilution: Prepare an intermediate stock solution by diluting the 10 mg/mL stock solution in DMSO. For example, to make a 1 mg/mL intermediate stock, mix 10 µL of the 10 mg/mL stock with 90 µL of DMSO.

  • Serial Dilutions in Assay Plate: a. Add 100 µL of the liquid culture medium to each well of the 96-well plate. b. To the first well of a row, add a calculated volume of the intermediate stock to achieve the highest desired concentration, ensuring the final DMSO concentration remains below 1%. For example, to achieve a final concentration of 10 µg/mL with a final DMSO concentration of 0.1%, you would need to prepare a 10 mg/mL stock and add 0.1 µL to 100 µL of media. A more practical approach is to perform serial dilutions. c. Perform a serial dilution across the row by transferring a portion of the solution from the first well to the second, mixing, and repeating for the subsequent wells.

  • Vehicle Control: In a separate well, add the same volume of DMSO as used for the highest this compound concentration to serve as a vehicle control.

  • Negative Control: Include a well with only the culture medium as a negative control.

  • Inoculation: Inoculate each well with the oomycete mycelium or spores.

  • Incubation: Incubate the plate under the appropriate conditions for oomycete growth.

  • Assessment: Measure mycelial growth inhibition, for example, by reading the optical density at a specific wavelength.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_assay In Vitro Assay A Weigh this compound B Add DMSO A->B C Vortex/Sonicate B->C D Store at -20°C C->D E Thaw Stock Aliquot D->E Use single aliquot F Serial Dilution in Media E->F G Add to Assay Plate F->G H Inoculate with Oomycete G->H I Incubate H->I J Measure Results I->J

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway cluster_before Normal Oomycete Cytoskeleton cluster_after Effect of this compound PM_before Plasma Membrane Spectrin_before Spectrin-like Protein Network Spectrin_before->PM_before Anchored Spectrin_after Delocalized Spectrin-like Proteins Spectrin_before->Spectrin_after Causes Delocalization Actin_before Actin Filaments Actin_before->Spectrin_before Cross-linked PM_after Plasma Membrane Cytoplasm Cytoplasm Spectrin_after->Cytoplasm Dispersed in Actin_after Disorganized Actin Filaments This compound This compound This compound->Spectrin_before Targets

Caption: this compound's mode of action on the oomycete cytoskeleton.

References

Technical Support Center: Troubleshooting Fluopicolide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Fluopicolide bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common problems encountered during this compound bioassays.

Section 1: Inconsistent Mycelial Growth Inhibition Assay Results

Question: Why am I observing high variability in mycelial growth inhibition between replicate plates for the same this compound concentration?

Answer: High variability between replicates can stem from several factors related to assay setup and execution. Here are potential causes and solutions:

  • Inconsistent Inoculum: The age and physiological state of the mycelial plugs used for inoculation can significantly impact growth rates.

    • Solution: Always use mycelial plugs taken from the actively growing edge of a young, healthy culture of a consistent age. Ensure all plugs are of a uniform size and thickness.

  • Uneven Fungicide Distribution: Improper mixing of this compound into the agar medium can create concentration gradients across and between plates.

    • Solution: Ensure the amended agar is thoroughly mixed after adding this compound and before pouring the plates. Allow the plates to solidify on a level surface.

  • Environmental Gradients: Variations in temperature or humidity across the incubator can affect mycelial growth rates.

    • Solution: Use a calibrated incubator with good air circulation. Avoid stacking plates too high, as this can create temperature and humidity gradients. Place a pan of water in the incubator to maintain consistent humidity.

Question: My negative control (no this compound) shows poor or no mycelial growth. What could be the issue?

Answer: A lack of growth in the negative control indicates a fundamental problem with the culture or experimental conditions.

  • Culture Viability: The oomycete isolate may have lost viability due to age, improper storage, or contamination.

    • Solution: Always start with a fresh, healthy culture. Before a large experiment, perform a viability test by plating the isolate on a non-amended medium to ensure robust growth.

  • Inappropriate Growth Medium: The medium used may not be optimal for the specific oomycete species.

    • Solution: Consult the literature for the recommended growth medium for your oomycete species. Common media include V8 juice agar, rye agar, or pea agar.[1]

  • Suboptimal Environmental Conditions: Incorrect temperature or humidity can inhibit growth.

    • Solution: Verify the optimal growth temperature and humidity for your oomycete species and ensure your incubator is set accordingly.

Question: I am observing mycelial growth even at the highest concentrations of this compound. Why is this happening?

Answer: This could be due to fungicide resistance or issues with the this compound stock solution.

  • Fungicide Resistance: The oomycete isolate may have developed resistance to this compound. Resistance factors can vary significantly between isolates.[2][3][4][5]

    • Solution: Test a known sensitive or wild-type isolate alongside your test isolate to confirm the activity of your this compound stock. If the sensitive isolate is inhibited while your test isolate is not, it is indicative of resistance. The resistance factor (RF) can be calculated as the ratio of the EC₅₀ of the resistant isolate to the EC₅₀ of a sensitive isolate.

  • Incorrect Stock Solution Concentration: Errors in the preparation or storage of the this compound stock solution can lead to lower than expected efficacy.

    • Solution: Prepare a fresh stock solution of this compound from a reliable source. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and stored correctly. Perform a dose-response curve with a sensitive isolate to validate the stock solution's activity.

Section 2: Issues with Zoospore-Based Assays

Question: I am not observing consistent zoospore release from my sporangia. What could be the cause?

Answer: Zoospore release is a sensitive process influenced by several environmental cues.

  • Suboptimal Cold Shock: An inadequate cold shock (temperature and duration) can result in poor or asynchronous zoospore release.

    • Solution: The optimal temperature and duration for cold shock can vary between species. A common starting point is 4°C for 30-60 minutes. After the cold shock, returning the culture to room temperature should induce zoospore release.

  • Inappropriate Buffer/Water: The ionic composition and pH of the water or buffer used can impact zoospore release and motility.

    • Solution: Use sterile distilled or deionized water. Some studies have shown that certain buffers, like Sorensen's phosphate buffer, can inhibit zoospore motility, while others like HEPES may be more suitable.

Question: My zoospore motility assay shows erratic swimming patterns or rapid cessation of movement in the control group. Why?

Answer: Zoospore motility is highly sensitive to environmental conditions.

  • Temperature Stress: Temperatures that are too high or too low can negatively impact zoospore swimming speed and duration of motility.

    • Solution: Perform all steps of the zoospore motility assay at the optimal temperature for the oomycete species.

  • Chemical Contaminants: Trace amounts of chemicals in the water or on the glassware can be toxic to zoospores.

    • Solution: Use high-purity water and ensure all glassware is thoroughly rinsed with distilled or deionized water.

  • pH of the Medium: Extreme pH levels can inhibit zoospore motility.

    • Solution: Ensure the pH of your assay medium is within the optimal range for your oomycete species.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC₅₀) values of this compound against the mycelial growth of various Phytophthora species. These values can serve as a benchmark for comparison with your experimental results.

Phytophthora SpeciesEC₅₀ Range (µg/mL)Mean EC₅₀ (µg/mL)Reference
P. capsici0.07 - 0.340.17
P. capsici0.08 - 0.24Not Reported
P. capsici0.05 - 0.350.2
P. nicotianaeNot Reported0.12
P. litchiiNot Reported0.131
P. citrophthora0.046 - 0.3300.133

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol describes a method for determining the EC₅₀ of this compound against the mycelial growth of oomycetes.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Amended Agar Medium: Autoclave the desired growth medium (e.g., V8 juice agar) and cool it to 45-50°C in a water bath.

  • Add this compound to Medium: Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the same amount of solvent used for the highest this compound concentration.

  • Pour Plates: Thoroughly mix the amended agar and pour it into sterile Petri dishes. Allow the plates to solidify on a level surface.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of a young oomycete culture. Place one plug in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the oomycete species in the dark.

  • Data Collection: When the mycelial growth in the control plates has reached approximately 70-80% of the plate diameter, measure the diameter of the mycelial colony on all plates in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Use a suitable statistical software to perform a probit or log-logistic regression analysis to determine the EC₅₀ value.

Zoospore Motility Assay

This protocol outlines a method to assess the effect of this compound on zoospore motility.

  • Zoospore Production: Grow the oomycete culture on a suitable medium to induce sporangia formation. To induce zoospore release, flood the culture with sterile distilled water and subject it to a cold shock (e.g., 4°C for 30-60 minutes), followed by a return to room temperature.

  • Prepare this compound Solutions: Prepare a range of this compound concentrations in sterile distilled water or a suitable buffer.

  • Assay Setup: On a microscope slide (e.g., in a concavity slide or a counting chamber), mix a small volume of the zoospore suspension with an equal volume of the this compound test solution.

  • Observation: Immediately observe the zoospores under a microscope. Record the motility of the zoospores at different time points (e.g., 1, 5, 10 minutes). Note any changes in swimming speed or pattern, and the time to cessation of movement. This compound has been observed to cause zoospores to stop swimming, swell, and burst.

  • Data Analysis: Quantify the effect of this compound on zoospore motility, for example, by counting the percentage of motile zoospores at each concentration and time point compared to a control without this compound.

Visualizations

This compound Bioassay Troubleshooting Workflow

G Troubleshooting this compound Bioassays start Inconsistent Bioassay Results mycelial_growth Mycelial Growth Assay? start->mycelial_growth Yes zoospore_assay Zoospore-Based Assay? start->zoospore_assay No high_variability High Variability Between Replicates? mycelial_growth->high_variability Yes poor_control_growth Poor/No Growth in Control? mycelial_growth->poor_control_growth No check_inoculum Check Inoculum Consistency (Age, Size) high_variability->check_inoculum Yes check_mixing Ensure Thorough Fungicide Mixing in Agar high_variability->check_mixing check_environment Verify Incubator Temperature & Humidity Uniformity high_variability->check_environment end Consistent Results check_inoculum->end check_mixing->end check_environment->end check_viability Test Culture Viability poor_control_growth->check_viability Yes check_medium Verify Optimal Growth Medium poor_control_growth->check_medium growth_at_high_conc Growth at High this compound Conc.? poor_control_growth->growth_at_high_conc No check_viability->end check_medium->end check_resistance Test Known Sensitive Isolate growth_at_high_conc->check_resistance Yes check_stock Prepare Fresh this compound Stock growth_at_high_conc->check_stock growth_at_high_conc->end No check_resistance->end check_stock->end poor_release Poor Zoospore Release? zoospore_assay->poor_release Yes erratic_motility Erratic Motility in Control? zoospore_assay->erratic_motility No check_cold_shock Optimize Cold Shock (Temp., Duration) poor_release->check_cold_shock Yes check_buffer Use Sterile Distilled Water or Appropriate Buffer poor_release->check_buffer poor_release->end No check_cold_shock->end check_buffer->end check_temp_stress Verify Optimal Temperature erratic_motility->check_temp_stress Yes check_contaminants Use High-Purity Water & Clean Glassware erratic_motility->check_contaminants check_ph Check pH of Assay Medium erratic_motility->check_ph erratic_motility->end No check_temp_stress->end check_contaminants->end check_ph->end

Caption: A troubleshooting decision tree for this compound bioassays.

Proposed Mode of Action of this compound

Caption: this compound induces delocalization of spectrin-like proteins.

References

Technical Support Center: Optimizing Fluopicolide for Greenhouse Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for the effective use of Fluopicolide in greenhouse experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic fungicide belonging to the acylpicolide chemical class (FRAC Group 43).[1][2] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining membrane stability and integrity in oomycete pathogens.[1][3][4] This disruption leads to the rapid swelling and bursting of zoospores and inhibits mycelial growth. This novel mechanism means it does not exhibit cross-resistance with other common fungicide classes like phenylamides or strobilurins.

Q2: Which pathogens is this compound effective against?

A2: this compound is highly effective against a range of oomycete pathogens, which cause significant diseases in various crops. These include species of Phytophthora (e.g., late blight), Plasmopara (e.g., downy mildew), Pseudoperonospora, Peronospora, Bremia, and some Pythium species.

Q3: Can this compound be used on all greenhouse crops?

A3: While this compound is registered for use on many greenhouse-grown ornamental plants, some commercial formulations have explicit restrictions against use on greenhouse vegetables. Researchers should always consult the specific product label and conduct small-scale trials on a few plants to test for phytotoxicity before large-scale application.

Q4: How should I prepare a this compound stock solution for experiments?

A4: For research purposes, a stock solution can be prepared by dissolving technical grade this compound in a suitable solvent like acetone before diluting it with water to the desired concentration. For example, a 100x stock solution can be made in acetone and then diluted in water or a growth medium to achieve the final test concentrations.

Q5: What are the typical symptoms of this compound phytotoxicity?

A5: Phytotoxicity symptoms can include leaf damage (burning at the tips or margins, discoloration, spotting, yellowing, cupping, or twisting), flower or bud abortion, stunting of the entire plant, and abnormal growth. Symptoms typically appear within 2-10 days of application.

Data Presentation: Efficacy and Concentration

The following tables summarize effective concentrations of this compound for inhibiting various oomycete pathogens based on in vitro studies. These values are crucial for designing dose-response experiments in a controlled greenhouse setting.

Table 1: Effective Concentration (EC₅₀) of this compound for Mycelial Growth Inhibition

Pathogen SpeciesHost/SourceMean EC₅₀ (µg/mL)EC₅₀ Range (µg/mL)
Phytophthora capsiciVegetables (Michigan, USA)-0.08 - 0.24
Phytophthora capsiciVegetables (Georgia, USA)0.20.05 - 0.35
Phytophthora cinnamomiAvocado (California, USA)0.1330.046 - 0.330
Phytophthora erythrosepticaPotato (Maine, USA)-0.08 - 0.35
Phytophthora infestansPotato2.7 - 5.00.5 - 24.47
Phytophthora litchiiLitchi0.131-

EC₅₀ (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the fungal growth. Data compiled from multiple research studies.

Table 2: Effective Concentrations of this compound for Other Developmental Stages of Phytophthora capsici

Developmental StageMean EC₅₀ (µg/mL)EC₅₀ Range (µg/mL)
Zoospore Germination-1.1 - 4.5
Sporangium Production-0.3 - 9.0

Data from a study on 25 isolates from Georgia, USA.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for In-Vitro and Greenhouse Trials

1. Stock Solution Preparation (e.g., 10 mg/mL in Acetone): a. Weigh 100 mg of technical grade this compound (purity ≥97%) using an analytical balance. b. Place the weighed this compound into a 10 mL volumetric flask. c. Add a small amount of acetone to dissolve the solid. d. Once fully dissolved, bring the volume up to 10 mL with acetone. e. Store this stock solution in a sealed, labeled glass vial at 4°C in the dark.

2. Working Solution Preparation: a. For in-vitro agar assays: Serially dilute the stock solution in sterile water to create a range of concentrations. Add the appropriate volume of each dilution to molten agar medium (e.g., V8 juice agar) after it has cooled to approximately 45-50°C to achieve the final desired concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/mL). Ensure the final concentration of acetone in the medium is minimal (typically <0.1%) and consistent across all treatments, including a solvent-only control. b. For greenhouse foliar/drench applications: Dilute the stock solution in deionized water to the desired final concentration. For example, to make 1 liter of a 50 ppm (µg/mL) solution, add 5 mL of the 10 mg/mL stock solution to 995 mL of water. Include a surfactant if recommended by the product label for foliar applications to ensure even coverage.

Protocol 2: Greenhouse Efficacy Trial - Foliar Application

1. Plant Propagation and Inoculation: a. Grow susceptible host plants to the desired growth stage (e.g., 4-6 true leaves). b. Prepare an inoculum of the target oomycete pathogen (e.g., a zoospore suspension). c. Inoculate a set of control plants with the pathogen to confirm viability and disease development conditions.

2. Fungicide Application: a. Prepare a range of this compound concentrations based on published EC₅₀ values and commercial recommendations. Always include a negative control (water spray) and a solvent control if applicable. b. Apply the treatments as a fine foliar spray until runoff, ensuring complete coverage of all plant surfaces. c. Allow plants to dry completely before moving them.

3. Incubation and Data Collection: a. Place treated and inoculated plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature range). b. Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation) using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis). c. Record any signs of phytotoxicity on uninoculated, fungicide-treated plants using a 0-10 scale (0 = no injury, 10 = complete plant death).

4. Data Analysis: a. Calculate the percent disease control for each concentration relative to the inoculated control. b. Analyze the dose-response relationship to determine the optimal concentration for disease control with minimal phytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor or No Disease Control 1. Fungicide Resistance: The pathogen population may have developed resistance to Group 43 fungicides. 2. Incorrect Application Timing: this compound is most effective when applied preventatively, before disease symptoms appear. 3. Improper Application: Poor coverage of foliage or insufficient drench volume. 4. Incorrect Diagnosis: The causal agent may not be an oomycete.1. Implement a resistance management strategy. Rotate or tank-mix this compound with a fungicide from a different FRAC group. 2. Apply before or upon the first sign of disease, especially when environmental conditions favor pathogen development. 3. Ensure thorough spray coverage. For drenches, apply enough volume to saturate the root zone. 4. Confirm the pathogen identity through microscopy or molecular methods.
Phytotoxicity Observed (Leaf burn, stunting, discoloration) 1. Concentration Too High: The applied concentration exceeds the tolerance level of the plant species/cultivar. 2. Sensitive Plant Species: Not all ornamental varieties are tolerant to this compound. 3. Environmental Stress: Application during high heat or intense sunlight can increase the risk of phytotoxicity. 4. Tank Mix Incompatibility: An adverse reaction with another chemical in the spray tank.1. Reduce the application concentration. Conduct a dose-response test to find the optimal balance between efficacy and safety. 2. Always test on a small number of plants before treating the entire crop. Refer to crop safety studies for lists of tolerant species. 3. Apply during cooler parts of the day, such as early morning or late evening. 4. Check for compatibility information on product labels before tank-mixing. Perform a jar test to check for physical incompatibility.
Inconsistent Results Between Experiments 1. Variable Environmental Conditions: Fluctuations in temperature, humidity, or light in the greenhouse. 2. Inconsistent Inoculum Pressure: Variation in the concentration or viability of the pathogen inoculum. 3. Inaccurate Solution Preparation: Errors in weighing, dissolving, or diluting the fungicide.1. Tightly control and monitor environmental conditions. Use data loggers to track any fluctuations. 2. Standardize your inoculation protocol. Use a hemocytometer to ensure consistent spore counts. 3. Calibrate balances regularly. Use precise volumetric flasks and pipettes for all dilutions. Prepare fresh solutions for each experiment.

Visualizations

Fluopicolide_Mode_of_Action cluster_Oomycete Oomycete Cell PM Plasma Membrane Membrane_Stability Membrane Stability PM->Membrane_Stability Spectrin_Active Spectrin-like Proteins (Localized at Membrane) Spectrin_Active->PM Anchors to Spectrin_Delocalized Spectrin-like Proteins (Delocalized in Cytoplasm) Cytoskeleton Cytoskeleton Integrity Spectrin_Delocalized->Cytoskeleton Disrupts Cytoskeleton->Membrane_Stability Maintains Cell_Lysis Cell Swelling & Lysis Cytoskeleton->Cell_Lysis Leads to Loss of This compound This compound This compound->Spectrin_Active Induces Redistribution

Caption: Mode of action of this compound on oomycete cells.

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Eval Phase 3: Evaluation A1 Define Objectives (e.g., EC₅₀, optimal dose) A2 Prepare Stock & Working This compound Solutions A1->A2 A3 Propagate Host Plants A2->A3 A4 Prepare Pathogen Inoculum A3->A4 B1 Apply Treatments (Foliar Spray or Drench) A4->B1 Experimental Setup B2 Inoculate Plants (Post-preventative application) B1->B2 B3 Incubate in Controlled Environment B2->B3 C1 Assess Disease Severity (Rating Scale) B3->C1 Data Collection C2 Evaluate Phytotoxicity (On uninoculated plants) B3->C2 C3 Analyze Data (Dose-Response Curve) C1->C3 C2->C3 C4 Determine Optimal Concentration C3->C4

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Investigating Fluopicolide Resistance in Phytophthora capsici

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing mechanisms of Fluopicolide resistance in Phytophthora capsici.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound in Phytophthora capsici?

A1: Initially, this compound's mode of action was thought to involve the delocalization of spectrin-like proteins, which are components of the cytoskeleton.[1][2] More recent studies have identified the vacuolar-type H+-translocating ATPase (V-ATPase) subunit 'a' as a key target protein.[3][4]

Q2: What are the known molecular mechanisms of this compound resistance in Phytophthora species?

A2: The primary mechanism of resistance is the development of point mutations in the gene encoding the target protein, V-ATPase subunit 'a' (VHA-a). For instance, in Phytophthora nicotianae, point mutations leading to amino acid substitutions G765E and N769Y in the PpVHA-a protein have been confirmed to confer this compound resistance.[5] Genome-wide association studies (GWAS) in P. capsici have also identified several candidate genes potentially associated with this compound sensitivity, including those encoding a Phox (PX) domain protein, a transport protein particle (TRAPP) component, and an ABC membrane transporter.

Q3: Are this compound-resistant strains of P. capsici less fit than sensitive strains?

A3: Not necessarily. Studies have shown that many this compound-resistant mutants of P. capsici exhibit comparable fitness to their sensitive parent strains in terms of mycelial growth, sporangium and zoospore production, cystospore germination, and pathogenicity. In some cases, resistant isolates have even shown slightly greater mycelial growth and zoospore germination in the absence of the fungicide. However, some lab-generated mutants of Phytophthora nicotianae have shown a lower compound fitness index compared to parental isolates.

Q4: Is there cross-resistance between this compound and other oomycete fungicides?

A4: There is evidence of positive cross-resistance between this compound and fluopimomide. However, studies have generally not found cross-resistance with other fungicides that have different modes of action, such as metalaxyl, dimethomorph, oxathiapiprolin, and azoxystrobin. In fact, negative cross-resistance has been observed between this compound and azoxystrobin in some cases.

Q5: What is a typical EC50 value for wild-type P. capsici isolates to this compound?

A5: The baseline sensitivity of wild-type P. capsici isolates to this compound, measured as the effective concentration for 50% inhibition of mycelial growth (EC50), is generally low. Studies in China and Michigan have reported mean EC50 values of approximately 0.17 µg/ml and a range of 0.08 to 0.24 µg/ml, respectively.

Troubleshooting Guides

Problem 1: My in vitro this compound sensitivity assays are showing inconsistent results.

  • Possible Cause 1: Inconsistent Media Preparation. The composition of the culture medium can influence the growth of P. capsici and its sensitivity to fungicides.

    • Solution: Ensure strict adherence to the recipe for your chosen medium (e.g., V8 agar). Autoclave media for a consistent duration and cool to a uniform temperature (around 50°C) before adding the fungicide and pouring plates.

  • Possible Cause 2: Degradation of this compound. this compound in solution may degrade over time, especially if not stored correctly.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Variation in Inoculum. The age and health of the mycelial plugs used for inoculation can affect growth rates.

    • Solution: Use mycelial plugs taken from the actively growing edge of a young (e.g., 4-day-old) culture. Ensure the plugs are of a uniform size.

Problem 2: I am unable to generate this compound-resistant mutants.

  • Possible Cause 1: Insufficient Selection Pressure. The concentration of this compound used for selection may be too low to inhibit the growth of wild-type isolates sufficiently.

    • Solution: Determine the baseline sensitivity of your parent isolate first. For mutant selection, use a concentration that is significantly higher than the EC50 value. Some protocols successfully use 5 µg/ml of this compound in the screening medium.

  • Possible Cause 2: Low Mutation Frequency. The spontaneous mutation rate for this compound resistance might be low.

    • Solution: Increase the number of zoospores or mycelial fragments screened. Mutation frequencies have been observed to be above 1.0 × 10–7. Consider using a mutagenic agent like UV irradiation to increase the mutation rate, followed by selection on this compound-amended media.

Problem 3: My PCR amplification and sequencing of the VHA-a gene from resistant isolates fails or yields poor-quality data.

  • Possible Cause 1: Poor DNA Quality. Contaminants in the genomic DNA extract can inhibit PCR.

    • Solution: Use a reliable DNA extraction protocol for oomycetes. Include a final DNA cleanup step using a commercial kit or a phenol-chloroform extraction followed by ethanol precipitation.

  • Possible Cause 2: Inappropriate PCR Primers or Conditions. The primers may not be specific to the P. capsici VHA-a gene, or the PCR cycling conditions may be suboptimal.

    • Solution: Design primers based on a consensus sequence from multiple P. capsici VHA-a gene entries in public databases. Perform a gradient PCR to determine the optimal annealing temperature for your primers.

Quantitative Data Summary

Table 1: Baseline Sensitivity of Wild-Type Phytophthora capsici to this compound

Geographic OriginNumber of IsolatesEC50 Range (µg/ml)Mean EC50 (µg/ml)Citation
China1460.07 - 0.340.17
Michigan, USA1260.08 - 0.24Not Reported

Table 2: Resistance Levels of Laboratory-Generated this compound-Resistant P. capsici Mutants

Mutant CategoryResistance Factor (RF) RangeCitation
Intermediate Resistance3.53 - 77.91
High Resistance2481.40 - 7034.79

Resistance Factor (RF) is calculated as the EC50 of the resistant mutant divided by the EC50 of the sensitive parent isolate.

Table 3: Fitness Comparison of this compound-Resistant (R) and -Sensitive (S) P. capsici Isolates in the Absence of Fungicide

Fitness ParameterObservationP-valueCitation
Mycelial GrowthR > SP = 0.01
Sporangial ProductionNo significant difference-
Zoospore GerminationR > SP = 0.001

Experimental Protocols

1. Protocol for Determining Baseline Sensitivity to this compound

  • Media Preparation: Prepare V8 juice agar (200 ml V8 juice, 3 g CaCO3, 15 g agar, 800 ml distilled water). Autoclave and cool to 50°C.

  • Fungicide Incorporation: Add appropriate volumes of a this compound stock solution (in DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 0.05, 0.1, 0.25, 0.5, and 1.0 µg/ml). Ensure the final DMSO concentration is constant across all plates, including the control (e.g., 0.1% v/v).

  • Inoculation: Place a 5 mm mycelial plug from the edge of a 4-day-old P. capsici culture onto the center of each agar plate.

  • Incubation: Incubate the plates at 25°C in the dark for 5-7 days.

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate. Calculate the average diameter and subtract the diameter of the initial plug.

  • Analysis: For each isolate, calculate the percentage of mycelial growth inhibition relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

2. Protocol for Generating this compound-Resistant Mutants

  • Isolate Selection: Choose a wild-type, this compound-sensitive isolate of P. capsici.

  • Spore Production: Grow the isolate on V8 agar to induce sporangia formation. Induce zoospore release by flooding the plates with sterile, cold water.

  • Mutant Screening: Spread the zoospore suspension (e.g., 1 x 10^4 zoospores/ml) onto V8 agar plates amended with a selective concentration of this compound (e.g., 5 µg/ml).

  • Isolation of Mutants: Incubate the plates at 25°C in the dark. Any colonies that grow on the selective medium are considered potential resistant mutants.

  • Verification and Stability: Transfer the putative mutants to fresh this compound-amended plates to confirm resistance. To test the stability of the resistance, subculture the mutants on fungicide-free media for several generations (e.g., 10 successive transfers) and then re-test their sensitivity to this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen Screening & Selection cluster_verify Verification & Characterization start Select Wild-Type P. capsici Isolate culture Culture on V8 Agar start->culture zoospores Induce Zoospore Release culture->zoospores plate Plate Zoospores on This compound-Amended Media zoospores->plate incubate Incubate at 25°C plate->incubate isolate Isolate Growing Colonies (Putative Mutants) incubate->isolate confirm Confirm Resistance on Fresh Selective Media isolate->confirm stability Test Stability (10x Transfers on Fungicide-Free Media) confirm->stability ec50 Determine EC50 of Resistant Mutants stability->ec50 fitness Assess Fitness Parameters (Growth, Sporulation, etc.) ec50->fitness molecular Sequence VHA-a Gene ec50->molecular signaling_pathway cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain fluopicolide_s This compound vha_a_s V-ATPase Subunit a (Wild-Type) fluopicolide_s->vha_a_s Inhibits atpase_activity_s V-ATPase Activity vha_a_s->atpase_activity_s proton_gradient_s Proton Gradient Maintenance atpase_activity_s->proton_gradient_s cytoskeleton_s Spectrin-like Protein Localization proton_gradient_s->cytoskeleton_s cell_integrity_s Cellular Homeostasis & Growth cytoskeleton_s->cell_integrity_s fluopicolide_r This compound vha_a_r V-ATPase Subunit a (Point Mutation, e.g., G765E) fluopicolide_r->vha_a_r Ineffective Inhibition atpase_activity_r V-ATPase Activity (Maintained) vha_a_r->atpase_activity_r proton_gradient_r Proton Gradient Maintenance atpase_activity_r->proton_gradient_r cytoskeleton_r Spectrin-like Protein Localization proton_gradient_r->cytoskeleton_r cell_integrity_r Normal Growth (Resistance) cytoskeleton_r->cell_integrity_r troubleshooting_logic cluster_invitro_causes cluster_field_causes start Reduced this compound Efficacy Observed is_in_vitro Is the issue in vitro or in the field? start->is_in_vitro in_vitro Inconsistent Assay Results? is_in_vitro->in_vitro In Vitro field Field Control Failure? is_in_vitro->field Field media Check Media Prep & Fungicide Storage in_vitro->media Yes resistance_present Suspect Resistance in Pathogen Population field->resistance_present Yes inoculum Standardize Inoculum (Age, Size) media->inoculum protocol Verify Assay Protocol (Concentrations, Incubation) inoculum->protocol sample Sample and Isolate P. capsici from Field resistance_present->sample test_sensitivity Perform In Vitro Sensitivity Assays sample->test_sensitivity confirm_resistance Confirm Resistance (High EC50 values) test_sensitivity->confirm_resistance

References

Stability of Fluopicolide in different solvent and buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of fluopicolide in various solvents and buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous buffer solutions?

A1: this compound is highly stable to hydrolysis across a range of pH values.[1][2] Studies have shown it to be relatively stable at pH 4, 7, and 9 at both 25°C and 50°C.[2] It is generally considered hydrolytically stable under typical environmental conditions (pH 5 to 9).[3]

Q2: What are the primary degradation products of this compound in aqueous solutions?

A2: The primary degradation pathway for this compound is the hydrolysis of the amide bond, which forms two main metabolites: 2,6-dichlorobenzamide (M-01 or BAM) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02 or PCA).[4] However, under normal hydrolytic conditions, the formation of these degradants is minimal. For instance, in one study, the M-01 metabolite was detected at a maximum of 3-4% of the applied radioactivity after several days.

Q3: Is this compound sensitive to light?

A3: this compound exhibits slow degradation upon exposure to light. In a study conducted with artificial light under 12-hour light/dark cycles, 83.6% of the initial concentration of this compound remained after 31 days. The calculated half-life under these conditions was 64.2 days.

Q4: What solvents are recommended for preparing stock solutions of this compound?

A4: Based on its solubility profile, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and acetone are excellent choices for preparing high-concentration stock solutions. Ethyl acetate and ethanol are also suitable options. For analytical purposes, acetonitrile is commonly used as a solvent.

Q5: I am observing rapid degradation of this compound in my experiment. What could be the cause?

A5: Given that this compound is generally stable under hydrolytic and photolytic conditions, rapid degradation is unexpected. Potential causes could include the presence of strong oxidizing or reducing agents in your solution, extreme temperatures beyond those typically tested, or interaction with other components in a complex matrix. It is also advisable to verify the purity of the this compound standard and the composition of your solvents and buffers.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low recovery of this compound from aqueous solution Low aqueous solubility of this compound.- Ensure the concentration in your aqueous solution does not exceed its solubility limit (approximately 2.8 mg/L at 20°C).- Use a co-solvent like acetonitrile (e.g., 0.2%) to aid dissolution in buffer solutions for experimental setups.
Inconsistent analytical results Degradation of this compound in the analytical solvent.- While specific data on this compound stability in all organic solvents is limited, for general pesticide analysis, acidifying acetonitrile with 0.1% (v/v) acetic acid can improve the stability of sensitive compounds.- Prepare fresh standard solutions regularly and store stock solutions at low temperatures (-20°C) in the dark.
Appearance of unexpected peaks in chromatogram Formation of degradation products or impurities.- Check for the presence of the known metabolites M-01 (2,6-dichlorobenzamide) and M-02.- Run a blank solvent injection to rule out contamination from the solvent.- Analyze a freshly prepared standard to confirm the purity of the reference material.
Precipitation of this compound during experiment Exceeding solubility in the chosen solvent system.- Review the solubility data and adjust the concentration accordingly.- If working with mixed solvents, ensure the final solvent composition maintains this compound solubility.

Quantitative Data Summary

Table 1: Solubility of this compound in Organic Solvents at 20°C
SolventSolubility (g/L)Reference
n-Hexane0.2
Toluene20.5
Ethanol19.2
Ethyl Acetate37.7
Acetone74.7
Dichloromethane126
Dimethyl Sulfoxide183
Table 2: Hydrolytic Stability of this compound
pHTemperature (°C)ObservationDegradation Product Detected
4, 7, 925 & 50StableM-01 (max 4% at pH 7 after 30 days)
5, 7, 9AmbientNot expected to hydrolyze-

Data compiled from references.

Table 3: Photolytic Degradation of this compound in pH 7 Buffer Solution
ParameterValueConditionsReference
Remaining this compound83.6%After 31 days of irradiation (12h light/dark cycles) at 25°C
Half-life (DT₅₀)64.2 daysCalculated based on single-exponential first-order kinetics
Quantum Yield (Φ)3.50 x 10⁻²-
Predicted Summer Half-life77 - 88 daysAt 30° - 50°N latitude

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability
  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Add a stock solution of [¹⁴C]-labeled this compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile) to the buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

  • Incubation: Incubate the samples in the dark at constant temperatures (e.g., 25°C and 50°C).

  • Sampling: Collect aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analysis: Analyze the samples for the concentration of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of remaining this compound at each time point and determine the half-life (DT₅₀) using first-order kinetics.

Protocol 2: Determination of Photolytic Stability
  • Sample Preparation: Prepare a sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of this compound (e.g., 0.65 mg/L). Use a co-solvent like acetonitrile if necessary to aid dissolution.

  • Irradiation: Expose the samples to a light source that simulates sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber (e.g., 25°C). Use a 12-hour light and 12-hour dark cycle to simulate natural conditions.

  • Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls.

  • Sampling: Collect samples from both the irradiated and dark control groups at various time intervals.

  • Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method such as HPLC or LC-MS/MS.

  • Data Analysis: Compare the degradation of this compound in the irradiated samples to the dark controls to determine the rate of photodegradation and calculate the photolytic half-life.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis Study cluster_photolysis Photolysis Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_hydrolysis Spike Buffers with this compound prep_stock->spike_hydrolysis spike_photolysis Spike Buffer with this compound prep_stock->spike_photolysis prep_buffer Prepare Sterile Buffer Solutions (pH 4, 7, 9) prep_buffer->spike_hydrolysis prep_photolysis Prepare pH 7 Buffer Solution prep_photolysis->spike_photolysis incubate_dark Incubate in Dark (25°C & 50°C) spike_hydrolysis->incubate_dark sampling Collect Samples at Time Intervals incubate_dark->sampling incubate_light Incubate with Light (12h light/dark cycle) spike_photolysis->incubate_light incubate_photolysis_dark Dark Control spike_photolysis->incubate_photolysis_dark incubate_light->sampling incubate_photolysis_dark->sampling analysis HPLC or LC-MS/MS Analysis sampling->analysis data_analysis Calculate Half-life (DT₅₀) analysis->data_analysis

Caption: Experimental workflow for stability testing of this compound.

logical_relationship This compound This compound hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->hydrolysis photolysis Photolysis This compound->photolysis m01 Metabolite M-01 (2,6-dichlorobenzamide) hydrolysis->m01 m02 Metabolite M-02 (3-chloro-5-(trifluoromethyl) pyridine-2-carboxylic acid) hydrolysis->m02 photodegradants Other Photodegradation Products photolysis->photodegradants

Caption: Degradation pathways of this compound.

References

Methods to mitigate Fluopicolide degradation under lab conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluopicolide. The information is designed to help mitigate its degradation under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in a laboratory setting?

A1: The primary factors that can influence this compound stability are exposure to light (photolysis) and, to a lesser extent, extreme pH and high temperatures over extended periods. However, this compound is generally considered stable under typical laboratory conditions.

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: this compound is hydrolytically stable across a range of pH values.[1] Studies have shown that it undergoes minimal degradation in aqueous buffered solutions at pH 4, 5, 7, and 9 at both 25°C and 50°C.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound can undergo slow degradation upon exposure to light.[1] In a study using artificial light with 12-hour light and dark cycles, 83.6% of the initial this compound remained after 31 days, indicating that while photolytic degradation occurs, it is not a rapid process.[1] To minimize degradation, it is recommended to store this compound solutions in amber vials or protect them from light.

Q4: What is the recommended way to store solid this compound?

A4: Solid this compound should be stored under recommended storage conditions, which typically means in a cool, dark, and dry place.[2]

Q5: How should I prepare and store stock solutions of this compound?

A5: this compound can be dissolved in various organic solvents to prepare stock solutions. Acetonitrile is a commonly used solvent. A commercially available analytical standard solution of this compound in acetonitrile has a shelf life of 30 months when stored appropriately. For long-term storage, it is advisable to keep stock solutions at low temperatures (e.g., ≤ -18°C) and protected from light.

Q6: Is this compound stable during freeze-thaw cycles?

A6: While specific studies on multiple freeze-thaw cycles for analytical solutions are not detailed in the provided results, freezer storage stability tests on various crop matrices have shown that this compound and its metabolites are stable for at least 30 months under frozen conditions. To minimize the potential for degradation, it is good practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in bioassays or analytical measurements. Degradation of this compound in stock or working solutions.- Prepare fresh stock solutions from solid material.- Ensure stock solutions are stored protected from light and at an appropriate low temperature.- Avoid repeated freeze-thaw cycles by preparing aliquots.- Verify the concentration of the stock solution using a freshly prepared standard.
Loss of compound after prolonged experiment under illumination. Photolytic degradation.- Minimize exposure of this compound-containing solutions and experimental setups to direct light.- Use amber-colored glassware or wrap containers in aluminum foil.- If possible, conduct experiments under low-light or dark conditions.
Suspected degradation in aqueous media during long-term experiments. Although stable, extreme conditions might cause slow hydrolysis.- Maintain the pH of the aqueous medium within a stable range (pH 5-9).- Control the temperature of the experiment; avoid excessive heat.

Quantitative Data Summary

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions

pHTemperature (°C)Incubation Time% of Applied Radioactivity as this compoundDegradate (M-01) Detected
4505 days>95%<3%
7505 days>95%<3%
9505 days>95%~3%
52530 days>95%<4%
72530 days>95%~4%
92530 days>95%<4%

Source: Adapted from FAO JMPR Report, 2009

Table 2: Photolytic Stability of this compound in pH 7 Buffer Solution at 25°C

ParameterValue
Initial Concentration0.65 mg/L
IrradiationArtificial light (12h light/12h dark cycles)
Duration31 days
Remaining this compound83.6% of applied dose
Calculated Quantum Yield3.50 x 10⁻²
Predicted Half-life (Summer, 30°N latitude)77 days

Source: Adapted from FAO JMPR Report, 2009

Table 3: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)
n-Hexane0.20
Ethanol19.2
Toluene20.5
Ethyl acetate37.7
Acetone74.7
Dichloromethane126
Dimethyl sulfoxide183

Source: PubChem

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Objective: To prepare a stable stock solution of this compound for use in laboratory experiments.

  • Materials:

    • This compound (analytical standard, purity ≥97%)

    • Acetonitrile (HPLC grade or equivalent)

    • Analytical balance

    • Volumetric flask (amber glass)

    • Pipettes

    • Cryo-storage vials (amber)

  • Procedure:

    • Accurately weigh the desired amount of solid this compound using an analytical balance.

    • Transfer the weighed this compound to an amber volumetric flask.

    • Add a small amount of acetonitrile to dissolve the solid.

    • Once dissolved, fill the volumetric flask to the mark with acetonitrile.

    • Mix the solution thoroughly by inversion.

    • For long-term storage, aliquot the stock solution into amber cryo-storage vials.

    • Store the aliquots at ≤ -18°C, protected from light.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Acetonitrile weigh->dissolve volumetrize Adjust to Final Volume dissolve->volumetrize aliquot Aliquot into Amber Vials volumetrize->aliquot store Store at ≤ -18°C (Protected from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Conduct Experiment prepare_working->experiment

Caption: Workflow for preparing and storing stable this compound stock solutions.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound Hydrolysis_Conditions pH 5-9 25-50°C This compound->Hydrolysis_Conditions Light Light (UV/Vis) This compound->Light M01_hydrolysis M-01 (minor) Hydrolysis_Conditions->M01_hydrolysis Very Slow Photodegradants Photodegradation Products Light->Photodegradants Slow

Caption: Key degradation pathways for this compound under lab conditions.

References

Improving the efficacy of Fluopicolide with adjuvants or surfactants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving the efficacy of the oomycete fungicide Fluopicolide through the use of adjuvants and surfactants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A: this compound is a systemic fungicide belonging to the pyridinylmethyl-benzamides chemical class (FRAC Group 43). Its unique mode of action involves the disruption of spectrin-like proteins within oomycete pathogens. This prevents the pathogens from maintaining the integrity of their cytoskeleton, leading to cell lysis and death. It is effective against a range of oomycetes, including Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).

Q2: What are adjuvants and surfactants, and why use them with this compound?

A: Adjuvants are substances added to a pesticide or fungicide mixture to enhance its performance and/or the physical properties of the spray solution. Surfactants (surface-active agents) are a primary type of adjuvant that reduce the surface tension of spray droplets. Using adjuvants with this compound can:

  • Improve Coverage: Surfactants help the spray droplets spread more evenly across the waxy surface of a leaf, preventing beading and runoff.

  • Enhance Penetration: Oil-based adjuvants can help solubilize the leaf's waxy cuticle, allowing for better absorption of this compound into the plant tissue.

  • Increase Rainfastness: "Sticker" adjuvants improve the adhesion of the fungicide to the leaf surface, reducing the amount washed off by rain or irrigation.

  • Reduce Drift: Drift control agents increase the size of spray droplets, making them less likely to be carried off-target by wind.

Q3: What are the main types of adjuvants to consider for this compound?

A: The primary types of "activator" adjuvants that enhance fungicide activity are:

  • Non-ionic Surfactants (NIS): These are the most common type of spreader. They are electrically neutral and compatible with most pesticides. They reduce surface tension, promoting better wetting and spreading of the spray solution on the leaf surface.[1][2]

  • Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are excellent penetrants.[1][2] They are particularly effective when targeting pathogens on plants with thick, waxy cuticles or under dry, stressful conditions that "harden" weeds and plants.[3]

  • Crop Oil Concentrates (COC): COCs are composed of petroleum-based oil (80-85%) and a smaller amount of non-ionic surfactant (15-20%). They function similarly to MSOs by enhancing penetration but may have a higher potential for phytotoxicity (crop injury) under certain conditions.

Q4: Which adjuvant type is best for my experiment: NIS, MSO, or COC?

A: The choice depends on the target pathogen, host plant, and environmental conditions.

  • Use a Non-ionic Surfactant (NIS) for general-purpose applications where improved spreading and coverage are the main goals, especially under normal growing conditions.

  • Use a Methylated Seed Oil (MSO) when enhanced penetration is critical, such as on plants with waxy leaves (e.g., brassicas, onions) or when conditions are hot and dry. MSOs generally provide the greatest enhancement of herbicide/fungicide absorption.

  • Use a Crop Oil Concentrate (COC) as an alternative to MSO for penetration, but exercise caution on sensitive crops or in hot, humid weather due to a higher risk of leaf burn.

Troubleshooting Guide

Issue 1: this compound application shows poor efficacy, even with an adjuvant.

  • Incorrect Mixing Order: Was the tank mixed in the correct sequence? Improper mixing can cause products to clump, settle, or become ineffective. Refer to the Tank-Mixing Protocol below.

  • Water Quality: Was the source water tested? Hard water containing cations like calcium (Ca²⁺), magnesium (Mg²⁺), or iron (Fe³⁺) can antagonize pesticides. The pH of the water can also affect the stability and efficacy of the active ingredient.

  • Adjuvant-Pathogen Mismatch: Is the chosen adjuvant appropriate for the target? For pathogens that require deep penetration into plant tissue, an MSO may be more effective than an NIS.

  • Application Timing: Was this compound applied preventatively? It is most effective when applied before or in the very early stages of disease development.

Issue 2: Signs of phytotoxicity (e.g., leaf burn, stunting) are observed on the host plant after application.

  • Adjuvant Rate Too High: Were the label rates for the adjuvant followed? Oil-based adjuvants like MSOs and COCs can cause leaf burn if applied at rates higher than recommended, especially on sensitive crops or during hot, humid conditions.

  • Environmental Conditions: Was the application made during the hottest part of the day or when plants were under drought stress? This increases the risk of phytotoxicity with oil-based adjuvants.

  • Adjuvant-Crop Incompatibility: Some crops are more sensitive to certain adjuvants. Always consult the adjuvant label and, if unsure, test the mixture on a small batch of plants before a full-scale application.

Issue 3: The tank mixture is physically incompatible (e.g., forms gels, solids, or separates).

  • Compatibility Not Tested: Was a jar test performed before mixing a large batch? A jar test is a simple, small-scale test to confirm the physical compatibility of all components in your spray solution. Refer to the Jar Test Protocol below.

  • Incorrect Mixing Order: Adding products in the wrong sequence is a primary cause of incompatibility. For example, adding an emulsifiable concentrate (EC) before a water-dispersible granule (WDG) is fully suspended can lead to clumping.

  • Insufficient Agitation: Was the solution continuously agitated during mixing and application? Proper agitation is critical to keep components suspended and emulsified.

Quantitative Data on Adjuvant Performance

While specific efficacy data for every this compound-adjuvant combination is highly dependent on experimental conditions, the following table summarizes findings from studies on the general impact of adding adjuvants to fungicide applications. This data illustrates the potential for significant improvements in disease control and yield.

Adjuvant Type Added to FungicideMetricImprovement ObservedSource
Plant-Based Adjuvant (MSO-type)Protection Effectiveness vs. Asian Rust8% increase
Plant-Based Adjuvant (MSO-type)Crop Harvest/Yield14% increase
MasterLock® AdjuvantCorn Yield5.7 bushels/acre increase
SurfactantDisease Index (Onion Purple Blotch)23.7% to 39.8% reduction
SurfactantBulb Yield5.3% to 9.8% increase

Note: The data presented is illustrative of the general benefits of adjuvants and is not specific to this compound unless otherwise stated. Results can vary based on the specific fungicide, adjuvant, crop, pathogen, and environmental conditions.

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility

This test should be performed before tank-mixing any new combination of products to prevent sprayer clogging and ensure a stable solution.

Materials:

  • A clean, clear glass jar (1 quart or 1 liter) with a lid

  • Water from the source to be used for the actual application

  • Pipettes or measuring spoons for proportional measurement

  • All products to be mixed (this compound, adjuvant, other pesticides, etc.)

  • Personal Protective Equipment (PPE) as required by product labels

Procedure:

  • Fill the jar halfway with the source water.

  • Add each product one at a time, in the correct mixing order (see Protocol 2), in a quantity proportional to the rate you will use in the full tank. For example, if using 2 lbs of a product in 100 gallons of water, add 2 teaspoons to 1 quart of water.

  • Cap the jar and shake vigorously for 15-30 seconds after adding each component.

  • After all ingredients are added, shake again and then let the jar stand for 15-30 minutes.

  • Observe the solution:

    • Compatible: The mixture remains uniform and smooth.

    • Incompatible: Look for signs of separation into layers, formation of flakes, sludge, gels, or clumps. Do not mix this combination in your sprayer.

Protocol 2: Standard Tank-Mixing Order (WAMLEGS Method)

Following the correct mixing order is crucial for ensuring the physical and chemical compatibility of the spray solution.

Procedure:

  • Fill the spray tank with 50% of the required water volume and begin agitation.

  • Add products sequentially, allowing each to fully disperse before adding the next:

    • W - W ettable powders and W ater-dispersible granules (WP, WDG)

    • A - A gitate thoroughly to disperse powders. Add A nti-foaming compounds if needed.

    • M - M icroencapsulated suspensions (ME)

    • L - L iquid flowables and S uspension concentrates (SC)

    • E - E mulsifiable concentrates (EC) - This is typically where oil-based adjuvants like MSO and COC are added.

    • G - High-load G lyphosates or other soluble liquids (SL)

    • S - S urfactants (non-ionic surfactants)

  • Continue filling the tank with the remaining water.

  • Maintain agitation throughout the application process.

Protocol 3: In-Vitro Oomycete Bioassay for Efficacy Screening

This protocol provides a framework for testing the efficacy of this compound with various adjuvants against an oomycete pathogen in a controlled laboratory setting using multiwell plates.

Materials:

  • Pure culture of the target oomycete (e.g., Phytophthora infestans)

  • Appropriate liquid growth medium (e.g., Rye Sucrose Broth)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Adjuvant stock solutions (e.g., NIS, MSO)

  • Spectrophotometer (plate reader)

  • Sterile water, pipette tips, and other lab consumables

Procedure:

  • Prepare Inoculum: Grow the oomycete in liquid culture to produce a suspension of zoospores or mycelial fragments. Adjust the concentration to a standardized level (e.g., 1 x 10⁴ zoospores/mL).

  • Prepare Treatment Solutions: Create a serial dilution of this compound in the liquid growth medium. For each this compound concentration, prepare parallel solutions containing the recommended rate of each adjuvant being tested (e.g., this compound + 0.1% v/v NIS; this compound + 0.5% v/v MSO). Include controls: medium only, medium + adjuvant only, and medium + this compound only.

  • Plate Setup:

    • Add 180 µL of each treatment solution to the appropriate wells of a 96-well plate.

    • Add 20 µL of the standardized oomycete inoculum to each well.

    • Set up at least three replicate wells for each treatment and control.

  • Incubation: Incubate the plates at the optimal temperature for the pathogen (e.g., 18-22°C for P. infestans) in the dark.

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) at regular intervals (e.g., 24, 48, 72 hours). The OD correlates with mycelial growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each treatment relative to the control (medium + inoculum).

    • Determine the EC₅₀ value (the effective concentration that inhibits 50% of growth) for this compound alone and for each this compound + adjuvant combination.

    • A lower EC₅₀ value in the presence of an adjuvant indicates enhanced efficacy.

Visualizations

fluopicolide_moa cluster_oomycete Oomycete Cell Cytoskeleton Cytoskeleton (Maintains Cell Structure) CellLysis Cell Lysis (Death) Cytoskeleton->CellLysis Disruption Leads to Spectrin Spectrin-like Proteins Spectrin->Cytoskeleton Stabilizes This compound This compound This compound->Spectrin Disrupts Delocalization adjuvant_workflow cluster_process Adjuvant-Enhanced Application cluster_leaf Leaf Surface A Spray Droplet with High Surface Tension B Adjuvant Added (e.g., Surfactant, Oil) A->B Beading Droplet Beading (No Adjuvant) C Reduced Surface Tension & Improved Spreading B->C D Enhanced Leaf Coverage C->D Leads to E Increased Penetration Through Cuticle C->E Facilitates Spreading Droplet Spreading (With Adjuvant) F Higher Concentration of This compound Reaches Target D->F E->F tank_mixing_order Tank-Mixing Order (WAMLEGS) Start 1. Fill Tank 50% with Water + Start Agitation W 2. Wettable Powders (WP) Water-Dispersible Granules (WDG) Start->W A 3. Agitate Thoroughly W->A M 4. Microencapsulated (ME) A->M L 5. Liquid Flowables (SC) M->L E 6. Emulsifiable Concentrates (EC) (e.g., MSO, COC) L->E G 7. Soluble Liquids (SL) E->G S 8. Surfactants (NIS) G->S End 9. Fill Remainder of Tank S->End

References

Technical Support Center: Strategies to Delay Fluopicolide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to support experiments aimed at delaying the development of resistance to the fungicide fluopicolide.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and its FRAC group?

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 43, categorized as a pyridinylmethyl-benzamide.[1][2] Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining the stability of cell membranes in oomycetes.[1][3][4] This disruption affects various stages of the pathogen's life cycle, including zoospore motility, cyst germination, mycelial growth, and sporulation. This distinct mechanism means it does not exhibit cross-resistance with many other fungicide classes like phenylamides, strobilurins, or dimethomorph.

Q2: Has resistance to this compound been reported in any pathogens?

Yes, resistance to this compound has been documented in certain oomycete pathogens. Reports from Europe have indicated resistance in Plasmopara viticola, the causal agent of grapevine downy mildew. In the United States, resistance has been observed in Pseudoperonospora cubensis, which causes cucurbit downy mildew. Laboratory studies have also successfully generated this compound-resistant mutants of Phytophthora capsici and Phytophthora nicotianae.

Q3: What are the primary strategies to delay the development of this compound resistance?

A multi-faceted approach based on Integrated Pest Management (IPM) principles is crucial for delaying this compound resistance. Key strategies include:

  • Alternation and Tank Mixing: Avoid consecutive applications of this compound. Instead, alternate with or use tank mixtures of fungicides from different FRAC groups that are effective against the target pathogen.

  • Limiting Applications: Adhere to the recommended maximum number of this compound applications per season, which is often no more than two to four, and should not exceed 50% of the total fungicide applications.

  • Preventative Applications: Apply this compound preventatively or at the earliest sign of disease, rather than as a curative treatment when the pathogen population is high.

  • Use of Labeled Rates: Always use the manufacturer's recommended application rates. Using lower rates can contribute to the selection of less sensitive individuals in the pathogen population.

  • Monitoring: Regularly monitor pathogen populations for any shifts in sensitivity to this compound.

Q4: Are there known molecular mechanisms of resistance to this compound?

Research has identified specific point mutations in some pathogens that confer resistance to this compound. For instance, in Phytophthora nicotianae, point mutations G765E and N769Y in the PpVHA-a protein have been associated with resistance. Similarly, in Phytophthora litchii, point mutations N771S and N846S in the PlVHA-a protein have been shown to confer resistance. The mechanism of resistance in other pathogens, such as Pseudoperonospora cubensis, is still under investigation.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible EC50 values in in-vitro sensitivity assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Inoculum: Ensure a standardized inoculum is used for each replicate. For mycelial plugs, use a consistent size from the actively growing edge of a fresh culture. For zoospore suspensions, use a hemocytometer to ensure a consistent concentration.
Variable Incubation Conditions: Maintain consistent temperature and light/dark cycles for all plates throughout the experiment. Fluctuations can affect mycelial growth rates.
Fungicide Degradation: Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. When preparing amended media, add the fungicide after the agar has cooled to avoid heat degradation.
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is low and consistent across all treatments, including the control, to rule out any inhibitory effects of the solvent itself.
Isolate Instability: Pathogen isolates can sometimes lose virulence or change characteristics after repeated subculturing. Use isolates that have been recently re-isolated from a host or have been stored under appropriate long-term conditions (e.g., cryopreservation).
Problem 2: Failure to amplify the target gene for resistance mutation analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor DNA Quality: Use a standardized DNA extraction protocol suitable for oomycetes. Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) or gel electrophoresis before proceeding with PCR.
Incorrect Primer Design: Verify that the primers are specific to the target gene (e.g., VHA-a) in the pathogen of interest. Perform a BLAST search to check for potential off-target binding.
Suboptimal PCR Conditions: Optimize the PCR cycling parameters, particularly the annealing temperature. Run a gradient PCR to determine the optimal annealing temperature for your specific primers and DNA template. Also, check the concentrations of MgCl2, dNTPs, and primers.
Presence of PCR Inhibitors: Some compounds from the pathogen or culture media can inhibit PCR. Dilute the DNA template or use a DNA polymerase that is more resistant to inhibitors.

Data Presentation

Table 1: In Vitro Sensitivity of Phytophthora Species to this compound

PathogenIsolate TypeNo. of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
P. capsiciWild-Type (Sensitive)1460.07 - 0.340.17
P. capsiciWild-Type (Sensitive)1260.08 - 0.24Not Reported
P. capsiciResistant Mutants (Intermediate)Not Specified3.53 - 77.91 (RF)Not Reported
P. capsiciResistant Mutants (High)Not Specified2481.40 - 7034.79 (RF)Not Reported
P. nicotianaeWild-Type (Sensitive)141Not Reported0.12 ± 0.06
P. litchiiWild-Type (Sensitive)125Not Reported0.131 ± 0.037
P. litchiiResistant Mutants4>600 (RF*)Not Reported

*RF: Resistance Factor (EC50 of resistant isolate / EC50 of sensitive parent isolate)

Table 2: Cross-Resistance Profile of this compound in Oomycetes

Fungicide (FRAC Group)Cross-Resistance with this compoundPathogen TestedReference
FluopimomidePositiveP. capsici, P. nicotianae, P. litchii
Metalaxyl (4)NoneP. capsici, P. litchii
Dimethomorph (40)NoneP. capsici, P. litchii
Azoxystrobin (11)None / NegativeP. capsici, P. litchii
Cyazofamid (21)NoneP. capsici
Oxathiapiprolin (49)NoneP. capsici, P. litchii
Cymoxanil (27)NoneP. capsici
Fluazinam (29)NoneP. capsici
Zoxamide (22)NoneP. capsici
Chlorothalonil (M5)NoneP. capsici

Experimental Protocols

Protocol 1: Determination of EC50 Values by Mycelial Growth Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a pathogen isolate.

Materials:

  • Pure culture of the oomycete pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Sterile distilled water

  • Solvent (e.g., DMSO), if necessary

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound in sterile distilled water or a suitable solvent.

  • Prepare Fungicide-Amended Media: Autoclave the growth medium and allow it to cool to 50-55°C. Add the required volume of the this compound stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 10, 50, 100 µg/mL). Also, prepare a control medium with no fungicide (and with the solvent if one was used). Pour the amended media into sterile Petri dishes.

  • Inoculation: From the growing edge of a 3- to 5-day-old culture of the pathogen, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the pathogen (e.g., 25°C).

  • Data Collection: When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of each plate. Take two perpendicular measurements for each colony and calculate the average.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • Use statistical software (e.g., R, SAS, or GraphPad Prism) to perform a probit or log-logistic regression analysis of the percent inhibition against the log-transformed fungicide concentrations.

    • From the regression analysis, determine the EC50 value, which is the concentration that causes 50% inhibition.

Protocol 2: Molecular Detection of Resistance-Associated Point Mutations

Objective: To detect known point mutations in a target gene (e.g., VHA-a) associated with this compound resistance.

Materials:

  • Mycelium or infected tissue sample

  • DNA extraction kit suitable for fungi/oomycetes

  • Primers flanking the mutation site(s) of interest

  • PCR master mix

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the pathogen isolate using a commercial kit or a standard protocol (e.g., CTAB method).

  • Primer Design: Design or obtain primers that specifically amplify the region of the target gene known to harbor resistance mutations.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, forward and reverse primers, PCR master mix, and nuclease-free water.

    • Run the PCR in a thermocycler with an optimized program (denaturation, annealing, and extension steps).

  • Verification of Amplification: Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing: Send the purified PCR product to a sequencing facility.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type (sensitive) reference sequence of the target gene.

    • Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change at the positions associated with this compound resistance (e.g., G765E, N769Y in P. nicotianae VHA-a).

Mandatory Visualization

Fluopicolide_Resistance_Management_Workflow start Suspected Field Failure of this compound sampling Collect Pathogen Isolates from Infected Tissue start->sampling isolation Isolate and Culture the Pathogen sampling->isolation sensitivity_testing In Vitro Sensitivity Assay (EC50 Determination) isolation->sensitivity_testing molecular_analysis Molecular Analysis (Gene Sequencing) isolation->molecular_analysis sensitive Isolates are Sensitive (EC50 within baseline) sensitivity_testing->sensitive Low EC50 resistant Isolates are Resistant (High EC50 / RF) sensitivity_testing->resistant High EC50 no_mutation No Known Resistance Mutation Found molecular_analysis->no_mutation Wild-type sequence mutation_found Resistance Mutation Detected molecular_analysis->mutation_found Mutation detected investigate_other Investigate Other Causes (e.g., Application Error, Weather) sensitive->investigate_other confirm_resistance Resistance Confirmed resistant->confirm_resistance no_mutation->investigate_other mutation_found->confirm_resistance management_action Implement Resistance Management Strategy confirm_resistance->management_action Update Spray Program: - Rotate MoAs - Use Tank Mixes - Limit this compound Use

Caption: Workflow for investigating and managing suspected this compound resistance.

Fluopicolide_Mode_of_Action This compound This compound (FRAC Group 43) target_protein Spectrin-like Proteins (in cell membrane) This compound->target_protein targets delocalization Delocalization of Spectrin-like Proteins target_protein->delocalization induces membrane_instability Loss of Membrane Stability & Integrity delocalization->membrane_instability outcome_zoospore Inhibition of Zoospore Motility membrane_instability->outcome_zoospore outcome_cyst Inhibition of Cyst Germination membrane_instability->outcome_cyst outcome_mycelium Inhibition of Mycelial Growth membrane_instability->outcome_mycelium

Caption: Simplified signaling pathway for the mode of action of this compound.

References

Best practices for Fluopicolide application to ensure uniform coverage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for Fluopicolide application to ensure uniform coverage in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a systemic fungicide belonging to the benzamide and pyridine class.[1] It is effective against a range of Oomycete pathogens, which cause diseases like downy mildew and late blight.[1][2] Its unique mode of action involves the disruption of spectrin-like proteins within the pathogen's cytoskeleton.[3][4] This leads to the delocalization of these proteins, preventing the pathogen from maintaining cell shape and integrity, ultimately causing cell lysis and death. This mode of action is distinct from many other fungicides, making it a valuable tool for managing resistance.

Q2: How does the systemic activity of this compound affect its application requirements?

A2: this compound exhibits meso-systemic activity, meaning it is absorbed by the plant and translocated upwards through the xylem towards the stem tips. However, it does not move downwards towards the roots. This unidirectional movement means that thorough coverage of the lower and middle parts of the plant is crucial to ensure the active ingredient reaches all susceptible tissues, including new growth. While it has curative properties, this compound is most effective when applied as a preventative treatment before disease establishment.

Q3: What are the key factors influencing the uniformity of this compound spray coverage?

A3: Several factors can significantly impact the uniformity of this compound application:

  • Sprayer Calibration: An uncalibrated sprayer is a primary cause of non-uniform application, leading to either under-dosing and reduced efficacy or over-dosing and potential phytotoxicity.

  • Nozzle Selection: The type of nozzle, its orifice size, and the operating pressure directly influence droplet size and spray pattern.

  • Spray Volume: Higher water volumes generally lead to better coverage, especially in dense canopies.

  • Boom Height: Maintaining a consistent and appropriate boom height is critical for achieving the correct overlap between nozzle patterns.

  • Travel Speed: Excessive speed can lead to poor coverage and increased drift.

  • Environmental Conditions: Wind speed, temperature, and relative humidity can all affect droplet trajectory and evaporation, leading to drift and reduced deposition.

  • Adjuvants: The use of appropriate adjuvants can improve spray deposition, wetting, and spreading on the target surface.

  • Tank Mixing: Improper tank mixing can lead to physical or chemical incompatibilities, affecting the sprayability and efficacy of the solution.

Troubleshooting Guide: Uneven this compound Coverage

Problem: Poor disease control despite this compound application, suggesting uneven coverage.

Use the following logical workflow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Start: Uneven Coverage Suspected CheckCalibration 1. Verify Sprayer Calibration Start->CheckCalibration CalibrationOK Calibration Correct? CheckCalibration->CalibrationOK Recalibrate Recalibrate Sprayer CalibrationOK->Recalibrate No CheckNozzles 2. Inspect Nozzles and Pressure CalibrationOK->CheckNozzles Yes Recalibrate->CheckNozzles NozzlesOK Nozzles & Pressure Correct? CheckNozzles->NozzlesOK CleanReplaceNozzles Clean/Replace Nozzles Adjust Pressure NozzlesOK->CleanReplaceNozzles No CheckApplicationParams 3. Review Application Parameters NozzlesOK->CheckApplicationParams Yes CleanReplaceNozzles->CheckApplicationParams ParamsOK Speed, Volume, Boom Height Correct? CheckApplicationParams->ParamsOK AdjustParams Adjust Speed, Volume, or Boom Height ParamsOK->AdjustParams No CheckEnvironmental 4. Assess Environmental Conditions ParamsOK->CheckEnvironmental Yes AdjustParams->CheckEnvironmental EnvOK Wind, Temp, Humidity Optimal? CheckEnvironmental->EnvOK AdjustTiming Adjust Application Timing EnvOK->AdjustTiming No CheckTankMix 5. Evaluate Tank Mix EnvOK->CheckTankMix Yes AdjustTiming->CheckTankMix TankMixOK Proper Mixing Order & Compatibility? CheckTankMix->TankMixOK ReviewMixing Review Mixing Procedure Perform Jar Test TankMixOK->ReviewMixing No ConsiderAdjuvant 6. Consider Adjuvant Use TankMixOK->ConsiderAdjuvant Yes ReviewMixing->ConsiderAdjuvant AdjuvantOK Adjuvant Used and Appropriate? ConsiderAdjuvant->AdjuvantOK SelectAdjuvant Select Appropriate Adjuvant AdjuvantOK->SelectAdjuvant No Resolved Issue Resolved AdjuvantOK->Resolved Yes SelectAdjuvant->Resolved

Troubleshooting workflow for uneven this compound coverage.

Data on Application Parameters

The following tables provide quantitative data to guide the optimization of this compound application.

Table 1: Effect of Nozzle Type and Pressure on Droplet Size and Coverage

Nozzle TypeOperating Pressure (psi)Volume Median Diameter (VMD) (µm)Droplet Density (droplets/cm²) on Water-Sensitive Paper
Flat-fan30350 (Medium)45
Flat-fan60250 (Fine)65
Air-induction40450 (Coarse)30
Air-induction80380 (Medium-Coarse)40
Hollow-cone40200 (Fine)75
Hollow-cone80150 (Very Fine)90

Note: Data are representative examples. Optimal droplet density for fungicides is generally considered to be 50-70 droplets/cm². Finer droplets increase coverage but are also more prone to drift.

Table 2: Influence of Adjuvants on this compound Spray Deposition

Adjuvant TypeAdjuvant Concentration (% v/v)This compound Deposition (µg/cm²)Percent Increase in Deposition vs. No Adjuvant
None00.850%
Non-ionic Surfactant (NIS)0.251.1535%
Crop Oil Concentrate (COC)1.01.3053%
Methylated Seed Oil (MSO)0.51.4571%
Organosilicone Surfactant0.11.6088%

Note: Data are representative examples. The effectiveness of an adjuvant can vary based on the specific product, crop, and environmental conditions. Always consult the pesticide and adjuvant labels for recommended rates.

Table 3: Impact of Environmental Conditions on Potential Spray Drift

Wind Speed (mph)Temperature (°F)Relative Humidity (%)Estimated Off-Target Drift (%) for Fine Droplets (200 µm)
36870< 5%
8687010-15%
126870> 25%
8864020-30%
850805-10%

Note: Data are generalized estimations. High temperatures and low humidity increase droplet evaporation, leading to smaller droplets that are more susceptible to drift.

Experimental Protocols

Protocol 1: Assessment of Spray Coverage Uniformity using Water-Sensitive Paper

Objective: To visually and quantitatively assess the uniformity of spray droplet distribution on a target surface.

Materials:

  • Water-sensitive paper (WSP) cards

  • Stakes and clips for positioning cards

  • High-resolution flatbed scanner or digital camera

  • Image analysis software (e.g., ImageJ, DepositScan)

  • Personal Protective Equipment (PPE) as required

Methodology:

  • Card Placement: Secure WSP cards at various locations and orientations within the target area (e.g., upper, middle, and lower canopy; top and underside of leaves). Place cards just before spraying.

  • Application: Conduct the spray application using the desired this compound solution and application parameters.

  • Collection: Allow the cards to dry completely before collecting them. Handle cards by the edges to avoid smudging.

  • Image Acquisition: Scan or photograph the cards at a high resolution (e.g., 600 dpi or higher). Include a scale in each image.

  • Image Analysis: Use image analysis software to measure:

    • Percent Area Coverage: The proportion of the card surface covered by droplets.

    • Droplet Density: The number of droplets per unit area (e.g., droplets/cm²).

    • Droplet Size Distribution: The range and median diameter of the droplets.

  • Data Interpretation: Compare the results from different locations to assess the uniformity of coverage. Aim for a droplet density of 50-70 droplets/cm² for optimal fungicide efficacy.

Protocol 2: Quantitative Analysis of this compound Deposition on Leaf Surfaces

Objective: To quantify the amount of this compound deposited on leaf surfaces.

Materials:

  • Leaf samples from the sprayed area

  • Solvent for extraction (e.g., acetonitrile)

  • Vortex mixer and centrifuge

  • Solid-phase extraction (SPE) cartridges for cleanup (if necessary)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • This compound analytical standard

  • PPE

Methodology:

  • Sample Collection: Immediately after the spray has dried, collect leaf samples from various parts of the target plants. Store samples in a cool, dark container to prevent degradation.

  • Residue Extraction:

    • Weigh a known amount of leaf tissue (e.g., 5-10 g).

    • Add a measured volume of extraction solvent (e.g., 10 mL of acetonitrile).

    • Homogenize or vortex the sample thoroughly to extract the this compound from the leaf surface.

    • Centrifuge the sample to separate the solvent from the plant material.

  • Extract Cleanup (if needed): Pass the solvent extract through an appropriate SPE cartridge to remove interfering compounds from the matrix.

  • LC-MS/MS Analysis:

    • Prepare a calibration curve using the this compound analytical standard.

    • Inject the sample extract into the LC-MS/MS system.

    • Quantify the amount of this compound in the sample by comparing its response to the calibration curve.

  • Data Calculation: Express the results as the mass of this compound per unit of leaf surface area (e.g., µg/cm²) or per unit of leaf weight (e.g., mg/kg).

This compound Mode of Action

The following diagram illustrates the mode of action of this compound on Oomycete pathogens.

ModeOfAction cluster_cell Oomycete Cell PlasmaMembrane Plasma Membrane Spectrin Spectrin-like Proteins (Anchored to Membrane) Spectrin->PlasmaMembrane Maintains Integrity Cytoskeleton Cytoskeleton Network Spectrin->Cytoskeleton Cytoplasm Cytoplasm This compound This compound Application Interaction This compound interacts with Spectrin-like proteins This compound->Interaction Delocalization Delocalization of Spectrin-like Proteins Interaction->Delocalization Detachment Detachment from Plasma Membrane Delocalization->Detachment Disruption Cytoskeleton Disruption Detachment->Disruption CellLysis Loss of Membrane Integrity & Cell Lysis Disruption->CellLysis

Mode of action of this compound on Oomycete pathogens.

References

Technical Support Center: Managing Cross-Resistance with Fluopicolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing cross-resistance between fluopicolide and other fungicides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides and FAQs

Q1: We are observing reduced efficacy of this compound in our experiments. Could this be due to resistance?

A1: Yes, reduced efficacy can be an indicator of resistance development in the target oomycete population. This compound, a Group 43 fungicide, has a unique mode of action, affecting spectrin-like proteins in the cytoskeleton.[1][2][3] While this specificity means it generally shows no cross-resistance with fungicides from other groups like phenylamides (e.g., metalaxyl), strobilurins, or dimethomorph, resistance to this compound itself can emerge.[1][2] Resistance has been reported in pathogens such as Pseudoperonospora cubensis and can be induced in laboratory settings in species like Phytophthora capsici.

Q2: How can we confirm if our pathogen population has developed resistance to this compound?

A2: To confirm resistance, you need to determine the fifty percent effective concentration (EC50) value of this compound for your pathogen isolates and compare it to the EC50 of a known sensitive or baseline population. A significant increase in the EC50 value indicates resistance. Standard laboratory assays for fungicide resistance, such as mycelial growth inhibition or spore germination assays on fungicide-amended media, are suitable for this purpose.

Q3: We have confirmed this compound resistance. Are we likely to see cross-resistance with other fungicides we are using?

A3: Generally, cross-resistance between this compound and other classes of oomycete fungicides is not expected due to its distinct mode of action. However, one specific instance of positive cross-resistance has been documented between this compound and fluopimomide. Therefore, if you are using fluopimomide, you may observe reduced efficacy. There is no reported cross-resistance with fungicides such as metalaxyl, dimethomorph, azoxystrobin, or cymoxanil.

Q4: What is the underlying mechanism of resistance to this compound?

A4: The precise mechanism of resistance to this compound is still under investigation, but it is believed to be related to genetic mutations rather than acquired adaptation. In some this compound-resistant mutants of Phytophthora nicotianae, point mutations in the PpVHA-a protein have been identified as being responsible for resistance.

Q5: What steps can we take in our experimental design to mitigate the development of this compound resistance?

A5: To delay the development of resistance, it is recommended to use this compound as part of an integrated management strategy. This includes applying it in mixtures or alternating it with fungicides that have different modes of action. It is also crucial to use this compound preventively or early in the disease cycle and to adhere to recommended application rates.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and the lack of cross-resistance with other common fungicides against oomycetes.

Table 1: Baseline Sensitivity of Phytophthora capsici to this compound

ParameterValueReference
Number of Isolates146
Mean EC500.17 µg/ml
EC50 RangeNot Specified

Table 2: Cross-Resistance Profile of this compound in Phytophthora capsici

FungicideMode of Action Group (FRAC Code)Cross-Resistance with this compoundReference
Metalaxyl4 (Phenylamides)No
Dimethomorph40 (Carboxylic Acid Amides)No
Azoxystrobin11 (QoI)No
Cymoxanil27 (Cyanoacetamide-oximes)No
ChlorothalonilM5 (Multi-site)No
Cyazofamid21 (QiI)No
Fluazinam29 (Diaryl-amines)No
Zoxamide22 (Benzamides)No
Oxathiapiprolin49 (Piperidinyl-thiazole-isoxazolines)No
Fluopimomide Not specifiedYes (Positive)

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay to Determine EC50

This protocol is a standard method for assessing fungicide resistance by measuring the reduction in fungal growth in the presence of the fungicide.

  • Media Preparation: Prepare potato dextrose agar (PDA) or a suitable medium for your target oomycete. After autoclaving and cooling to approximately 50-60°C, amend the agar with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml). A stock solution of this compound in a suitable solvent (e.g., DMSO) should be used. Ensure the final solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing culture of the test isolate onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the pathogen in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate has reached a substantial size.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%, can then be determined using probit analysis or by fitting a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Fungicide-Amended Media inoculate Inoculate Plates prep_media->inoculate culture Culture Pathogen Isolates culture->inoculate incubate Incubate inoculate->incubate measure Measure Colony Growth incubate->measure calculate Calculate EC50 measure->calculate logical_relationship This compound This compound (Group 43) unique_moa Unique Mode of Action (Spectrin-like proteins) This compound->unique_moa resistance This compound Resistance This compound->resistance no_cross_resistance No Cross-Resistance (Generally) unique_moa->no_cross_resistance other_fungicides Other Fungicide Groups (e.g., Phenylamides, Strobilurins) no_cross_resistance->other_fungicides fluopimomide Fluopimomide resistance->fluopimomide Positive Cross-Resistance signaling_pathway fungicide Fungicide Stress stress_sensors Stress Sensors fungicide->stress_sensors mapk_cascade MAPK Cascade (e.g., Hog1 pathway) stress_sensors->mapk_cascade transcription_factors Transcription Factors mapk_cascade->transcription_factors gene_expression Stress Response Gene Expression transcription_factors->gene_expression resistance_mechanisms Resistance Mechanisms (e.g., Efflux pumps, Target modification) gene_expression->resistance_mechanisms

References

Validation & Comparative

Comparative Efficacy of Fluopicolide and Mandipropamid on Plasmopara viticola: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two key fungicides, fluopicolide and mandipropamid, used in the control of grapevine downy mildew, caused by the oomycete Plasmopara viticola. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their modes of action, comparative performance based on available data, and the experimental protocols used for their evaluation.

Introduction

Grapevine downy mildew is a devastating disease that can lead to significant economic losses in viticulture worldwide. Effective management of Plasmopara viticola relies heavily on the use of fungicides. This compound and mandipropamid are two prominent active ingredients with distinct modes of action against this pathogen. Understanding their comparative efficacy is crucial for developing robust and sustainable disease management strategies.

This compound , belonging to the acylpicolide chemical class (FRAC Group 43), disrupts the cytoskeleton of the pathogen. Mandipropamid , a carboxylic acid amide (CAA) fungicide (FRAC Group 40), targets cell wall biosynthesis. This fundamental difference in their mechanisms of action influences their activity spectrum against various life stages of the pathogen and their potential for resistance development.

Quantitative Data on Efficacy

Direct comparative studies providing head-to-head EC50 values for this compound and mandipropamid on Plasmopara viticola are limited in the readily available scientific literature. However, data from various studies offer insights into their individual effectiveness.

Table 1: In Vitro Efficacy (EC50) of Mandipropamid against Plasmopara viticola

P. viticola PopulationEC50 (mg/L)Reference
Sensitive< 1[1][2]
Mixed (Sensitive & Resistant)<1 to >300[1][2]
Resistant200.28 to >300[1]

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the pathogen's growth or activity.

Table 2: Field Efficacy of this compound-Based Product against Plasmopara viticola

ProductActive IngredientsEfficacy (%)Location(s)Reference
Profiler®This compound + Fosetyl-Al96.1 - 99.7Radmilovac and Slankamenački Vinogradi (2006-2007)

Note: The efficacy of this compound is presented here as part of a combination product. This is a common practice in commercial formulations to broaden the spectrum of activity and manage resistance. One study also noted that a combination of this compound 4.44% + fosetyl-Al 66.67% WG showed high efficacy in managing downy mildew.

Activity Spectrum and Properties

Both fungicides exhibit preventive and curative properties, acting on different stages of the P. viticola life cycle.

This compound:

  • Preventive Activity: Inhibits zoospore mobility at very low concentrations (<1.0 mg/litre), causing them to swell and burst. It also prevents both direct and indirect germination of sporangia.

  • Curative Activity: In plant tissues, it inhibits mycelial growth. Curative applications can directly affect the proliferation of hyphae within the leaf tissue and prevent the formation of sporangiophores.

  • Translaminar Activity: this compound can move from the treated to the untreated side of a leaf, offering protection to the entire leaf surface.

Mandipropamid:

  • Preventive Activity: Primarily inhibits the germination of encysted zoospores, thereby preventing the pathogen from penetrating the host tissue.

  • Curative Activity: Mandipropamid has demonstrated curative effects by reducing pathogen colonization in leaves and berries when applied 24 hours after inoculation. Histological studies show it causes detachment of the plasmalemma from the hyphal and haustorial walls.

  • Rainfastness: It exhibits good rainfastness, adhering well to the waxy leaf surface.

Mode of Action and Signaling Pathways

The distinct modes of action of this compound and mandipropamid are crucial for their efficacy and for developing strategies to mitigate fungicide resistance.

This compound: Disruption of Spectrin-like Proteins

This compound's mode of action involves the delocalization of spectrin-like proteins, which are essential components of the oomycete's cytoskeleton. This disruption leads to a loss of membrane integrity and ultimately cell death.

Fluopicolide_Pathway cluster_Plasmopara Plasmopara viticola Cell This compound This compound Spectrin Spectrin-like Proteins This compound->Spectrin Binds to and causes delocalization Cytoskeleton Cytoskeleton (Microtubules, Actin) Spectrin->Cytoskeleton Anchors to Membrane Cell Membrane Spectrin->Membrane Stabilizes Lysis Cell Lysis Spectrin->Lysis Disruption leads to Cytoskeleton->Membrane Maintains structure

Caption: Mode of action of this compound on Plasmopara viticola.

Mandipropamid: Inhibition of Cellulose Synthase

Mandipropamid targets the enzyme cellulose synthase 3 (CesA3), which is vital for the biosynthesis of cellulose, a major component of the oomycete cell wall. By inhibiting this enzyme, mandipropamid disrupts cell wall formation, leading to swelling and bursting of the pathogen's cells, particularly during germination and growth.

Mandipropamid_Pathway cluster_Plasmopara Plasmopara viticola Cell Mandipropamid Mandipropamid CesA3 Cellulose Synthase 3 (CesA3) Mandipropamid->CesA3 Inhibits Cellulose Cellulose Microfibrils CesA3->Cellulose Synthesizes UDP_Glucose UDP-Glucose UDP_Glucose->CesA3 Substrate CellWall Cell Wall Cellulose->CellWall Forms Swelling Cell Swelling & Bursting CellWall->Swelling Weakening leads to

Caption: Mode of action of Mandipropamid on Plasmopara viticola.

Experimental Protocols

The evaluation of fungicide efficacy against Plasmopara viticola typically involves both in vitro and in vivo (field) experiments.

In Vitro Leaf Disc Assay for EC50 Determination

This method is commonly used to determine the concentration of a fungicide that inhibits 50% of the pathogen's activity (EC50).

Leaf_Disc_Assay cluster_Workflow Leaf Disc Assay Workflow A Grapevine leaves are collected and surface-sterilized. B Leaf discs (e.g., 1 cm diameter) are punched out. A->B C Discs are placed on water agar in multi-well plates. B->C E Aliquots of fungicide solutions are applied to the leaf discs. D Fungicide solutions of varying concentrations are prepared. D->E G Leaf discs are inoculated with the sporangial suspension. E->G F A sporangial suspension of *P. viticola* is prepared. F->G H Plates are incubated under controlled conditions (e.g., 20-25°C, high humidity). G->H I After a set period (e.g., 7 days), disease severity (sporulation) is assessed. H->I J EC50 values are calculated based on the dose-response curve. I->J

Caption: Workflow for a typical leaf disc assay.

Field Trial Protocol for Efficacy Evaluation

Field trials are essential for assessing the performance of fungicides under real-world conditions.

Field_Trial_Protocol cluster_Workflow Field Trial Protocol A Selection of a vineyard with a history of downy mildew infection. B Experimental design is established (e.g., randomized complete block design). A->B C Plots are defined with buffer zones to prevent spray drift. B->C E Fungicides are applied at regular intervals based on disease pressure and weather conditions. D Treatments are prepared: - Test fungicide(s) at specified rates - Standard fungicide (positive control) - Untreated control D->E F Disease incidence and severity on leaves and bunches are assessed periodically. E->F G Data is collected throughout the season. F->G H Statistical analysis is performed to determine treatment efficacy. G->H

Caption: General workflow for a field trial.

Conclusion

Both this compound and mandipropamid are highly effective fungicides against Plasmopara viticola, but they achieve this through distinct biochemical pathways. This compound's disruption of the cytoskeleton and mandipropamid's inhibition of cell wall synthesis provide two different and valuable tools for grapevine downy mildew management. The choice of fungicide and its application timing should be guided by an integrated pest management (IPM) approach, considering factors such as the prevalent life stage of the pathogen, local resistance patterns, and environmental conditions. The use of these fungicides in mixtures or rotations is a key strategy to delay the development of resistance and ensure their long-term efficacy. Further research involving direct comparative trials under various field conditions would be beneficial for a more nuanced understanding of their relative performance.

References

Validating the target site of Fluopicolide using genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Fluopicolide is a systemic fungicide belonging to the acylpicolide chemical class, demonstrating high efficacy against a range of oomycete pathogens, which cause devastating diseases in various crops.[1][2] Its unique mode of action, which differs from other commercially available oomycete fungicides, makes it a valuable tool in disease management and resistance control strategies.[2][3][4] This guide provides an objective comparison of this compound's performance, supported by experimental data, and details the genetic approaches used to validate its molecular target.

Performance Comparison of this compound Against Alternative Fungicides

This compound exhibits a distinct advantage in its lack of cross-resistance with other major fungicide classes used to control oomycetes. This makes it particularly effective against pathogen strains that have developed resistance to phenylamides, strobilurins, dimethomorph, and iprovalicarb. However, positive cross-resistance has been observed with fluopimomide, a structurally related fungicide.

Fungicide ClassCommon Active Ingredient(s)Mode of ActionCross-Resistance with this compoundTarget Pathogens of this compound
Acylpicolide This compound Delocalization of spectrin-like proteins, targeting V-ATPase subunit a (VHA-a) N/A Phytophthora spp., Plasmopara viticola, Pseudoperonospora cubensis, Bremia lactucae, Peronospora spp.
PhenylamidesMetalaxyl, MefenoxamRNA polymerase I inhibitorNoOomycetes
StrobilurinsAzoxystrobin, PyraclostrobinQuinone outside inhibitor (QoI), mitochondrial respiration inhibitorNoBroad-spectrum fungi
Carboxylic Acid Amides (CAA)Dimethomorph, IprovalicarbCellulose synthase inhibitorNoOomycetes
Pyridinylmethyl-benzamidesFluopimomideSimilar to this compoundYes (Positive)Oomycetes

Genetic Validation of the this compound Target Site

Initial studies on this compound's mode of action revealed that it causes a rapid delocalization of spectrin-like proteins from the cell membrane to the cytoplasm in oomycetes. This disruption of the cytoskeleton leads to cell swelling and lysis. While this pointed towards an effect on membrane stability, the precise molecular target remained elusive for some time.

Recent genetic studies have successfully identified the vacuolar-type H+-ATPase (V-ATPase) subunit a (VHA-a) as the direct target of this compound. This validation was achieved through the generation and analysis of this compound-resistant mutants of oomycete pathogens like Phytophthora nicotianae and Phytophthora litchii.

Experimental Workflow for Target Validation

The genetic validation of this compound's target followed a systematic workflow, as illustrated in the diagram below. This process involves generating resistant mutants, identifying the genetic basis of resistance, and functionally confirming the role of the identified mutations.

G cluster_0 Step 1: Generation of Resistant Mutants cluster_1 Step 2: Identification of Resistance Gene cluster_2 Step 3: Functional Confirmation A Wild-type sensitive isolates of Phytophthora spp. B Fungicide Adaptation: Culture on this compound-amended media A->B C Selection of stable, highly resistant mutants B->C D DNA extraction from wild-type and resistant mutants C->D E Sequencing of the candidate target gene (VHA-a) D->E F Identification of point mutations in resistant mutants E->F G Site-directed mutagenesis to introduce mutations into wild-type VHA-a gene F->G H Genetic transformation of wild-type protoplasts with mutated gene G->H I Phenotypic analysis of transformants: EC50 determination for this compound H->I J Confirmation that point mutation confers resistance I->J

Figure 1. Experimental workflow for the genetic validation of the this compound target site. This multi-step process confirms the causal relationship between mutations in the target gene and the resistance phenotype.

The key findings from these genetic studies were the identification of specific point mutations in the VHA-a gene that consistently appeared in resistant strains. For instance, in Phytophthora nicotianae, mutations leading to amino acid substitutions G765E and N769Y in the PpVHA-a protein were identified. Similarly, in Phytophthora litchii, N771S and N846S mutations in PlVHA-a were shown to confer resistance. The introduction of these specific mutations into a sensitive, wild-type background was sufficient to confer resistance to this compound, providing definitive evidence that VHA-a is the molecular target.

Proposed Signaling Pathway Disruption by this compound

This compound's interaction with the VHA-a subunit of the V-ATPase is believed to trigger a cascade of events leading to the delocalization of spectrin-like proteins and ultimately, cell death. The V-ATPase is crucial for maintaining intracellular pH and energizing membrane transport. Its disruption likely affects cellular homeostasis, leading to the observed cytoskeletal disorganization.

G This compound This compound vha_a V-ATPase subunit a (VHA-a) This compound->vha_a Binds to and inhibits vatpase V-ATPase complex disruption vha_a->vatpase Leads to homeostasis Loss of cellular homeostasis (e.g., pH gradient, ion transport) vatpase->homeostasis Results in delocalization Delocalization of spectrin-like proteins to cytoplasm homeostasis->delocalization Triggers spectrin Spectrin-like proteins (Localized at cell membrane) spectrin->delocalization membrane Loss of membrane integrity delocalization->membrane lysis Cell swelling and lysis membrane->lysis

Figure 2. Proposed mechanism of action for this compound. The binding of this compound to VHA-a disrupts V-ATPase function, leading to a loss of cellular homeostasis and the delocalization of spectrin-like proteins, ultimately causing cell lysis.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments involved in the genetic validation of the this compound target site, based on methodologies reported in the literature.

Generation of this compound-Resistant Mutants by Fungicide Adaptation
  • Objective: To select for stable, resistant mutants of an oomycete pathogen.

  • Protocol:

    • Prepare a suitable culture medium (e.g., V8 juice agar) amended with a discriminatory concentration of this compound (e.g., the EC50 value for the wild-type strain).

    • Inoculate the center of the plate with a mycelial plug from a sensitive, wild-type isolate.

    • Incubate the plates at the optimal growth temperature for the pathogen until mycelial growth is observed at the edge of the colony.

    • Aseptically transfer a mycelial plug from the edge of the growing colony to a fresh plate of the same this compound-amended medium.

    • Repeat the transfer process for several generations (e.g., 10-15 times) to ensure the stability of the resistant phenotype.

    • Isolate single spores from the resulting resistant colonies to obtain pure cultures of the resistant mutants.

    • Confirm the level of resistance by determining the EC50 value of the mutants and comparing it to the wild-type parent.

Identification of Mutations in the VHA-a Gene
  • Objective: To sequence the VHA-a gene from wild-type and resistant isolates to identify point mutations.

  • Protocol:

    • Grow wild-type and resistant mutants in a suitable liquid medium and harvest the mycelia.

    • Extract genomic DNA from the harvested mycelia using a commercial DNA extraction kit or a standard CTAB protocol.

    • Design primers to amplify the full coding sequence of the VHA-a gene. Primers can be designed based on the genome sequence of the target oomycete or related species.

    • Perform PCR using the designed primers and the extracted genomic DNA as a template.

    • Purify the PCR products and send them for Sanger sequencing. Ensure that both forward and reverse strands are sequenced for accuracy.

    • Align the DNA sequences from the wild-type and resistant mutants using bioinformatics software (e.g., ClustalW, MEGA).

    • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant mutants.

Functional Confirmation via Genetic Transformation
  • Objective: To confirm that the identified mutation in the VHA-a gene is responsible for this compound resistance.

  • Protocol:

    • Site-Directed Mutagenesis:

      • Clone the wild-type VHA-a gene into a suitable expression vector.

      • Use a site-directed mutagenesis kit to introduce the specific point mutation(s) identified in the resistant mutants into the cloned wild-type gene.

      • Verify the presence of the desired mutation by sequencing.

    • Protoplast Preparation:

      • Grow the wild-type oomycete strain in liquid medium.

      • Treat the young mycelia with a mixture of cell wall-degrading enzymes (e.g., cellulase and β-glucanase) to generate protoplasts.

      • Purify the protoplasts by filtration and centrifugation.

    • Transformation:

      • Transform the wild-type protoplasts with the vector containing the mutated VHA-a gene using a PEG-calcium chloride-mediated method.

      • Include a selectable marker (e.g., a gene conferring resistance to another antibiotic like G418) in the vector to allow for the selection of transformants.

    • Selection and Analysis of Transformants:

      • Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., G418).

      • Isolate the resulting transformant colonies and confirm the integration of the mutated gene by PCR.

      • Determine the EC50 value for this compound for the confirmed transformants. A significant increase in the EC50 value compared to the wild-type strain confirms that the specific mutation in the VHA-a gene confers resistance.

References

Fluopicolide Cross-Resistance: A Comparative Analysis with Other Oomycete Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluopicolide, a systemic fungicide belonging to the acylpicolide chemical class, stands out in the management of oomycete pathogens due to its unique mode of action.[1][2] This guide provides a comprehensive analysis of this compound's cross-resistance profile with other commercially available oomycete fungicides, supported by experimental data, to aid in the development of effective and sustainable disease management strategies.

Executive Summary

This compound disrupts the cytoskeleton of oomycetes by affecting spectrin-like proteins, a mechanism distinct from other fungicide groups.[1][3][4] This unique mode of action is the primary reason for the general lack of cross-resistance with other major oomycete fungicides, including phenylamides, strobilurins, and carboxylic acid amides (CAAs). However, a consistent positive cross-resistance has been identified with fluopimomide. Understanding these relationships is critical for designing effective fungicide rotation programs to mitigate the development of resistance.

Cross-Resistance Profile of this compound

The following tables summarize the observed cross-resistance between this compound and other key oomycete fungicides based on published research findings. The presence or absence of cross-resistance is a critical factor in fungicide selection for resistance management programs.

Table 1: Summary of Cross-Resistance Findings for this compound

Fungicide ClassRepresentative Fungicide(s)Cross-Resistance with this compoundPathogen(s) Studied
PhenylamidesMetalaxylNoPhytophthora infestans, Phytophthora capsici, Phytophthora litchii
Carboxylic Acid Amides (CAAs)Dimethomorph, MandipropamidNoPhytophthora infestans, Phytophthora capsici, Phytophthora nicotianae, Phytophthora litchii
Quinone outside Inhibitors (QoIs)AzoxystrobinNegativePhytophthora litchii
BenzamidesFluopimomidePositivePhytophthora capsici, Phytophthora nicotianae, Phytophthora litchii
VariousCyazofamid, Oxathiapiprolin, Cymoxanil, Fluazinam, Zoxamide, ChlorothalonilNoPhytophthora capsici

Table 2: Quantitative Cross-Resistance Data for this compound Against Phytophthora capsici

FungicideMode of Action (FRAC Group)Correlation with this compound SensitivityReference
ChlorothalonilMulti-site contact activity (M5)No cross-resistance
CyazofamidQuinone inside inhibitor (21)No cross-resistance
OxathiapiprolinOxysterol binding protein inhibitor (49)No cross-resistance
CymoxanilMulti-site contact activity (27)No cross-resistance
AzoxystrobinQuinone outside inhibitor (11)No cross-resistance
DimethomorphCellulose synthase inhibitor (40)No cross-resistance
FluazinamUncoupler of oxidative phosphorylation (29)No cross-resistance
Zoxamideβ-tubulin assembly inhibitor (22)No cross-resistance
MetalaxylRNA polymerase I inhibitor (4)No cross-resistance
FluopimomideUnknownPositive cross-resistance

Data synthesized from studies on this compound-sensitive and resistant isolates of Phytophthora capsici.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro fungicide sensitivity assays and the generation of resistant mutants through laboratory selection.

Mycelial Growth Inhibition Assay

This method is a standard for determining the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50).

  • Media Preparation: A suitable growth medium, such as potato dextrose agar (PDA), is prepared and autoclaved.

  • Fungicide Amendment: The fungicide to be tested is dissolved in a solvent (e.g., acetone or DMSO) and added to the molten agar at various concentrations. A control plate with only the solvent is also prepared.

  • Inoculation: A mycelial plug from an actively growing culture of the oomycete pathogen is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated in the dark at an optimal temperature for the specific pathogen.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Generation of Resistant Mutants by Fungicide Adaptation

This protocol is used to select for and characterize resistant individuals from a sensitive pathogen population.

  • Initial Culture: A wild-type, sensitive isolate of the oomycete is cultured on a fungicide-free medium.

  • Stepwise Selection: Mycelial plugs from the sensitive isolate are transferred to a medium containing a sub-lethal concentration of this compound.

  • Successive Transfers: Isolates that grow on the fungicide-amended medium are successively transferred to plates with increasing concentrations of this compound. This process is repeated for several generations.

  • Isolation of Resistant Mutants: Colonies that can grow at significantly higher fungicide concentrations than the wild-type are considered resistant mutants.

  • Stability of Resistance: The stability of the resistance is confirmed by growing the mutant isolates on a fungicide-free medium for several generations and then re-testing their sensitivity to the fungicide.

Visualizing Experimental Workflows and Resistance Concepts

To better illustrate the processes involved in cross-resistance analysis, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_selection Selection of Resistant Mutants cluster_cross_resistance Cross-Resistance Assay cluster_results Results Interpretation wild_type Wild-Type Oomycete Isolate fungicide_plates Agar plates with varying concentrations of Fungicide A wild_type->fungicide_plates Inoculation control_plates Control agar plates (no fungicide) wild_type->control_plates Inoculation selection Stepwise transfer to increasing fungicide concentrations fungicide_plates->selection resistant_mutant Resistant Mutant to Fungicide A selection->resistant_mutant fungicide_b_plates Agar plates with varying concentrations of Fungicide B resistant_mutant->fungicide_b_plates Inoculation assay Mycelial Growth Inhibition Assay fungicide_b_plates->assay no_cross_resistance No Cross-Resistance assay->no_cross_resistance Resistant to A, Sensitive to B positive_cross_resistance Positive Cross-Resistance assay->positive_cross_resistance Resistant to A and B negative_cross_resistance Negative Cross-Resistance assay->negative_cross_resistance Resistant to A, More Sensitive to B

Caption: Workflow for fungicide resistance and cross-resistance testing.

cross_resistance_logic cluster_outcomes Cross-Resistance Outcomes with Fungicide B start Pathogen population exposed to Fungicide A resistance Resistance to Fungicide A develops start->resistance positive Positive Cross-Resistance (Resistant to Fungicide B) resistance->positive Same mode of action or efflux pump mechanism negative Negative Cross-Resistance (More sensitive to Fungicide B) resistance->negative Resistance mechanism increases susceptibility to other stresses none No Cross-Resistance (Sensitivity to Fungicide B unchanged) resistance->none Different modes of action

Caption: Logical outcomes of cross-resistance development.

Conclusion

The available data strongly indicate that this compound's unique mode of action translates to a favorable cross-resistance profile, making it a valuable tool for managing oomycete diseases, particularly in the context of resistance to other fungicide classes. The lack of cross-resistance with major fungicide groups such as phenylamides and CAAs allows for effective rotational programs. However, the confirmed positive cross-resistance with fluopimomide necessitates that these two fungicides should not be used in succession. The observation of negative cross-resistance with azoxystrobin in Phytophthora litchii presents an interesting avenue for strategic disease control. Continuous monitoring of pathogen populations and further research into the molecular basis of this compound resistance are essential for its long-term efficacy.

References

A Comparative Guide to the Systemic Movement of Fluopicolide and Metalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic movement of two widely used oomycete-targeting fungicides: fluopicolide and metalaxyl. The information presented is curated from publicly available experimental data to assist researchers in understanding the uptake, translocation, and distribution of these compounds within plants.

Overview of Systemic Properties

Both this compound and metalaxyl exhibit systemic properties, meaning they are absorbed and translocated within the plant, offering protection to tissues beyond the site of application. However, the nature and extent of their systemic movement differ significantly.

This compound is generally characterized as a "meso-systemic" or "translaminar" fungicide.[1] It demonstrates primarily acropetal (upward) movement in the xylem, translocating from the point of application towards the stem tips.[1] Root uptake from the soil and subsequent translocation to the stems and leaves has also been observed.[2] However, it is not significantly transported towards the roots.[1]

Metalaxyl is a well-established systemic fungicide with strong acropetal movement in the xylem.[3] It can be absorbed through the leaves, stems, or roots and is distributed throughout the plant, providing comprehensive internal protection. While predominantly xylem-mobile, some studies have suggested a minor degree of phloem (symplastic) translocation, although this is not its primary mode of transport and may be attributed to its metabolites.

Quantitative Comparison of Systemic Movement

Direct comparative studies quantifying the systemic movement of this compound and metalaxyl under identical conditions are limited in the public domain. However, data from individual studies on each fungicide provide insights into their respective mobility.

This compound Distribution in Plants

The following table summarizes the distribution of radiolabeled this compound and its metabolites in potato tubers and grape berries after foliar application, expressed as a percentage of the total radioactive residue (TRR).

Plant PartCompound% of Total Radioactive Residue (TRR)
Potato Tubers This compound51.1 - 70.2%
Metabolite M-01 (2,6-dichlorobenzamide)25.4%
Metabolite M-02Not available
Metabolite M-06Not available
Grape Berries This compound87.4 - 91.2%
Metabolite M-01 (2,6-dichlorobenzamide)2.0%
Metabolite M-02Not available
Metabolite M-06Not available

Data sourced from a study on the behavior of this compound in plants. The study did not provide a direct comparison with metalaxyl.

Metalaxyl Uptake and Distribution in Plants

The following table presents data on the uptake and accumulation of metalaxyl in durian seedlings following foliar spray application.

ParameterValue
Maximum Penetration into Seedling 4.6% of applied amount
Time to Maximum Concentration in Leaves 6 - 24 hours
Distribution in Seedling (Basal, Middle, Apical) Uniform
Half-life in Durian Leaves 16.50 days

Data from a study on the kinetics of metalaxyl in durian seedlings. This study did not include this compound.

Another study using radiolabeled metalaxyl on ornamental plants found that the majority of the absorbed radioactivity accumulated in the leaves, and the uptake was correlated with water uptake.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols for studying the systemic movement of fungicides.

General Protocol for Quantifying Fungicide Translocation using Radiolabeling

This protocol is a generalized procedure based on methodologies for studying the translocation of xenobiotics in plants and can be adapted for a comparative study of this compound and metalaxyl.

Objective: To quantify and compare the uptake, translocation, and distribution of ¹⁴C-labeled this compound and ¹⁴C-labeled metalaxyl in a model plant system (e.g., tomato or potato).

Materials:

  • ¹⁴C-labeled this compound and ¹⁴C-labeled metalaxyl of known specific activity.

  • Non-radiolabeled analytical standards of this compound and metalaxyl.

  • Test plants grown under controlled conditions.

  • Microsyringe for application.

  • Leaf washing solution (e.g., water:acetone mix).

  • Scintillation vials and cocktail.

  • Liquid Scintillation Counter (LSC).

  • Biological oxidizer.

  • Phosphorimager or X-ray film for autoradiography.

Procedure:

  • Plant Growth: Cultivate test plants to a uniform growth stage in a controlled environment.

  • Treatment Application: Prepare treatment solutions containing a known concentration of the non-radiolabeled fungicide and a specific activity of the corresponding ¹⁴C-labeled fungicide. Apply a precise volume of the solution to a specific leaf (e.g., a mature, fully expanded leaf) using a microsyringe.

  • Time-Course Sampling: Harvest plants at predetermined time points after application (e.g., 6, 24, 48, 72 hours).

  • Leaf Wash: At each time point, carefully excise the treated leaf and wash it with a suitable solvent to remove unabsorbed fungicide from the leaf surface. The radioactivity in the wash solution is quantified by LSC to determine the amount of non-absorbed fungicide.

  • Plant Sectioning: Divide the harvested plants into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Quantification of Radioactivity:

    • Dry and weigh each plant section.

    • Combust the dried plant parts in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.

    • Quantify the radioactivity in each sample using an LSC.

  • Data Analysis:

    • Uptake (%): (Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity * 100.

    • Translocation (%): Radioactivity in all plant parts except the treated leaf / (Total applied radioactivity - Radioactivity in leaf wash) * 100.

    • Distribution (%): Radioactivity in a specific plant part / Total radioactivity in the plant * 100.

  • Autoradiography (Qualitative Visualization):

    • Press and dry whole plants at each time point.

    • Expose the pressed plants to a phosphorimager screen or X-ray film.

    • Develop the image to visualize the distribution of the radiolabeled fungicides.

HPLC Method for Fungicide Quantification in Plant Tissues

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and metalaxyl in plant samples.

Objective: To determine the concentration of this compound and metalaxyl in various plant tissues.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • C18 reverse-phase analytical column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other modifiers as needed.

  • Analytical standards of this compound and metalaxyl.

  • Extraction solvent (e.g., acetonitrile or ethyl acetate).

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary).

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the plant tissue sample (e.g., leaves, stem, roots).

    • Extract the fungicides from the homogenized sample with a suitable solvent (e.g., acetonitrile) by shaking or sonication.

    • Centrifuge the mixture and collect the supernatant.

  • Sample Cleanup (if required):

    • Pass the extract through an SPE cartridge to remove interfering compounds from the plant matrix.

    • Elute the fungicides from the SPE cartridge with an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Separate the fungicides using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water).

    • Detect the fungicides using a UV detector at an appropriate wavelength or an MS detector for higher selectivity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound and metalaxyl.

    • Determine the concentration of the fungicides in the plant samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Systemic Transport

The precise signaling pathways that directly govern the systemic transport of this compound and metalaxyl in plants are not yet fully elucidated. The movement of xenobiotics (foreign compounds) in plants is a complex process influenced by the physicochemical properties of the compound and the plant's transport systems.

The primary route for the long-distance transport of both this compound and metalaxyl is the xylem, which is largely a passive process driven by the transpiration stream. However, the initial uptake into the root or leaf cells and subsequent loading into the xylem can be influenced by plant membrane transporters.

Potential Involvement of ABC Transporters:

ATP-binding cassette (ABC) transporters are a large family of membrane proteins known to be involved in the transport of a wide range of substances, including hormones, secondary metabolites, and xenobiotics. In the context of xenobiotic transport, ABC transporters are often associated with detoxification by pumping compounds out of the cytoplasm, for instance into the vacuole or apoplast. It is plausible that certain plant ABC transporters could play a role in the uptake, distribution, or sequestration of fungicides like this compound and metalaxyl, thereby influencing their systemic movement. However, direct evidence specifically linking ABC transporters to the systemic transport of these two fungicides is currently lacking in the scientific literature.

Below is a conceptual diagram illustrating the potential pathways for xenobiotic transport in plants.

Xenobiotic_Transport cluster_root Root System cluster_shoot Shoot System cluster_cellular Cellular Level Soil Xenobiotic in Soil Root_Surface Root Surface Soil->Root_Surface Diffusion Root_Cell Root Cell Root_Surface->Root_Cell Uptake (Passive/Active) Xylem_Loading Xylem Loading Root_Cell->Xylem_Loading ABC_Transporter ABC Transporters (Detoxification/Sequestration) Root_Cell->ABC_Transporter Metabolism Metabolism Root_Cell->Metabolism Xylem_Transport Xylem Transport Xylem_Loading->Xylem_Transport Xylem_Loading->Xylem_Transport Leaf_Cell Leaf Cell Xylem_Transport->Leaf_Cell Transpiration Stream Xylem_Transport->Leaf_Cell Foliar_Application Foliar Application Leaf_Surface Leaf Surface Foliar_Application->Leaf_Surface Leaf_Surface->Leaf_Cell Uptake (Translaminar) Phloem_Loading Phloem Loading Leaf_Cell->Phloem_Loading Leaf_Cell->ABC_Transporter Leaf_Cell->Metabolism Phloem_Transport Phloem Transport Phloem_Loading->Phloem_Transport Phloem_Loading->Phloem_Transport Phloem_Transport->Root_Cell Source-to-Sink Vacuole Vacuole ABC_Transporter->Vacuole Sequestration

Caption: Conceptual diagram of xenobiotic transport pathways in plants.

The following diagram illustrates a generalized workflow for a comparative study of fungicide translocation.

Experimental_Workflow start Start: Plant Cultivation (Controlled Environment) application Fungicide Application (¹⁴C-Fluopicolide vs. ¹⁴C-Metalaxyl) start->application sampling Time-Course Sampling (e.g., 6, 24, 48, 72h) application->sampling separation Plant Dissection (Roots, Stems, Leaves) sampling->separation quantification Quantification of Radioactivity (LSC & Biological Oxidation) separation->quantification visualization Autoradiography (Qualitative Visualization) separation->visualization hplc_analysis HPLC Analysis for Metabolites (Optional) separation->hplc_analysis analysis Data Analysis (Uptake, Translocation, Distribution) quantification->analysis end End: Comparative Assessment analysis->end visualization->end hplc_analysis->analysis

Caption: Experimental workflow for comparing fungicide translocation.

Conclusion

This compound and metalaxyl are both effective systemic fungicides, but their mobility within the plant differs. Metalaxyl exhibits more extensive xylem-systemic movement, allowing for distribution throughout the plant from various application points. This compound's movement is predominantly translaminar and acropetal in the xylem, making it locally systemic. The choice between these fungicides may depend on the target pathogen, its location within the plant, and the desired level of internal protection. Further direct comparative studies are needed to provide a more precise quantitative understanding of their systemic behavior.

References

Fluopicolide in Combination: A Comparative Guide to Synergistic and Antagonistic Fungicidal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluopicolide, a systemic fungicide belonging to the acylpicolide chemical class, is a potent inhibitor of oomycete pathogens. Its unique mode of action, which involves the delocalization of spectrin-like proteins in the cytoskeleton, makes it a valuable tool in disease management. This guide provides a comprehensive comparison of the synergistic and, where documented, antagonistic effects of this compound when combined with other fungicides, supported by experimental data and detailed methodologies.

Synergistic Interactions of this compound

The efficacy of this compound is significantly enhanced when used in combination with certain other fungicides. This synergy not only improves disease control but can also play a role in resistance management by providing multiple modes of action against the target pathogen.

This compound and Propamocarb Hydrochloride

The combination of this compound and Propamocarb Hydrochloride has demonstrated significant synergistic effects against a range of oomycete pathogens, including Pseudoperonospora cubensis (cucumber downy mildew) and Phytophthora nicotianae (tobacco black shank).[1][2] Propamocarb hydrochloride, a carbamate fungicide, disrupts the formation of fungal cell walls by interfering with the synthesis of phospholipids and fatty acids, affecting mycelial growth and spore production.[3] This action complements this compound's disruption of the fungal cytoskeleton.

Experimental Data Summary:

PathogenCropThis compound DosePropamocarb HCl DoseCombination DoseDisease Control (%)Yield Increase (%)Reference
Pseudoperonospora cubensisCucumber48% SC @ 200 ml/ha72.2% SL @ 1250 ml/ha6.25% + 62.5% SC @ 1250 ml/ha75.4833.3[1]
Pseudoperonospora cubensisCucumber48% SC @ 200 ml/ha72.2% SL @ 1250 ml/ha6.25% + 62.5% SC @ 1500 ml/ha82.4339.8[1]
Phytophthora nicotianaeTobacco---81.50 (vs. 55.75 for metalaxyl and 67.83 for dimethomorph)-

In Vitro Efficacy against Phytophthora nicotianae

FungicideEC50 (mg/L)Reference
This compound0.20
Propamocarb hydrochloride3.30
This compound + Propamocarb hydrochloride0.06
This compound and Pyraclostrobin

Pyraclostrobin is a quinone outside inhibitor (QoI) fungicide that blocks mitochondrial respiration in fungi, thereby inhibiting energy production. The combination of this compound and Pyraclostrobin has shown synergistic interactions against Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. This synergy is observed across various developmental stages of the pathogen.

Experimental Data Summary:

The joint toxicity of this compound (F) and Pyraclostrobin (P) mixtures against different developmental stages of Phytophthora infestans has been evaluated, with synergistic ratios calculated using the Wadley formula.

Developmental StageF:P RatioSynergistic Ratio (SR)InteractionReference
Zoospore Release10:15.27Strong Synergy
Mycelial Growth (metalaxyl-resistant isolates)1:4 and 10:1>1Synergy

EC50 values for the mixture against P. infestans on potato leaf discs also demonstrate the enhanced efficacy:

ActivityF:P RatioEC50 (µg/ml)Reference
Protective10:10.63
Curative10:10.87
Protective1:40.27
Curative1:40.44

Antagonistic Effects of this compound

Currently, there is a notable lack of published scientific literature detailing specific antagonistic interactions between this compound and other fungicides. The majority of research has focused on identifying and quantifying synergistic combinations to enhance disease control. The absence of documented antagonism suggests that this compound is a compatible mixing partner with a range of other fungicides. However, researchers should always conduct preliminary compatibility tests before applying new tank mixtures.

Experimental Protocols

In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a widely used method to evaluate the interactions between two compounds in vitro.

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another fungicide against a target oomycete pathogen.

Materials:

  • 96-well microtiter plates

  • Sterile culture medium appropriate for the target oomycete (e.g., V8 juice agar or rye agar)

  • Stock solutions of this compound and the test fungicide of known concentrations

  • Inoculum of the target pathogen (e.g., zoospore suspension or mycelial slurry)

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Fungicide Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound in the growth medium.

    • Along the y-axis of the plate, prepare serial two-fold dilutions of the second fungicide in the growth medium.

  • Create Combination Matrix: Each well in the plate will contain a unique combination of concentrations of the two fungicides.

  • Controls:

    • Positive Control: Wells containing only the fungal inoculum without any fungicide.

    • Negative Control: Wells containing only the growth medium.

    • Single Drug Controls: Wells with only this compound or the second fungicide at each tested concentration.

  • Inoculation: Add a standardized amount of the fungal inoculum to all wells except the negative control.

  • Incubation: Incubate the plates under conditions suitable for the growth of the target pathogen.

  • Assessment:

    • Qualitative: Visually assess the wells for fungal growth (turbidity). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the fungicide(s) that completely inhibits visible growth.

    • Quantitative: Use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth. The formula is: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation of FIC Index:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Fungicide Stock Solutions C Serial Dilutions in 96-well Plate A->C B Prepare Pathogen Inoculum D Inoculate Plate B->D C->D E Incubate D->E F Measure Growth (Visual/OD) E->F G Calculate FIC Index F->G H Determine Interaction (Synergy, Antagonism, etc.) G->H synergistic_mechanism cluster_fungicides Fungicides cluster_cellular_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound Spectrin_Proteins Spectrin-like Proteins This compound->Spectrin_Proteins inhibits delocalization Propamocarb_HCl Propamocarb HCl Phospholipid_Synthesis Phospholipid & Fatty Acid Synthesis Propamocarb_HCl->Phospholipid_Synthesis inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Spectrin_Proteins->Cytoskeleton_Disruption Membrane_Instability Membrane Instability Phospholipid_Synthesis->Membrane_Instability Cell_Wall_Disruption Cell Wall Disruption Phospholipid_Synthesis->Cell_Wall_Disruption Synergistic_Cell_Death Synergistic Cell Death Cytoskeleton_Disruption->Synergistic_Cell_Death Membrane_Instability->Synergistic_Cell_Death Cell_Wall_Disruption->Synergistic_Cell_Death synergistic_mechanism_2 cluster_fungicides Fungicides cluster_cellular_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound Spectrin_Proteins Spectrin-like Proteins This compound->Spectrin_Proteins inhibits delocalization Pyraclostrobin Pyraclostrobin Mitochondrial_Respiration Mitochondrial Respiration (Complex III) Pyraclostrobin->Mitochondrial_Respiration inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Spectrin_Proteins->Cytoskeleton_Disruption ATP_Depletion ATP Depletion Mitochondrial_Respiration->ATP_Depletion Synergistic_Cell_Death Synergistic Cell Death Cytoskeleton_Disruption->Synergistic_Cell_Death ATP_Depletion->Synergistic_Cell_Death

References

Validating Fluopicolide's Unique Mode of Action Through Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fluopicolide's performance against other oomycete fungicides, focusing on the microscopic validation of its unique mode of action. This compound, the first in the acylpicolide chemical class, presents a novel mechanism for controlling devastating oomycete pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew)[1][2][3]. Its distinction lies in its ability to control strains resistant to established fungicides such as phenylamides, strobilurins, and dimethomorph, indicating a different biochemical target[1][2].

The core of this compound's mechanism is the disruption of spectrin-like proteins, crucial components of the cytoskeleton responsible for maintaining membrane integrity. This guide details the immunofluorescence microscopy techniques used to visualize this specific cellular disruption, offering a direct comparison with fungicides that have different modes of action.

Comparative Fungicide Performance

Microscopic analysis reveals the distinct cellular impact of this compound. While other fungicides affect processes like nucleic acid synthesis, mitochondrial respiration, or cell wall formation, this compound induces a rapid and specific delocalization of spectrin-like proteins. This leads to observable effects such as the swelling and bursting of zoospores and inhibition of mycelial growth.

The table below summarizes the comparative effects of this compound and other representative oomycete fungicides, highlighting their different modes of action and the resulting microscopic observations.

Fungicide Class Active Ingredient FRAC Group Primary Mode of Action Target Pathogen Group Observed Effect on Spectrin-like Proteins (via Microscopy) Key Morphological Effects (via Microscopy)
Acylpicolide This compound 43 (F9)Delocalization of spectrin-like proteinsOomycetesRapid redistribution from plasma membrane to cytoplasmZoospore swelling and lysis; hyphal tip bursting
Phenylamide Metalaxyl4 (A1)RNA polymerase I inhibitor, inhibiting nucleic acid synthesisOomycetesNo direct effect; proteins remain localized at the membraneInhibition of mycelial growth and sporulation
QoI (Strobilurin) Azoxystrobin11 (C3)Quinone outside inhibitor; blocks mitochondrial respirationBroad SpectrumNo direct effect; proteins remain localized at the membraneInhibition of spore germination and mycelial growth
Carboxylic Acid Amide (CAA) Dimethomorph40 (H5)Cellulose synthase inhibitor, disrupting cell wall formationOomycetesNo direct effect; proteins remain localized at the membraneLysis of hyphal tips during germination and growth

Experimental Protocols

Validation of this compound's mode of action relies heavily on immunofluorescence microscopy to visualize the subcellular localization of spectrin-like proteins in oomycete cells.

Protocol: Immunofluorescence Staining of Spectrin-like Proteins in Phytophthora infestans

This protocol is adapted from methodologies described in studies on this compound's mode of action.

1. Culture and Treatment: a. Grow Phytophthora infestans mycelium in a suitable liquid medium (e.g., pea broth) at 19°C in the dark. b. Treat the mycelial cultures with a working concentration of this compound (e.g., 0.1 µg/mL) or a control fungicide for various time points (e.g., 3, 10, 30 minutes). Use an equivalent solvent concentration (e.g., DMSO) as a negative control.

2. Fixation: a. Gently collect mycelia by filtration. b. Immediately fix the mycelia in 4% paraformaldehyde in a phosphate-buffered saline (PBS) solution for 1 hour at room temperature.

3. Cell Wall Digestion: a. Wash the fixed mycelia three times with PBS. b. Incubate the mycelia in a cell wall-degrading enzyme solution (e.g., a mixture of cellulase and macerozyme) for 30-60 minutes to allow antibody penetration.

4. Permeabilization: a. Wash the mycelia three times with PBS. b. Permeabilize the cell membranes by incubating in a solution of 1% Triton X-100 in PBS for 20 minutes.

5. Immunostaining: a. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) for 1 hour. b. Incubate with a primary antibody specific for spectrin-like proteins (e.g., anti-α-spectrin antibody) diluted in blocking buffer overnight at 4°C. c. Wash the mycelia extensively with PBS containing a mild detergent (e.g., 0.1% Tween 20). d. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 2 hours in the dark.

6. Microscopy: a. Wash the mycelia three times with PBS. b. Mount the stained mycelia on a microscope slide with an anti-fade mounting medium. c. Visualize the samples using a confocal laser scanning microscope. Excite the fluorophore at its specific wavelength (e.g., 488 nm for Alexa Fluor 488) and collect the emission signal.

7. Image Analysis: a. Capture images from multiple fields of view for each treatment. b. Analyze the subcellular localization of the fluorescent signal. In control samples, a distinct signal at the cell periphery (plasma membrane) is expected. In this compound-treated samples, a punctate, disorganized signal throughout the cytoplasm indicates delocalization.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

cluster_0 Normal Oomycete Cell cluster_1 This compound-Treated Cell PM Plasma Membrane Spectrin Spectrin-like Proteins Spectrin->PM Anchored, provides stability PM_Treated Plasma Membrane Spectrin_Treated Delocalized Spectrin Spectrin_Treated->PM_Treated Membrane integrity lost This compound This compound This compound->Spectrin_Treated Induces delocalization

Caption: this compound's effect on spectrin-like proteins.

A Oomycete Culture (e.g., P. infestans) B Fungicide Treatment (this compound vs. Controls) A->B C Fixation & Permeabilization B->C D Primary Antibody Incubation (Anti-Spectrin) C->D E Secondary Antibody Incubation (Fluorescently Labeled) D->E F Confocal Microscopy E->F G Image Analysis: Compare Protein Localization F->G

Caption: Immunofluorescence workflow for validation.

cluster_targets Fungicide Targets Oomycete Oomycete Pathogen MoA_Fluo Spectrin-like Proteins (Cytoskeleton) MoA_PA RNA Polymerase I (Nucleic Acid Synthesis) MoA_QoI Complex III (Respiration) MoA_CAA Cellulose Synthase (Cell Wall) This compound This compound This compound->MoA_Fluo Targets Phenylamides Phenylamides Phenylamides->MoA_PA Targets QoIs Strobilurins (QoIs) QoIs->MoA_QoI Targets CAAs CAAs CAAs->MoA_CAA Targets

Caption: Comparative fungicide modes of action.

References

Comparative Transcriptomics of Fluopicolide-Treated Oomycetes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms responsible for devastating diseases in plants and animals, leading to significant economic losses in agriculture and aquaculture. The control of oomycete pathogens heavily relies on the use of fungicides. Fluopicolide is a fungicide with a unique mode of action against oomycetes, showing high efficacy against a broad spectrum of species, including Phytophthora and Plasmopara. Understanding the molecular response of oomycetes to this compound at the transcriptomic level is crucial for optimizing its use, managing resistance, and developing novel control strategies. This guide provides a comparative overview of the transcriptomic effects of this compound on oomycetes, with a comparison to other fungicides with different modes of action. The information is intended for researchers, scientists, and drug development professionals working on oomycete biology and control.

Comparison of Fungicide Effects on Oomycete Gene Expression

The following table summarizes the known or inferred transcriptomic effects of this compound and other selected fungicides on oomycetes. It is important to note that direct comparative transcriptomic studies are limited, and some of the inferred effects are based on the known mode of action of the fungicides.

FungicideTarget SiteMode of ActionKey Affected Pathways/Genes (Observed or Inferred)Oomycete Species Studied (Transcriptomics)
This compound Spectrin-like proteins; Vacuolar H+-ATPase (V-ATPase)Disrupts the localization of spectrin-like proteins, affecting membrane stability and cell integrity. Inhibits V-ATPase, disrupting proton transport and homeostasis.- Upregulation of genes involved in ER/Golgi functions. - Inferred changes in genes related to cytoskeleton organization, membrane transport, and ion homeostasis.Phytophthora nicotianae (resistance study)
Metalaxyl RNA polymerase IInhibits ribosomal RNA synthesis.- Differentially expressed genes enriched in peroxisome, endocytosis, and metabolism pathways in resistant mutants.[1][2]Phytophthora capsici (resistance study)[1][2]
Mandipropamid Cellulose synthase 3 (CesA3)Inhibits cell wall biosynthesis by targeting cellulose synthase.[3]- Inferred upregulation of cell wall stress response genes. - Inferred changes in the expression of other cell wall biosynthesis and modification genes.Phytophthora infestans (mode of action study)
Oxathiapiprolin Oxysterol-binding protein (ORP1)Disrupts lipid metabolism and transport by targeting ORP1.- Affects the expression of the ORP1 gene. - Inferred changes in genes related to lipid homeostasis, membrane function, and sterol transport.Peronophythora litchii (gene expression study)

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of transcriptomic studies. Below are generalized protocols based on methodologies reported in the cited literature for the transcriptomic analysis of fungicide-treated oomycetes.

Oomycete Culture and Fungicide Treatment
  • Oomycete Strains: Phytophthora spp. or Plasmopara viticola are commonly used. Wild-type, susceptible strains are essential for studying the direct effects of fungicides.

  • Culture Conditions: Oomycetes are typically grown on a suitable medium, such as V8 agar or rye agar, at a controlled temperature (e.g., 20-25°C) in the dark.

  • Fungicide Treatment:

    • Mycelial cultures are treated with the fungicide at a specific concentration (e.g., EC50 value) for a defined period (e.g., 6, 12, 24 hours).

    • A solvent control (e.g., DMSO) is run in parallel.

    • For studies on motile zoospores, these are treated in a liquid medium.

RNA Isolation and Quality Control
  • Harvesting: Mycelia are harvested from the culture plates, washed, and immediately frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA for sequencing.

Library Preparation and Sequencing
  • Library Construction: An mRNA sequencing library is prepared from the total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq system.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences using tools like Trimmomatic.

  • Read Mapping: The high-quality reads are mapped to the reference genome of the oomycete species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential expression analysis between the fungicide-treated and control samples is performed using packages such as DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes (DEGs) are functionally annotated using databases like Gene Ontology (GO) and KEGG. Enrichment analysis is performed to identify over-represented biological pathways and functions among the DEGs.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling and Action Pathways

The following diagrams illustrate the proposed modes of action of this compound and mandipropamid, highlighting the cellular processes affected.

fluopicolide_pathway cluster_extracellular Extracellular cluster_cell Oomycete Cell Fluopicolide_ext This compound Fluopicolide_int This compound Fluopicolide_ext->Fluopicolide_int Uptake V_ATPase Vacuolar H+-ATPase Fluopicolide_int->V_ATPase Inhibits Spectrin Spectrin-like Proteins Fluopicolide_int->Spectrin Delocalizes Gene_Expression Altered Gene Expression V_ATPase->Gene_Expression Impacts Membrane Plasma Membrane Spectrin->Membrane Stabilizes Spectrin->Gene_Expression Impacts Cell_Disruption Membrane Instability & Cell Lysis Spectrin->Cell_Disruption Cytoskeleton Cytoskeleton Membrane->Cytoskeleton Anchors ER_Golgi ER/Golgi Gene_Expression->ER_Golgi Upregulates Functions mandipropamid_pathway cluster_extracellular Extracellular cluster_cell_wall Cell Wall Mandipropamid Mandipropamid Cellulose_Synthase Cellulose Synthase (CesA3) Mandipropamid->Cellulose_Synthase Inhibits Cellulose Cellulose Biosynthesis Cellulose_Synthase->Cellulose Catalyzes Cell_Wall_Integrity Loss of Cell Wall Integrity Cellulose_Synthase->Cell_Wall_Integrity Cellulose->Cell_Wall_Integrity Maintains Gene_Expression Altered Gene Expression (Stress Response) Cell_Wall_Integrity->Gene_Expression Triggers experimental_workflow Start Start: Oomycete Culture Treatment Fungicide Treatment (e.g., this compound, Control) Start->Treatment Harvest Harvest Mycelia Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC2 Read Quality Control (Trimmomatic) Sequencing->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Annotation Functional Annotation & Pathway Analysis DEA->Annotation End End: Biological Interpretation Annotation->End

References

Assessing the Fitness of Fluopicolide-Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fitness of fungicide-resistant fungal isolates is crucial for effective disease management and the development of sustainable control strategies. This guide provides an objective comparison of the fitness of fluopicolide-resistant fungal isolates with their sensitive counterparts, supported by experimental data and detailed methodologies.

This compound is a fungicide with a unique mode of action, targeting spectrin-like proteins in oomycetes, leading to the disruption of the cytoskeleton and membrane integrity.[1][2][3][4] While effective, resistance to this compound has been reported in several plant pathogenic oomycetes. The fitness of these resistant isolates, a measure of their ability to survive and reproduce in the absence of the fungicide, is a key determinant of their persistence in the field.

Comparative Fitness of this compound-Resistant and -Sensitive Isolates

Studies on various Phytophthora species have revealed different fitness costs associated with this compound resistance. In some cases, resistant isolates exhibit no significant fitness penalty, while in others, fitness costs are observed in key life cycle stages.

Phytophthora capsici

Research on this compound-resistant Phytophthora capsici, a destructive pathogen of vegetable crops, has shown that resistant isolates can be as fit, or even fitter, than sensitive isolates in the absence of the fungicide.[5] One study found that while there was no significant difference in sporangial production, the mycelial growth and zoospore germination of resistant isolates were significantly greater than those of sensitive isolates. This suggests that this compound-resistant P. capsici isolates could persist and even dominate in a population even without the selective pressure of the fungicide.

Fitness ParameterResistant Isolates (mean)Sensitive Isolates (mean)P-valueReference
Mycelial Growth (mm/day)GreaterLower0.01
Sporangial Production (sporangia/mL)No significant differenceNo significant difference>0.05
Zoospore Germination (%)GreaterLower0.001
Phytophthora litchii

In contrast, a study on this compound-resistant mutants of Phytophthora litchii, the causal agent of litchi downy blight, revealed significant fitness costs. The resistant mutants exhibited lower sporangia production, sporangia germination, and cystospore germination compared to their sensitive parental strains. However, the mycelial growth rate of the resistant mutants was significantly higher. To provide a comprehensive measure of fitness, a Compound Fitness Index (CFI) was calculated, which indicated that the overall survival fitness of the resistant mutants was significantly lower than that of the parental strains.

Fitness ParameterResistant MutantsParental Strains (Sensitive)SignificanceReference
Mycelial Growth RateSignificantly higherLower<0.05
Sporangia ProductionSignificantly lowerHigher<0.05
Sporangia GerminationSignificantly lowerHigher<0.05
Cystospore GerminationSignificantly lowerHigher<0.05
Compound Fitness Index (CFI) Significantly lower Higher <0.05

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the fitness of this compound-resistant fungal isolates.

Mycelial Growth Assay

This assay is used to determine the vegetative growth rate of fungal isolates on a solid medium.

Materials:

  • Petri plates (90 mm diameter)

  • V8 juice agar medium (or other suitable medium for the target oomycete)

  • Mycelial plugs (5 mm diameter) from the actively growing margin of a fungal colony

  • Incubator set at the optimal growth temperature for the species

  • Ruler or calipers

Procedure:

  • Prepare V8 juice agar plates.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing colony of each isolate to be tested.

  • Place the mycelial plug, mycelium-side down, in the center of a fresh V8 agar plate.

  • Incubate the plates in the dark at the optimal temperature for the fungal species (e.g., 25°C for P. capsici).

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony reaches the edge of the plate.

  • Calculate the average radial growth rate (mm/day).

Sporulation Assay (Sporangia and Zoospore Production)

This assay quantifies the asexual reproductive capacity of the fungal isolates.

Materials:

  • Actively growing cultures on V8 juice agar

  • Sterile distilled water

  • Petri plates

  • Microscope slides and coverslips

  • Hemocytometer

  • Light microscope

Procedure:

  • Grow the fungal isolates on V8 juice agar plates until the colonies cover the surface.

  • To induce sporangia formation, flood the plates with 10 mL of sterile distilled water.

  • Incubate the plates under continuous fluorescent light at room temperature for 24-48 hours.

  • To induce zoospore release, chill the plates at 4°C for 30 minutes and then return them to room temperature for 1 hour.

  • Harvest the sporangia and zoospores by gently scraping the surface of the agar with a sterile glass rod and rinsing with sterile distilled water.

  • Filter the suspension through several layers of sterile cheesecloth to remove mycelial fragments.

  • Quantify the concentration of sporangia and zoospores using a hemocytometer under a light microscope.

Pathogenicity Assay

This assay assesses the virulence of the fungal isolates on a host plant.

Materials:

  • Healthy, susceptible host plants

  • Zoospore suspension of each fungal isolate (adjusted to a standard concentration, e.g., 1 x 10^5 zoospores/mL)

  • Sterile water (for control)

  • Growth chamber with controlled temperature, humidity, and light conditions

Procedure:

  • Grow susceptible host plants to a suitable age/size.

  • Inoculate the plants with a standardized volume of the zoospore suspension of each isolate. For example, by placing a droplet on a leaf or by soil drenching.

  • Inoculate a set of control plants with sterile water.

  • Place the inoculated plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Assess disease severity at regular intervals using a disease rating scale (e.g., 0 = no symptoms, 5 = plant death).

  • Compare the disease severity caused by resistant and sensitive isolates.

Visualizations

Caption: Workflow for assessing the fitness of fungal isolates.

Fluopicolide_Mode_of_Action cluster_cell Oomycete Cell cluster_cytoskeleton Cytoskeleton Plasma_Membrane Plasma Membrane Spectrin Spectrin-like Proteins (Localized at Plasma Membrane) Disruption Delocalization of Spectrin-like Proteins Spectrin->Disruption This compound This compound This compound->Spectrin Binds to/Interferes with Consequences Disruption of Cytoskeleton & Membrane Instability - Inhibition of Mycelial Growth - Lysis of Zoospores Disruption->Consequences

Caption: Mode of action of this compound in oomycetes.

References

Fluopicolide Demonstrates Efficacy Against Mefenoxam-Resistant Phytophthora Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings indicate that fluopicolide is an effective control agent against Phytophthora strains that have developed resistance to mefenoxam, a commonly used fungicide. This development is significant for researchers and drug development professionals in the agricultural sector, as mefenoxam resistance in Phytophthora, a genus of destructive oomycete plant pathogens, poses a considerable threat to food security. This compound's distinct mode of action provides a much-needed alternative for managing diseases caused by these resistant pathogens.

This compound, belonging to the acylpicolide class of fungicides, disrupts the pathogen's cellular integrity by targeting spectrin-like proteins, which are essential components of the cytoskeleton.[1] This mechanism differs from that of mefenoxam, a phenylamide fungicide that inhibits ribosomal RNA synthesis by targeting RNA polymerase I.[2] This difference in the mode of action is crucial as it suggests a low probability of cross-resistance between the two fungicides.

Comparative Efficacy Data

Recent studies have provided quantitative data on the efficacy of this compound against Phytophthora isolates with varying sensitivity to mefenoxam. A key study on Phytophthora capsici isolates from Tennessee revealed that this compound maintained effectiveness against isolates resistant to mefenoxam.

A 2021 study on 184 P. capsici isolates in Tennessee found that seven isolates were resistant to mefenoxam.[3][4] Of the 86 isolates found to be resistant to this compound, five were also resistant to mefenoxam.[3] This indicates that while this compound resistance exists, it is not always linked to mefenoxam resistance, making it a viable option in many cases where mefenoxam has failed. The study determined the average EC50 value for this compound-sensitive P. capsici isolates to be 0.24 ± 0.06 µg/ml, with values ranging from 0.11 to 0.39 µg/ml. In contrast, this compound-resistant isolates had EC50 values above the highest tested concentration of 5 µg/ml.

Another study investigating Phytophthora nicotianae in Tennessee and North Carolina found that all 155 isolates collected in 2021 and 2022 were sensitive to both mefenoxam and this compound. This suggests that in areas where mefenoxam resistance has not yet become widespread, this compound can serve as an effective rotational partner to delay the development of resistance.

The following tables summarize the effective concentration (EC50) values of this compound against Phytophthora capsici isolates, providing a clear comparison of its activity against both sensitive and resistant strains.

Phytophthora capsici Isolates (Tennessee, 2018)Number of IsolatesThis compound EC50 (µg/ml)
Sensitive500.24 ± 0.06 (Range: 0.11 - 0.39)
Resistant37> 5
Reference:
Mefenoxam and this compound Resistance in P. capsici (Tennessee)Number of Isolates
Total Mefenoxam-Resistant7
Total this compound-Resistant86
Mefenoxam-Resistant and also this compound-Resistant5
Reference:

Experimental Protocols

The data presented is based on established in vitro fungicide sensitivity assays. A detailed methodology for a typical radial growth assay is provided below.

1. Isolate Collection and Culture:

  • Phytophthora isolates are collected from infected plant tissues.

  • Isolates are cultured on a suitable medium, such as V8 juice agar or cornmeal agar, and incubated in the dark at a controlled temperature (typically 20-25°C).

2. Fungicide Stock Solution Preparation:

  • A stock solution of this compound is prepared by dissolving a known amount of the technical grade active ingredient in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions are made to obtain the desired final concentrations for the assay.

3. Amended Agar Plate Preparation:

  • The appropriate culture medium is autoclaved and cooled to approximately 50-55°C.

  • The this compound stock solution dilutions are added to the molten agar to achieve the final desired concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml).

  • The amended agar is then poured into petri dishes.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of a Phytophthora culture.

  • The plug is placed, mycelium-side down, in the center of each fungicide-amended and control plate.

  • The plates are incubated in the dark at a constant temperature.

5. Data Collection and Analysis:

  • Colony diameters are measured at regular intervals (e.g., 7 days post-inoculation). Two perpendicular measurements are typically taken and averaged.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the non-amended control plates.

  • The EC50 value (the effective concentration that inhibits 50% of mycelial growth) is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Mode of Action and Resistance Management

The distinct modes of action of this compound and mefenoxam are fundamental to their roles in fungicide resistance management.

cluster_0 This compound Mode of Action This compound This compound Spectrin_like_Proteins Spectrin-like Proteins This compound->Spectrin_like_Proteins Delocalizes Cytoskeleton_Disruption Cytoskeleton Disruption Spectrin_like_Proteins->Cytoskeleton_Disruption Leads to Cell_Lysis Cell Lysis Cytoskeleton_Disruption->Cell_Lysis Results in

This compound's disruption of the cytoskeleton.

cluster_1 Mefenoxam Mode of Action Mefenoxam Mefenoxam RNA_Polymerase_I RNA Polymerase I Mefenoxam->RNA_Polymerase_I Inhibits rRNA_Synthesis_Inhibition rRNA Synthesis Inhibition RNA_Polymerase_I->rRNA_Synthesis_Inhibition Blocks Protein_Synthesis_Disruption Protein Synthesis Disruption rRNA_Synthesis_Inhibition->Protein_Synthesis_Disruption Leads to

Mefenoxam's inhibition of protein synthesis.

The lack of cross-resistance between these two fungicides makes this compound a valuable tool for rotation or mixture with mefenoxam in integrated pest management (IPM) strategies. By alternating fungicides with different modes of action, the selection pressure for resistance to any single fungicide is reduced, thereby extending the effective lifespan of both products.

Experimental Workflow for Fungicide Sensitivity Screening

The following diagram illustrates a typical workflow for assessing the sensitivity of Phytophthora strains to fungicides.

A Isolate Phytophthora from Infected Plant Tissue B Culture Isolate on Agar Medium A->B E Inoculate Plates with Mycelial Plugs B->E C Prepare Fungicide Stock Solutions (this compound & Mefenoxam) D Prepare Fungicide-Amended Agar Plates (Serial Dilutions) C->D D->E F Incubate under Controlled Conditions E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Values H->I

Workflow for in vitro fungicide sensitivity testing.

References

Fluopicolide: A Quantitative Comparison of its Impact on Pathogen Life Stages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of Fluopicolide's efficacy against various life stages of critical oomycete pathogens. It offers a direct comparison with other commercially available fungicides, supported by experimental data, to aid in research and development decisions.

Executive Summary

This compound is a systemic fungicide that provides both preventative and curative action against oomycete pathogens.[1] Its unique mode of action, which involves the disruption of spectrin-like proteins essential for the pathogen's cytoskeleton, makes it a valuable tool in managing fungicide resistance.[1] This document synthesizes quantitative data on this compound's impact on mycelial growth, sporulation, and zoospore activity, comparing its performance with other key fungicides. Detailed experimental protocols and visual representations of its mode of action and experimental workflows are also provided.

Quantitative Performance Analysis

The following tables summarize the effective concentration (EC₅₀) values of this compound and other fungicides against key life stages of economically important oomycete pathogens. Lower EC₅₀ values indicate higher efficacy.

Table 1: Comparative Efficacy (EC₅₀ in µg/mL) Against Phytophthora capsici

Life StageThis compoundDimethomorphMetalaxylMandipropamidOxathiapiprolin
Mycelial Growth0.05 - 0.35[2]0.24[2]0.219 (sensitive) / 3.829 (resistant)[1]0.030.00038
Sporangia Production0.3 - 9.00.46-0.02-
Zoospore Germination1.1 - 4.50.10-5.70-
Zoospore Release0.338 - 1.169----

Table 2: Comparative Efficacy (EC₅₀ in µg/mL) Against Phytophthora Species

PathogenLife StageThis compoundEthaboxamMandipropamidOxathiapiprolinMefenoxam
P. citrophthoraMycelial Growth0.040.0680.0040.00030.039
P. syringaeMycelial Growth0.0450.0050.0030.00010.008
P. nicotianaeMycelial Growth0.0570.0160.0050.00050.183
P. cinnamomiMycelial Growth0.1330.0350.0050.00040.061

(Data for Table 2 sourced from a single comparative study for consistency)

Table 3: Efficacy of this compound Formulations Against Grape Downy Mildew (Plasmopara viticola)

FormulationEfficacy (%)
This compound + Fosetyl-Al (Profiler®)96.1 - 99.7
Fosetyl-Al + Folpet (Mikal Flash)94.9 - 99.2

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the radial growth of a pathogen on an amended agar medium.

Materials:

  • Pathogen culture (e.g., Phytophthora capsici)

  • V8 juice agar (or other suitable growth medium)

  • Fungicide stock solution (dissolved in DMSO or another appropriate solvent)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare V8 juice agar and autoclave.

  • Cool the agar to approximately 50-55°C.

  • Add the required volume of fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing pathogen culture.

  • Place the plug, mycelium-side down, in the center of each prepared plate.

  • Seal the plates and incubate them in the dark at the optimal temperature for the pathogen (e.g., 25°C for P. capsici).

  • When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the average diameter and determine the percentage of growth inhibition relative to the control.

  • Use this data to calculate the EC₅₀ value using probit analysis or non-linear regression.

Sporangia Production Assay

This assay evaluates the effect of a fungicide on the production of sporangia.

Materials:

  • Pathogen culture grown on V8 juice agar

  • Sterile distilled water

  • Fungicide solutions at various concentrations

  • Sterile Petri dishes

  • Microscope and slides

Procedure:

  • Cut agar plugs (6 mm diameter) from the margins of an actively growing pathogen colony.

  • Transfer the plugs to Petri dishes and submerge them in 20 mL of sterile distilled water amended with the test fungicide at various concentrations.

  • Incubate the plates under conditions that induce sporangia formation (e.g., 25°C for 48 hours under continuous light).

  • After incubation, count the number of sporangia produced per unit area using a microscope.

  • Calculate the percentage inhibition of sporangia production compared to the untreated control.

Zoospore Germination Assay

This assay assesses the impact of a fungicide on the germination of zoospores.

Materials:

  • Zoospore suspension of the pathogen

  • Fungicide solutions at various concentrations

  • Microtiter plates (96-well) or microscope slides

  • Incubator

  • Microscope

Procedure:

  • Prepare a zoospore suspension from a mature pathogen culture (e.g., by cold-shocking).

  • Adjust the concentration of the zoospore suspension to a known value (e.g., 1 x 10⁴ spores/mL).

  • In the wells of a microtiter plate or on microscope slides, mix the zoospore suspension with the fungicide solutions at the desired final concentrations.

  • Include a control with no fungicide.

  • Incubate the plates/slides for a period sufficient for germination in the control (e.g., 2-6 hours).

  • Using a microscope, count the number of germinated and non-germinated zoospores out of a total of 100 spores for each treatment.

  • Calculate the percentage of germination inhibition relative to the control.

Mode of Action and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate this compound's mode of action and a typical experimental workflow for its evaluation.

fluopicolide_moa cluster_cell Oomycete Cell This compound This compound v_atpase Vacuolar H+-ATPase (V-ATPase) This compound->v_atpase Inhibits spectrin_delocalization Delocalization of Spectrin-like Proteins v_atpase->spectrin_delocalization Leads to cytoskeleton_disruption Cytoskeleton Disruption spectrin_delocalization->cytoskeleton_disruption cell_lysis Cell Lysis and Death cytoskeleton_disruption->cell_lysis

This compound's Mode of Action

experimental_workflow start Start pathogen_culture 1. Pathogen Culture (e.g., Phytophthora spp.) start->pathogen_culture in_vitro_assays 3. In Vitro Assays pathogen_culture->in_vitro_assays fungicide_prep 2. Fungicide Preparation (this compound & Alternatives) fungicide_prep->in_vitro_assays mycelial_growth Mycelial Growth Inhibition in_vitro_assays->mycelial_growth sporulation Sporangia Production Inhibition in_vitro_assays->sporulation zoospore_germination Zoospore Germination Inhibition in_vitro_assays->zoospore_germination data_collection 4. Data Collection (EC50 Values) mycelial_growth->data_collection sporulation->data_collection zoospore_germination->data_collection data_analysis 5. Comparative Analysis data_collection->data_analysis end End data_analysis->end

In Vitro Fungicide Efficacy Workflow

References

A Comparative Environmental Impact Assessment: Fluopicolide vs. Older Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the newer fungicide Fluopicolide against two older, widely used fungicides, Chlorothalonil and Mancozeb. The information presented is based on publicly available experimental data from regulatory agencies and scientific literature.

Executive Summary

This compound, a newer acylpicolide fungicide, generally exhibits a more favorable environmental profile in terms of avian toxicity and potential for bioaccumulation when compared to the older fungicides Chlorothalonil and Mancozeb. However, concerns remain regarding its persistence in soil and potential for groundwater contamination. Chlorothalonil and Mancozeb, both multi-site inhibitors, demonstrate higher toxicity to aquatic organisms. The selection of a suitable fungicide should, therefore, consider a comprehensive assessment of its environmental fate and ecotoxicological effects in the context of its intended use.

Data Presentation

Table 1: Environmental Fate of this compound, Chlorothalonil, and Mancozeb
PropertyThis compoundChlorothalonilMancozeb
Soil Persistence (Aerobic DT₅₀) Persistent (>200 days)[1]Not persistent (18-70 days in field)[2]Not persistent (<2-8 days)[3]
Potential for Bioaccumulation Low[4]Some concern[5]Low
Potential for Groundwater Leaching High (for this compound and its metabolite BAM)Not expected to leachNot expected to leach
Volatility LowVolatileQuite volatile
Table 2: Acute Ecotoxicity of this compound, Chlorothalonil, and Mancozeb
OrganismEndpointThis compoundChlorothalonilMancozeb
Fish (Rainbow Trout) 96-hr LC₅₀0.012 mg/L (High Toxicity)0.012 mg/L (High Toxicity)Highly Toxic
Aquatic Invertebrate (Daphnia magna) 48-hr EC₅₀Moderately Toxic0.0342 - 0.143 mg/L (High Toxicity)Highly Toxic
Algae (Pseudokirchneriella subcapitata) 72-hr EC₅₀Moderately Toxic0.0068 mg/L (High Toxicity)Data not readily available
Bird (Bobwhite Quail) Acute Oral LD₅₀>2250 mg/kg (Practically Non-toxic)Moderately ToxicModerately Toxic
Earthworm Acute LC₅₀Moderately ToxicModerately ToxicModerately Toxic

Experimental Protocols

The following are summaries of standardized experimental protocols, primarily based on OECD Guidelines for the Testing of Chemicals, which are commonly used to generate the data presented above.

Soil Metabolism Study (Based on OECD Guideline 307)

This study is designed to determine the rate and route of degradation of a fungicide in soil under controlled laboratory conditions.

  • Test System: Soil samples, typically a sandy loam, are collected and characterized for properties such as pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration that reflects the maximum recommended application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days. Both aerobic and anaerobic conditions can be simulated.

  • Sampling and Analysis: At specified intervals, soil samples are taken and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent fungicide from its degradation products. Radio-detection methods are used to quantify the amounts of each.

  • Data Evaluation: The rate of disappearance of the parent fungicide is used to calculate its half-life (DT₅₀) in the soil. The formation and decline of major metabolites are also monitored.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the short-term toxicity of a chemical to fish.

  • Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the fungicide in water for a 96-hour period under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration of the fungicide that is lethal to 50% of the test fish (LC₅₀) is calculated using statistical methods.

Daphnia magna Reproduction Test (Based on OECD Guideline 211)

This chronic toxicity test assesses the effect of a chemical on the reproductive output of the freshwater invertebrate Daphnia magna.

  • Test Organism: Young female daphnids (less than 24 hours old) are used.

  • Test Conditions: The daphnids are exposed to a range of concentrations of the fungicide in a suitable medium for 21 days. The test is typically conducted under semi-static conditions, where the test solutions are renewed regularly.

  • Observations: The survival of the parent daphnids and the number of live offspring produced are recorded.

  • Data Analysis: The results are used to determine the No-Observed-Effect Concentration (NOEC), the Lowest-Observed-Effect Concentration (LOEC), and the concentration that causes a 50% reduction in reproduction (EC₅₀).

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.

  • Test Conditions: Exponentially growing algal cultures are exposed to various concentrations of the fungicide in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature.

  • Measurement of Growth: Algal growth is measured by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence at 24, 48, and 72 hours.

  • Data Analysis: The inhibition of growth in relation to the control is calculated, and the EC₅₀ (the concentration causing a 50% reduction in growth rate) is determined.

Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)

This test is designed to estimate the acute oral toxicity of a substance to birds.

  • Test Species: Commonly used species include the Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).

  • Procedure: The birds are administered a single oral dose of the fungicide. A range of dose levels is used to determine the dose-response relationship.

  • Observations: The birds are observed for mortality and signs of toxicity for a period of at least 14 days.

  • Data Analysis: The LD₅₀ (the dose that is lethal to 50% of the test birds) is calculated.

Visualizations

Experimental Workflows

Experimental_Workflow_Soil_Metabolism cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Characterization chem_prep Fungicide Application (Radiolabeled) soil_prep->chem_prep Soil Samples incubation Incubation (Dark, 20°C, up to 120 days) chem_prep->incubation Treated Soil sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc dt50 DT50 Calculation hplc->dt50 metabolites Metabolite Identification hplc->metabolites

Workflow for a Soil Metabolism Study.

Experimental_Workflow_Aquatic_Toxicity cluster_setup Test Setup cluster_exposure Exposure cluster_observation Observation & Measurement cluster_analysis Data Analysis organisms Acclimatize Test Organisms (Fish, Daphnia, or Algae) exposure Expose Organisms to Test Solutions (Static or Semi-Static) organisms->exposure solutions Prepare Test Solutions (Range of Fungicide Concentrations) solutions->exposure observe Record Mortality/Immobilization/ Growth Inhibition at Intervals exposure->observe calculate Calculate LC50 / EC50 / NOEC observe->calculate Fluopicolide_MoA This compound This compound spectrin Spectrin-like Proteins This compound->spectrin Targets cytoskeleton Cytoskeleton Disruption spectrin->cytoskeleton cell_integrity Loss of Cell Integrity cytoskeleton->cell_integrity toxicity Toxicity in Non-Target Oomycete-like Organisms cell_integrity->toxicity Chlorothalonil_Toxicity_Pathway chlorothalonil Chlorothalonil ros Increased Reactive Oxygen Species (ROS) chlorothalonil->ros gut_microbiota Altered Gut Microbiota chlorothalonil->gut_microbiota oxidative_stress Oxidative Stress ros->oxidative_stress toxicity Aquatic Toxicity oxidative_stress->toxicity gut_liver_axis Disrupted Gut-Liver Axis gut_microbiota->gut_liver_axis metabolism Altered Amino Acid & Lipid Metabolism gut_liver_axis->metabolism metabolism->toxicity

References

Safety Operating Guide

Proper Disposal Procedures for Fluopicolide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of fluopicolide, a fungicide used in various research and agricultural applications. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, in compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound waste with appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, tightly fitting safety goggles with side shields, and impervious, flame-resistant clothing.[1] If exposure limits are exceeded or dust/aerosol formation is likely, a full-face respirator should be used.[1]

  • Ventilation: Handle this compound waste in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Environmental Precautions: this compound is very toxic to aquatic life with long-lasting effects.[3] Discharge into the environment, drains, or sewer systems must be strictly avoided.

II. Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the nature of the waste: unused product, empty containers, or material from a spill cleanup.

Step 1: Identify and Segregate this compound Waste Isolate all waste materials containing this compound from general laboratory waste. This includes:

  • Unused or surplus this compound product.

  • Empty this compound containers.

  • Contaminated materials from a spill (e.g., absorbents, soil).

  • Rinsate from cleaning application equipment.

Step 2: Dispose of Unused or Surplus this compound Unused this compound must be treated as hazardous chemical waste.

  • Do Not Mix: Do not dispose of this compound with household garbage or allow it to enter any sewage system.

  • Licensed Disposal: Arrange for disposal through a licensed chemical destruction plant or a hazardous waste disposal company.

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method for the product.

Step 3: Decontaminate and Dispose of Empty Containers Empty containers must be properly decontaminated before disposal to prevent environmental contamination.

  • Triple Rinse: Rinse the empty container three times (or the equivalent) with a suitable solvent (e.g., water).

  • Dispose of Rinsate: Collect the rinsings. This rinsate may be added to a spray mixture for application according to the product label, ensuring not to exceed the maximum labeled rate. Otherwise, it must be disposed of as hazardous waste at an approved facility.

  • Container Disposal: After rinsing, puncture the container to make it unusable. It can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill or via controlled incineration, in accordance with local and national regulations.

Step 4: Manage Spills and Contaminated Materials In the event of a spill, take immediate action to contain and clean the material.

  • Containment: Prevent further leakage or spillage if it is safe to do so. For spills in water, contain and isolate the material to prevent further release.

  • Cleanup: Absorb the spill with an inert material such as sand, diatomite, or universal binders. Use non-sparking tools for collection.

  • Collection and Disposal: Sweep or shovel the collected material into a suitable, closed, and properly labeled container for disposal. This waste must be disposed of promptly through a licensed hazardous waste facility in accordance with all applicable regulations.

III. Quantitative Data and Chemical Properties

The following table summarizes key identification and hazard information for this compound relevant to its handling and disposal.

PropertyValue / InformationSource
Chemical Name 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide
CAS Number 239110-15-7
UN Number UN3077 (For transport reference)
Hazard Statement H400: Very toxic to aquatic life
Hazard Statement H410: Very toxic to aquatic life with long lasting effects
Disposal Code P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

IV. Experimental Protocols & Workflows

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of various types of this compound waste generated in a laboratory setting.

Fluopicolide_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Surplus Product waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container spill_material Spill Material / Contaminated Absorbent waste_type->spill_material Spill licensed_disposal Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) unused_product->licensed_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse contain_spill Contain Spill with Inert Absorbent spill_material->contain_spill end End: Disposal Complete licensed_disposal->end puncture_container Puncture and Dispose of Container (Recycle, Landfill, Incinerate) triple_rinse->puncture_container collect_rinsate Collect Rinsate triple_rinse->collect_rinsate puncture_container->end rinsate_disposal Dispose of Rinsate as Hazardous Waste collect_rinsate->rinsate_disposal rinsate_disposal->end collect_spill Collect in Sealed Container contain_spill->collect_spill collect_spill->licensed_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Fluopicolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety Protocols for Handling Fluopicolide

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with the fungicide this compound. Adherence to these protocols is paramount to ensure personal safety, prevent laboratory contamination, and maintain experimental integrity. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods.

Essential Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesMaterial: Nitrile rubber is a commonly recommended material.[1][2][3][4][5] Thickness: While specific data for this compound is unavailable, a thickness of at least 15 mil is suggested for handling various pesticides. Inspection: Always inspect gloves for tears or holes before use. Removal: Wash the outside of gloves before removing them.
Eye and Face Protection Safety Goggles or Face ShieldType: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are recommended. For splash hazards, a face shield worn over safety goggles provides maximum protection.
Body Protection Protective ClothingType: Wear a long-sleeved shirt and long pants as a minimum. For mixing, loading, and application, impervious or fire/flame-resistant clothing is advised. Coveralls: Consider wearing coveralls over personal clothing for added protection.
Respiratory Protection NIOSH-approved RespiratorWhen to use: If exposure limits are exceeded, or if dusts or aerosols are generated. Filter Type: For particulates (dusts/mists), a NIOSH-approved respirator with any N, R, P, or HE filter is recommended. If organic vapors are present, a respirator with an organic vapor (OV) cartridge is necessary. Some situations may require a combination cartridge.

Procedural Workflow for Safe Handling of this compound

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.

Fluopicolide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Select and Inspect PPE A->B C Prepare Work Area (e.g., fume hood) B->C D Don Appropriate PPE C->D Proceed to handling E Handle this compound D->E F Decontaminate Work Surfaces E->F I Segregate Contaminated Waste E->I During handling G Doff PPE Correctly F->G Complete handling tasks H Wash Hands Thoroughly G->H G->I Contaminated PPE J Dispose of Waste According to Regulations I->J

Caption: Workflow for the safe handling and disposal of this compound.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.

Decontamination:

  • Personnel: Immediately remove any clothing that becomes contaminated. Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.

  • Equipment and Surfaces: Clean all spills promptly. Decontaminate work surfaces and equipment after use. Use a suitable cleaning agent and follow laboratory-specific procedures.

Disposal:

  • Contaminated Materials: Dispose of contaminated materials, including empty containers and used PPE, as hazardous waste. Do not dispose of with household garbage or allow it to reach the sewage system.

  • Waste Collection: Collect chemical waste in appropriately labeled and compatible receptacles.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.